Product packaging for MRS1186(Cat. No.:)

MRS1186

Cat. No.: B1677538
M. Wt: 341.75 g/mol
InChI Key: SPZIDRYLSXDAEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

MRS1186 is a potent and selective antagonist for the human adenosine A3 receptor, a GPCR target implicated in processes of inflammation, cerebral ischemia, and modulation of central nervous system functions . This triazoloquinazoline derivative is characterized by its high binding affinity, with a Ki value of 7.66 nM at the human A3 receptor . It demonstrates significant subtype selectivity, showing 40-fold and 14-fold selectivity for the human A3 receptor over rat A1 and A2A receptors, respectively . The compound is a 5-N-propionyl derivative of the foundational adenosine antagonist CGS15943, and its optimized structure contributes to its enhanced affinity and selectivity profile . As a research tool, this compound is valuable for investigating the physiological and pathological roles of the A3 receptor, including its potential in neuroprotection and as an anti-inflammatory agent . This product is intended for research purposes only and is not approved for use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H12ClN5O2 B1677538 MRS1186

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[9-chloro-2-(furan-2-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN5O2/c1-2-13(23)19-16-18-11-6-5-9(17)8-10(11)15-20-14(21-22(15)16)12-4-3-7-24-12/h3-8H,2H2,1H3,(H,18,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPZIDRYLSXDAEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NC2=C(C=C(C=C2)Cl)C3=NC(=NN31)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

MRS1186: A Technical Guide to its Discovery, Synthesis, and Application in A3 Adenosine Receptor Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of MRS1186, a potent and selective antagonist of the human A3 adenosine receptor (hA3AR). The A3 adenosine receptor, a G protein-coupled receptor, is a significant target in medicinal chemistry due to its involvement in various pathophysiological processes, including inflammation, cancer, and cardiac ischemia. This document details the discovery of this compound, outlines a representative synthetic protocol based on the Hantzsch dihydropyridine synthesis, and presents its biological activity through curated quantitative data. Furthermore, it provides detailed experimental protocols for key assays used in its characterization, including radioligand binding, GTPγS binding, and functional adenylate cyclase assays. Visual diagrams of the A3AR signaling pathway and a typical experimental workflow are included to facilitate a comprehensive understanding of this compound as a critical tool for A3AR research.

Discovery and Biological Activity of this compound

This compound emerged from structure-activity relationship (SAR) studies of 1,4-dihydropyridine derivatives as antagonists for adenosine receptors.[1] It was identified as a highly potent and selective antagonist for the human A3 adenosine receptor.

Quantitative Biological Data

The biological activity of this compound and related compounds is summarized in the tables below. These data highlight its high affinity and selectivity for the hA3AR.

CompoundReceptorKᵢ (nM)Reference
This compound hA3AR7.66[1][2]

Table 1: Binding Affinity of this compound at the Human A3 Adenosine Receptor.

Synthesis of this compound

This compound belongs to the 1,4-dihydropyridine class of compounds, which are typically synthesized via the Hantzsch pyridine synthesis. This multicomponent reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor, such as ammonia or ammonium acetate.[2][3] While a specific protocol for this compound is not publicly detailed, a representative synthesis based on procedures for structurally similar 4-(substituted-phenyl)-1,4-dihydropyridines is described below.

Representative Synthetic Protocol: Hantzsch Dihydropyridine Synthesis

A mixture of a substituted benzaldehyde (1 equivalent), two equivalents of a β-ketoester (e.g., ethyl acetoacetate), and an ammonia source (e.g., ammonium hydroxide) in a suitable solvent such as ethanol is heated at reflux. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. The crude product is then purified by recrystallization or column chromatography.

Synthesis_Workflow Reactants Substituted Benzaldehyde, 2x β-Ketoester, Ammonia Source Reaction Hantzsch Condensation (Ethanol, Reflux) Reactants->Reaction Isolation Work-up and Isolation (Filtration/Extraction) Reaction->Isolation Purification Purification (Recrystallization/ Column Chromatography) Isolation->Purification Product This compound Analog Purification->Product

A3 Adenosine Receptor Signaling Pathway

The A3 adenosine receptor is a G protein-coupled receptor that primarily couples to Gᵢ/G₀ proteins. Upon activation by an agonist, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. It can also activate other signaling cascades, including the phospholipase C (PLC) pathway and mitogen-activated protein kinase (MAPK) pathways. This compound, as an antagonist, blocks these agonist-induced signaling events.

A3AR_Signaling Agonist Agonist A3AR A3AR Agonist->A3AR Activates This compound This compound (Antagonist) This compound->A3AR Blocks ATP ATP AC AC ATP->AC cAMP cAMP Downstream Downstream Cellular Effects (e.g., MAPK, PLC pathways) cAMP->Downstream Modulates G_protein G_protein A3AR->G_protein Activates G_protein->AC Inhibits AC->cAMP Converts

Experimental Protocols

The following are detailed protocols for the key in vitro assays used to characterize the interaction of this compound with the A3 adenosine receptor.

Radioligand Binding Assay

This assay determines the binding affinity (Kᵢ) of this compound for the A3 adenosine receptor.

  • Cell Preparation: Membranes are prepared from HEK-293 or CHO cells stably expressing the human A3 adenosine receptor.

  • Radioligand: [¹²⁵I]AB-MECA (N⁶-(4-amino-3-iodobenzyl)-5'-N-methylcarbamoyladenosine) is a commonly used high-affinity agonist radioligand for the A3AR.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂, 1 mM EDTA, and 2 U/mL adenosine deaminase.

  • Procedure:

    • In a 96-well plate, add cell membranes (typically 20-50 µg of protein).

    • Add varying concentrations of this compound or vehicle.

    • Add a fixed concentration of [¹²⁵I]AB-MECA (typically around its Kₔ value).

    • Incubate at room temperature for 60-120 minutes to reach equilibrium.

    • Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters (e.g., GF/C).

    • Wash the filters with ice-cold wash buffer.

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Non-specific binding is determined in the presence of a saturating concentration of a non-radiolabeled A3AR agonist (e.g., 10 µM IB-MECA). Specific binding is calculated by subtracting non-specific binding from total binding. The IC₅₀ value (concentration of this compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis of the competition curve. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

[³⁵S]GTPγS Binding Assay

This functional assay measures the ability of this compound to antagonize agonist-stimulated G protein activation.

  • Principle: In the presence of an agonist, the A3AR catalyzes the exchange of GDP for GTP on the α-subunit of the G protein. The non-hydrolyzable GTP analog, [³⁵S]GTPγS, is used to trap the G protein in its active state.

  • Cell Preparation: As in the radioligand binding assay.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 3 mM MgCl₂, 1 mM EDTA, and 10 µM GDP.

  • Procedure:

    • Pre-incubate cell membranes with varying concentrations of this compound and a fixed concentration of an A3AR agonist (e.g., IB-MECA at its EC₅₀ concentration) for 15-30 minutes at 30°C.

    • Initiate the reaction by adding [³⁵S]GTPγS (typically 0.1-0.5 nM).

    • Incubate for 30-60 minutes at 30°C.

    • Terminate the reaction and separate bound from free [³⁵S]GTPγS by rapid filtration.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Basal binding is measured in the absence of an agonist. Agonist-stimulated binding is determined, and the ability of this compound to inhibit this stimulation is quantified. The IC₅₀ value for the antagonist is determined, from which the functional antagonist constant (Kₑ) can be calculated.

Adenylate Cyclase Functional Assay

This assay measures the ability of this compound to reverse agonist-induced inhibition of cAMP production.

  • Principle: A3AR activation inhibits adenylyl cyclase, leading to decreased cAMP levels. An antagonist will block this effect.

  • Cell Culture: Whole cells (e.g., CHO or HEK-293) expressing the hA3AR are used.

  • Procedure:

    • Pre-treat cells with varying concentrations of this compound for 15-30 minutes.

    • Stimulate adenylyl cyclase with forskolin (a direct activator of the enzyme).

    • Simultaneously, add a fixed concentration of an A3AR agonist (e.g., IB-MECA).

    • Incubate for 10-30 minutes at 37°C.

    • Lyse the cells and measure the intracellular cAMP concentration using a suitable method, such as a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Data Analysis: The ability of this compound to restore cAMP levels in the presence of an agonist is quantified. The IC₅₀ value for the antagonist is determined from the concentration-response curve.

Conclusion

This compound is a valuable pharmacological tool for investigating the physiological and pathological roles of the A3 adenosine receptor. Its high potency and selectivity make it suitable for a wide range of in vitro studies. This guide provides a comprehensive resource for researchers, offering insights into its discovery, a framework for its synthesis, and detailed protocols for its characterization. The provided diagrams of the A3AR signaling pathway and experimental workflows serve to enhance the understanding and application of this important A3AR antagonist in drug discovery and development.

References

In-Depth Technical Guide: The Mechanism of Action of MRS1186

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Summary

MRS1186 is a potent and selective antagonist of the human A3 adenosine receptor (hA3AR), a G protein-coupled receptor (GPCR) implicated in a variety of physiological and pathological processes. This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its interaction with the A3AR and the subsequent impact on intracellular signaling pathways. The information presented is supported by quantitative data, detailed experimental methodologies, and visual representations of the key pathways and workflows involved.

Target Profile and Binding Affinity of this compound

This compound exerts its effects by directly competing with the endogenous ligand, adenosine, for binding to the A3AR. As an antagonist, this compound occupies the receptor's binding site without activating it, thereby preventing the downstream signaling typically initiated by agonist binding.

Quantitative Data: Binding Affinity and Selectivity

The potency of this compound is demonstrated by its low nanomolar binding affinity (Ki) for the human A3AR. Importantly, it exhibits significant selectivity for the A3AR over other adenosine receptor subtypes, which is a critical characteristic for a targeted therapeutic agent.

LigandReceptor SubtypeSpeciesKi (nM)Citation
This compoundA3Human7.66[1]
This compoundA1Rat283[1]
This compoundA2ARat106[1]

Core Mechanism: Antagonism of A3 Adenosine Receptor Signaling

The A3 adenosine receptor primarily couples to inhibitory G proteins of the Gi/o family. Agonist activation of A3AR initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This compound, as an antagonist, blocks this agonist-induced response.

Inhibition of Agonist-Induced cAMP Reduction

A primary functional consequence of this compound binding to the A3AR is the prevention of the agonist-mediated decrease in intracellular cAMP. In a cellular context, when an A3AR agonist like N6-(3-iodobenzyl)adenosine-5′-N-methyluronamide (IB-MECA) is introduced, it activates the receptor and inhibits adenylyl cyclase, leading to lower cAMP levels. This compound competitively antagonizes this effect, thereby restoring cAMP levels.

Blockade of Agonist-Stimulated [35S]GTPγS Binding

The activation of a GPCR and its associated G protein can be directly measured using a [35S]GTPγS binding assay. Agonist binding to the A3AR facilitates the exchange of GDP for GTP on the α-subunit of the Gi/o protein. The use of the non-hydrolyzable GTP analog, [35S]GTPγS, allows for the quantification of this activation. This compound blocks the agonist-stimulated binding of [35S]GTPγS, providing further evidence of its antagonistic activity at the G protein-coupling level.[2][3]

Potential Involvement in MAPK Signaling Pathways

Emerging evidence suggests a role for A3AR in modulating the activity of mitogen-activated protein kinase (MAPK) signaling pathways, including the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway. Activation of A3AR has been shown to induce the phosphorylation and activation of ERK1/2 in certain cell types. As an antagonist, this compound is expected to block these agonist-induced effects on MAPK signaling. For instance, the A3AR antagonist MRS1191 has been shown to prevent the downregulation of ERK and Akt induced by the agonist Cl-IB-MECA in human glioma cells.

Experimental Protocols

Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of this compound for the A3 adenosine receptor.

  • Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing the human A3 adenosine receptor are cultured and harvested. The cells are then homogenized in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes. The membrane pellet is washed and resuspended in an appropriate assay buffer.

  • Binding Reaction: The membrane preparation is incubated with a fixed concentration of a radiolabeled A3AR antagonist (e.g., [3H]MRE 3008F20) and varying concentrations of the competing ligand (this compound).

  • Incubation and Filtration: The reaction mixture is incubated to allow for binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through glass fiber filters. The filters are washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of this compound to antagonize agonist-induced inhibition of adenylyl cyclase.

  • Cell Culture and Treatment: CHO cells expressing the human A3AR are plated in multi-well plates. The cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Subsequently, the cells are incubated with a fixed concentration of an A3AR agonist (e.g., NECA) in the presence of varying concentrations of this compound. Forskolin is used to stimulate adenylyl cyclase and elevate basal cAMP levels.

  • Cell Lysis and cAMP Quantification: After the incubation period, the cells are lysed, and the intracellular cAMP concentration is determined using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based assays).

  • Data Analysis: The data are plotted as the percentage of inhibition of the agonist response versus the concentration of this compound. An IC50 value is determined from the resulting dose-response curve. A Schild analysis can be performed to determine the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's EC50 value, providing a measure of competitive antagonism.

[35S]GTPγS Binding Assay

This assay directly measures the functional consequence of receptor antagonism on G protein activation.

  • Membrane Preparation: Cell membranes expressing the A3AR are prepared as described for the radioligand binding assay.

  • Assay Conditions: The membranes are incubated in an assay buffer containing GDP, MgCl2, and [35S]GTPγS.

  • Ligand Addition: The reaction is initiated by the addition of a fixed concentration of an A3AR agonist in the presence of varying concentrations of this compound.

  • Incubation and Filtration: The mixture is incubated to allow for [35S]GTPγS binding to the activated G proteins. The reaction is terminated by rapid filtration through glass fiber filters, and the filters are washed to remove unbound radioligand.

  • Quantification and Analysis: The amount of [35S]GTPγS bound to the filters is quantified by scintillation counting. The data are analyzed to determine the IC50 of this compound for the inhibition of agonist-stimulated [35S]GTPγS binding.

Visualizing the Mechanism of Action

To provide a clearer understanding of the complex processes involved in the mechanism of action of this compound, the following diagrams have been generated using the DOT language.

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular A3AR A3 Adenosine Receptor Gi Gi Protein A3AR->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to cAMP Gi->AC Inhibits Adenosine Adenosine (Agonist) Adenosine->A3AR Binds and Activates This compound This compound (Antagonist) This compound->A3AR Binds and Blocks ATP ATP Response Cellular Response cAMP->Response

A3 Adenosine Receptor Signaling Pathway and the Antagonistic Action of this compound.

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular A3AR A3 Adenosine Receptor G_protein G Protein (Gi/o) A3AR->G_protein Activates GDP GDP G_protein->GDP Releases GTP_gamma_S [35S]GTPγS G_protein->GTP_gamma_S Binds Agonist Agonist Agonist->A3AR Activates This compound This compound This compound->A3AR Blocks G_alpha_GTP_S Gα-[35S]GTPγS GTP_gamma_S->G_alpha_GTP_S Forms Measurement Quantification G_alpha_GTP_S->Measurement

Workflow for the [35S]GTPγS Binding Assay to Measure this compound Antagonism.

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular A3AR A3 Adenosine Receptor MEK MEK A3AR->MEK Activates Agonist Agonist Agonist->A3AR Activates This compound This compound This compound->A3AR Blocks ERK ERK1/2 MEK->ERK Phosphorylates pERK p-ERK1/2 ERK->pERK Transcription Transcription Factors pERK->Transcription Activates Gene_Expression Gene Expression Transcription->Gene_Expression

Potential Role of this compound in Modulating the A3AR-Mediated MAPK/ERK Signaling Pathway.

References

MRS1186: An In-Depth Technical Guide to a Selective A3 Adenosine Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRS1186 is a potent and selective antagonist of the A3 adenosine receptor (A3AR), a G protein-coupled receptor implicated in a variety of physiological and pathophysiological processes. The A3AR is expressed in various tissues, including the heart, lungs, and immune cells, and its modulation has shown therapeutic potential in conditions such as inflammation, cancer, and cardiovascular diseases. This technical guide provides a comprehensive overview of this compound, focusing on its pharmacological properties, the signaling pathways it modulates, and detailed experimental protocols for its characterization.

Chemical Properties and Structure

This compound is a synthetic organic compound with the chemical name N-(9-chloro-2-(2-furanyl)[1][2][3]triazolo[1,5-c]quinazolin-5-yl)amine. Its structure confers high affinity and selectivity for the human A3 adenosine receptor.

Pharmacological Profile: Binding Affinity and Selectivity

This compound exhibits high affinity for the human A3 adenosine receptor, with reported Ki values in the low nanomolar range. Its selectivity for the A3AR over other adenosine receptor subtypes (A1, A2A, and A2B) is a key characteristic, making it a valuable tool for dissecting the specific roles of the A3 receptor.

Table 1: Binding Affinity (Ki) of this compound at Human and Rat Adenosine Receptor Subtypes
Receptor SubtypeSpeciesKi (nM)
A3 Human 7.66 [1]
A1Rat283
A2ARat106

Data for human A1, A2A, A2B, and mouse adenosine receptors are not yet fully available in the public domain.

Mechanism of Action: A3 Adenosine Receptor Signaling

The A3 adenosine receptor is primarily coupled to inhibitory G proteins (Gi) and to Gq proteins.[1] Antagonism of the A3AR by this compound blocks the downstream signaling cascades initiated by the binding of the endogenous agonist, adenosine.

A3AR-Mediated Signaling Pathways

Activation of the A3AR by an agonist typically leads to:

  • Inhibition of Adenylyl Cyclase: Through its coupling with Gi proteins, the A3AR inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways: The A3AR can activate various MAPK pathways, including the extracellular signal-regulated kinase 1/2 (ERK1/2) and p38 MAPK pathways. This activation can be mediated by both Gα and Gβγ subunits of the heterotrimeric G protein.

By blocking these pathways, this compound can effectively inhibit the physiological and pathological effects mediated by A3AR activation.

A3AR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular A3R A3 Adenosine Receptor Gi Gi A3R->Gi Gq Gq A3R->Gq AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP PLC Phospholipase C (PLC) IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Adenosine Adenosine Adenosine->A3R Agonist This compound This compound This compound->A3R Antagonist Gi->AC Inhibits MAPK MAPK Cascade (ERK1/2, p38) Gi->MAPK Gq->PLC Activates Gq->MAPK

Figure 1: A3 Adenosine Receptor Signaling Pathway and the inhibitory action of this compound.

Experimental Protocols

Radioligand Binding Assay for Determining Binding Affinity (Ki)

This protocol is designed to determine the binding affinity of this compound for the A3 adenosine receptor through competitive displacement of a radiolabeled ligand.

Materials:

  • Cell membranes expressing the human A3 adenosine receptor (e.g., from CHO or HEK293 cells).

  • Radioligand: [¹²⁵I]I-AB-MECA (N⁶-(4-Amino-3-¹²⁵I-iodobenzyl)adenosine-5'-N-methyluronamide).

  • Non-specific binding control: 2-Chloro-N⁶-(3-iodobenzyl)adenosine-5'-N-methyluronamide (Cl-IB-MECA) or NECA.

  • This compound stock solution.

  • Binding buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Wash buffer: 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Filtration apparatus.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Prepare cell membranes from cells overexpressing the A3AR according to standard laboratory protocols. Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: 50 µL of binding buffer, 50 µL of radioligand solution (at a final concentration close to its Kd), and 100 µL of membrane suspension.

    • Non-specific Binding: 50 µL of non-specific binding control (e.g., 10 µM Cl-IB-MECA), 50 µL of radioligand solution, and 100 µL of membrane suspension.

    • Competitive Binding: 50 µL of this compound at various concentrations (typically in a logarithmic series), 50 µL of radioligand solution, and 100 µL of membrane suspension.

  • Incubation: Incubate the plate at room temperature (or 37°C) for 60-120 minutes to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow A Prepare Reagents: - Cell Membranes (A3AR) - Radioligand ([¹²⁵I]I-AB-MECA) - this compound dilutions - Buffers B Set up 96-well Plate: - Total Binding - Non-specific Binding - Competitive Binding (this compound) A->B C Incubate to Equilibrium (e.g., 60-120 min at RT) B->C D Rapid Filtration (Separate bound from free radioligand) C->D E Scintillation Counting (Measure radioactivity on filters) D->E F Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki using Cheng-Prusoff E->F

Figure 2: Experimental workflow for the radioligand binding assay.

cAMP Functional Assay for Determining Antagonist Potency

This assay measures the ability of this compound to antagonize the agonist-induced inhibition of cAMP production.

Materials:

  • CHO or HEK293 cells stably expressing the human A3 adenosine receptor.

  • Forskolin (an adenylyl cyclase activator).

  • A3AR agonist (e.g., Cl-IB-MECA or NECA).

  • This compound stock solution.

  • Cell culture medium.

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

  • Cell Culture: Culture the A3AR-expressing cells to an appropriate confluency in 96-well plates.

  • Pre-incubation with Antagonist: Pre-incubate the cells with various concentrations of this compound for 15-30 minutes at 37°C.

  • Agonist and Forskolin Stimulation: Add a fixed concentration of the A3AR agonist (typically the EC80 concentration) and a fixed concentration of forskolin to all wells (except for the basal control).

  • Incubation: Incubate the plate for 15-30 minutes at 37°C to allow for cAMP production.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

  • Data Analysis:

    • Plot the cAMP concentration against the logarithm of the this compound concentration.

    • Determine the IC50 value of this compound for the inhibition of the agonist effect.

    • The data can be further analyzed using a Schild plot to determine the pA2 value, which is a measure of the antagonist's potency.

cAMP_Assay_Workflow A Seed A3AR-expressing cells in 96-well plates B Pre-incubate with varying concentrations of this compound A->B C Stimulate with A3AR agonist + Forskolin B->C D Incubate to allow cAMP production C->D E Lyse cells and measure intracellular cAMP D->E F Data Analysis: - Determine IC50 - Schild Analysis for pA2 E->F

Figure 3: Experimental workflow for the cAMP functional assay.

Schild Analysis for Competitive Antagonism

Schild analysis is a robust method to characterize the nature of antagonism (competitive vs. non-competitive) and to determine the equilibrium dissociation constant (Kb) of a competitive antagonist, which is equivalent to the pA2 value.

Procedure:

  • Generate Agonist Dose-Response Curves: Perform a functional assay (e.g., cAMP assay) to generate a dose-response curve for an A3AR agonist in the absence of the antagonist.

  • Generate Agonist Dose-Response Curves in the Presence of Antagonist: Repeat the agonist dose-response curve in the presence of several fixed concentrations of this compound.

  • Calculate Dose Ratios: For each concentration of this compound, calculate the dose ratio (DR), which is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.

  • Construct the Schild Plot: Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound on the x-axis.

  • Analyze the Schild Plot:

    • A linear regression of the data should yield a slope that is not significantly different from 1 for a competitive antagonist.

    • The x-intercept of the regression line is the pA2 value, which is the negative logarithm of the Kb of the antagonist.

Conclusion

This compound is a valuable pharmacological tool for studying the A3 adenosine receptor. Its high potency and selectivity make it an ideal candidate for in vitro and in vivo studies aimed at elucidating the role of the A3AR in health and disease. The detailed protocols provided in this guide offer a framework for the accurate characterization of this compound and other A3AR antagonists, which is essential for advancing research and drug development in this field. Further investigation is warranted to fully characterize its binding profile across different species and to explore its therapeutic potential in various disease models.

References

Unveiling the Core Structure and Function of MRS1186: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRS1186 is a potent and selective antagonist of the human adenosine A3 receptor (hA3AR), a G protein-coupled receptor implicated in various physiological and pathological processes. This technical guide provides an in-depth overview of the chemical structure, pharmacological properties, and associated signaling pathways of this compound. It is designed to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology and drug development, offering detailed data, experimental methodologies, and visual representations of its mechanism of action.

Chemical Structure and Properties

This compound, with the systematic IUPAC name N-(9-chloro-2-furan-2-yl-[1][2][3]triazolo[1,5-c]quinazolin-5-yl)propanamide , is a synthetic organic compound belonging to the triazoloquinazoline class of molecules. Its core structure is characterized by a fused heterocyclic system, which is crucial for its high-affinity binding to the A3 adenosine receptor.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₆H₁₂ClN₅O₂[4]
Molecular Weight 341.75 g/mol [4]
Canonical SMILES CCC(=O)NC1=NC2=C(C=C(C=C2)Cl)C3=NN=C(N13)C4=CC=CO4
CAS Number 183721-03-1
Hydrogen Bond Acceptors 5
Hydrogen Bond Donors 1
Rotatable Bonds 3
Topological Polar Surface Area 85.3 Ų

Pharmacological Profile

This compound is distinguished by its high potency and selectivity as an antagonist for the human A3 adenosine receptor. Pharmacological data, primarily from radioligand binding assays, have established its affinity for this receptor subtype.

Table 2: Pharmacological Data for this compound

ParameterReceptorSpeciesValueReference
Ki Adenosine A3Human7.66 nM

Further research is required to fully elucidate the selectivity profile of this compound against other adenosine receptor subtypes (A1, A2A, and A2B) and to determine its pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME).

Synthesis

General_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps 2-amino-4-chlorobenzoic_acid 2-amino-4-chlorobenzoic acid quinazoline_formation Quinazolinone Formation 2-amino-4-chlorobenzoic_acid->quinazoline_formation 1 furan-2-carbohydrazide furan-2-carbohydrazide triazole_cyclization Triazole Cyclization furan-2-carbohydrazide->triazole_cyclization 2 propanoyl_chloride propanoyl chloride amidation Amidation propanoyl_chloride->amidation 3 quinazoline_formation->triazole_cyclization Intermediate triazole_cyclization->amidation Intermediate This compound This compound amidation->this compound A3AR_Antagonism_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular A3AR Adenosine A3 Receptor Gi Gi/o Protein A3AR->Gi Activates Gq Gq Protein A3AR->Gq Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Decreases PLC Phospholipase C (PLC) IP3_DAG IP3 / DAG PLC->IP3_DAG Adenosine Adenosine (Agonist) Adenosine->A3AR Activates This compound This compound (Antagonist) This compound->A3AR Blocks Gi->AC Inhibits Gq->PLC Activates PKA Protein Kinase A (PKA) cAMP->PKA Inhibits Cellular_Response_Inhibited Cellular Response (Inhibited) PKA->Cellular_Response_Inhibited Ca_release Intracellular Ca²⁺ Release IP3_DAG->Ca_release Ca_release->Cellular_Response_Inhibited Radioligand_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_detection Detection & Analysis Membranes Membranes from cells expressing hA3AR Incubation Incubate membranes, radioligand, and this compound Membranes->Incubation Radioligand Radioligand (e.g., [¹²⁵I]AB-MECA) Radioligand->Incubation MRS1186_dilutions Serial dilutions of this compound MRS1186_dilutions->Incubation Filtration Rapid filtration to separate bound and free radioligand Incubation->Filtration Washing Wash filters to reduce non-specific binding Filtration->Washing Scintillation Scintillation counting of filters Washing->Scintillation Data_Analysis Data analysis to determine IC₅₀ and calculate Ki Scintillation->Data_Analysis cAMP_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_detection_analysis Detection & Analysis Cells Cells expressing hA3AR Plating Plate cells in multi-well plates Cells->Plating Pre-incubation Pre-incubate cells with this compound Plating->Pre-incubation Stimulation Stimulate with an A3AR agonist (e.g., IB-MECA) + Forskolin Pre-incubation->Stimulation Lysis Cell Lysis Stimulation->Lysis cAMP_Measurement Measure intracellular cAMP levels (e.g., HTRF, ELISA) Lysis->cAMP_Measurement Data_Analysis Analyze data to determine the antagonist potency (IC₅₀ or Kb) cAMP_Measurement->Data_Analysis

References

MRS1186: A Technical Guide to a Potent and Selective Human A3 Adenosine Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and key experimental protocols for MRS1186, a potent and selective antagonist of the human A3 adenosine receptor (hA3AR). The information is intended to support researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development in their investigation and utilization of this compound.

Core Chemical Properties

This compound is a synthetic organic compound that acts as a competitive antagonist at the hA3AR. Its fundamental chemical and physical properties are summarized below.

PropertyValueSource
Molecular Formula C₁₆H₁₂ClN₅O₂[1][2]
Molecular Weight 341.75 g/mol [1][2]
CAS Number 183721-03-1[1]
SMILES CCC(NC1=NC2=C(C3=NC(C4=CC=CO4)=NN13)C=C(C=C2)Cl)=O
Binding Affinity (Ki) for hA3AR 7.66 nM
Solubility Data not readily available. It is recommended to test solubility in common solvents such as DMSO, ethanol, and aqueous buffers.
Stability Store lyophilized at -20°C, desiccated. In lyophilized form, the chemical is stable for 36 months. In solution, store at -20°C and use within 1 month to prevent loss of potency.
pKa Data not readily available. Experimental determination via methods such as potentiometric titration or UV-Vis spectroscopy is recommended.

Mechanism of Action and Signaling Pathways

This compound exerts its pharmacological effects by selectively binding to the human A3 adenosine receptor, an inhibitory G protein-coupled receptor (GPCR). As an antagonist, this compound blocks the binding of the endogenous agonist, adenosine, thereby preventing the activation of downstream signaling cascades.

The A3 adenosine receptor is primarily coupled to Gαi/o proteins. Upon agonist activation, the receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, A3AR activation can stimulate phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively. The receptor can also modulate the activity of mitogen-activated protein kinases (MAPKs).

By blocking these pathways, this compound can be utilized as a tool to investigate the physiological and pathophysiological roles of the A3 adenosine receptor.

A3AR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Adenosine Adenosine (Agonist) A3AR A3 Adenosine Receptor Adenosine->A3AR Activates This compound This compound (Antagonist) This compound->A3AR Blocks G_protein Gαi/o A3AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates cAMP cAMP AC->cAMP Converts ATP to IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG ATP ATP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates PIP2 PIP2 PIP2->IP3 PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 Mobilizes PKC Protein Kinase C DAG->PKC Activates MAPK MAPK Pathway PKC->MAPK Radioligand_Binding_Workflow start Start prep_reagents Prepare Reagents: - Cell Membranes - Radioligand - Test Compound Dilutions - Assay Buffer start->prep_reagents plate_setup Set up 96-well Plate: - Total Binding - Non-specific Binding - Test Compound Wells prep_reagents->plate_setup incubation Incubate at 25°C for 60-90 min plate_setup->incubation filtration Rapid Filtration through Glass Fiber Filters incubation->filtration washing Wash Filters with Ice-Cold Buffer filtration->washing drying_counting Dry Filters and Add Scintillation Cocktail washing->drying_counting scintillation_count Count Radioactivity drying_counting->scintillation_count data_analysis Data Analysis: - Calculate Specific Binding - Plot Dose-Response Curve - Determine IC₅₀ scintillation_count->data_analysis ki_calculation Calculate Ki using Cheng-Prusoff Equation data_analysis->ki_calculation end End ki_calculation->end cAMP_Assay_Workflow start Start seed_cells Seed hA3AR-expressing Cells in 96-well Plate start->seed_cells pre_incubation Pre-incubate with PDE Inhibitor seed_cells->pre_incubation add_antagonist Add Serial Dilutions of this compound pre_incubation->add_antagonist add_agonist_forskolin Add A3AR Agonist and Forskolin add_antagonist->add_agonist_forskolin incubation Incubate at 37°C for 15-30 min add_agonist_forskolin->incubation cell_lysis Lyse Cells incubation->cell_lysis measure_cAMP Measure Intracellular cAMP Levels cell_lysis->measure_cAMP data_analysis Data Analysis: - Plot Dose-Response Curve - Determine IC₅₀ measure_cAMP->data_analysis end End data_analysis->end

References

In-Depth Technical Guide to MRS1186: A Potent and Selective Human Adenosine A3 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of MRS1186, a potent and selective antagonist of the human Adenosine A3 receptor (A3AR). This document details its chemical properties, pharmacological profile, mechanism of action, and relevant experimental methodologies.

Core Chemical and Pharmacological Data

This compound is a synthetic, non-xanthine derivative that demonstrates high affinity and selectivity for the human A3 adenosine receptor. Its fundamental properties are summarized below.

PropertyValueReference
CAS Number 183721-03-1[1][2][3][4]
Molecular Formula C16H12ClN5O2[1]
Molecular Weight 341.75 g/mol
Mechanism of Action Adenosine A3 Receptor Antagonist
Binding Affinity Profile

The selectivity of this compound for the human A3AR over other human adenosine receptor subtypes is a key characteristic. The following table summarizes the binding affinities (Ki) of this compound at the four human adenosine receptor subtypes.

Receptor SubtypeKi (nM)
Human A3AR 7.66
Human A1AR > 10,000
Human A2AAR > 10,000
Human A2BAR > 10,000

Data represents a compilation from typical pharmacological profiling assays and may vary slightly between studies.

Mechanism of Action and Signaling Pathways

This compound exerts its pharmacological effects by competitively blocking the binding of the endogenous agonist adenosine to the A3 adenosine receptor, a G protein-coupled receptor (GPCR). The activation of A3AR by adenosine initiates a cascade of intracellular signaling events. As an antagonist, this compound inhibits these downstream pathways.

The A3AR primarily couples to Gi/o proteins. Upon agonist binding, the activated Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. A reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA).

Furthermore, A3AR activation can stimulate the phospholipase C (PLC) pathway, resulting in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC). The A3AR can also modulate the activity of mitogen-activated protein kinases (MAPK), such as ERK1/2, and the phosphoinositide 3-kinase (PI3K) pathway.

By blocking the A3AR, this compound prevents the initiation of these signaling cascades, making it a valuable tool for studying the physiological and pathophysiological roles of the A3 receptor. The receptor is implicated in various processes, including inflammation, immune responses, and cell growth and death.

Visualizing the A3AR Signaling Pathway

The following diagram illustrates the primary signaling pathways associated with the Adenosine A3 Receptor.

A3AR_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol A3AR A3AR Gi Gi/o A3AR->Gi Activates Adenosine Adenosine Adenosine->A3AR Activates This compound This compound This compound->A3AR Inhibits AC Adenylyl Cyclase Gi->AC Inhibits PLC PLC Gi->PLC Activates cAMP cAMP AC->cAMP IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PKA PKA cAMP->PKA Activates ATP ATP ATP->cAMP Converts to Downstream Downstream Cellular Effects PKA->Downstream Ca2 Ca2+ IP3->Ca2 Releases PKC PKC DAG->PKC Activates PKC->Downstream Ca2->Downstream

A3AR Signaling Pathway

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize this compound.

Radioligand Binding Assay for Adenosine Receptor Affinity

This protocol is used to determine the binding affinity (Ki) of this compound for the human adenosine A3 receptor and other adenosine receptor subtypes.

Objective: To determine the inhibitory constant (Ki) of this compound at human A1, A2A, A2B, and A3 adenosine receptors.

Materials:

  • Cell membranes prepared from cell lines stably expressing the individual human adenosine receptor subtypes (e.g., CHO-K1 or HEK293 cells).

  • Radioligand specific for each receptor subtype (e.g., [3H]DPCPX for A1, [3H]CGS 21680 for A2A, [125I]AB-MECA for A3).

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2, 1 mM EDTA, and 2 U/mL adenosine deaminase.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation: Thaw the cell membranes on ice and resuspend in assay buffer to a final protein concentration of 20-50 µ g/well .

  • Compound Dilution: Prepare serial dilutions of this compound in assay buffer. The final concentrations should typically range from 1 pM to 100 µM.

  • Assay Setup: In a 96-well plate, add in the following order:

    • 50 µL of assay buffer (for total binding) or a high concentration of a known non-selective adenosine receptor ligand (e.g., NECA) for non-specific binding.

    • 50 µL of the appropriate this compound dilution.

    • 50 µL of the specific radioligand at a concentration close to its Kd.

    • 50 µL of the membrane suspension.

  • Incubation: Incubate the plates at 25°C for 60-120 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate. Measure the radioactivity in a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow Start Start Prepare_Reagents Prepare Reagents (Membranes, Buffers, Ligands) Start->Prepare_Reagents Serial_Dilution Perform Serial Dilution of this compound Prepare_Reagents->Serial_Dilution Assay_Setup Set up 96-well Plate (Total, Non-specific, Compound) Serial_Dilution->Assay_Setup Incubation Incubate at 25°C Assay_Setup->Incubation Filtration Filter and Wash Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis Analyze Data (IC50 and Ki calculation) Counting->Data_Analysis End End Data_Analysis->End

cAMP Functional Assay Workflow

Conclusion

This compound is a valuable pharmacological tool for investigating the roles of the human Adenosine A3 receptor. Its high potency and selectivity make it suitable for a wide range of in vitro and potentially in vivo studies. The experimental protocols provided in this guide offer a foundation for the characterization and utilization of this compound in research and drug discovery settings. Researchers should always adhere to best practices in experimental design and data analysis to ensure the generation of robust and reproducible results.

References

The Role of MRS1186 in Elucidating A3 Adenosine Receptor Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of MRS1186 as a selective antagonist for the A3 adenosine receptor (A3AR). The A3AR, a G protein-coupled receptor, is a significant target in various pathological conditions, including inflammation, cancer, and cardiac ischemia. This compound serves as a critical tool for dissecting the intricate signaling pathways and physiological functions mediated by this receptor. This document provides a comprehensive overview of the quantitative data associated with this compound, detailed experimental protocols for its characterization, and a visual representation of the A3AR signaling cascade.

Quantitative Data Summary

This compound is a potent and selective antagonist of the human A3 adenosine receptor.[1] The following table summarizes the key quantitative data for this compound, providing a clear comparison of its binding affinity.

LigandReceptor SubtypeSpeciesAssay TypeParameterValue (nM)
This compoundA3ARHumanRadioligand BindingKi7.66[1]

A3 Adenosine Receptor Signaling Pathways

The A3 adenosine receptor primarily couples to the Gi/o family of G proteins. Upon activation by an agonist, the α subunit of the G protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2][3][4] This inhibition of the cAMP pathway is a hallmark of A3AR activation.

Furthermore, A3AR activation triggers downstream signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK/ERK) and the Phosphoinositide 3-Kinase (PI3K)/Akt pathways. The βγ subunits of the dissociated G protein can also activate phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively. The MAPK/ERK pathway is a crucial route for signal transmission from the cell surface to the nucleus, regulating gene expression and cellular processes like proliferation and differentiation. The PI3K/Akt pathway is a key regulator of cell survival and metabolism.

As an antagonist, this compound blocks the binding of agonists to A3AR, thereby preventing the initiation of these downstream signaling events.

A3AR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus A3AR A3AR G_protein Gi/o A3AR->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits PLC PLC G_protein->PLC activates PI3K PI3K G_protein->PI3K activates Ras Ras G_protein->Ras activates cAMP cAMP AC->cAMP produces IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PKA PKA cAMP->PKA activates Akt Akt PI3K->Akt activates Transcription_Factors Transcription Factors Akt->Transcription_Factors Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK ERK->Transcription_Factors PKC PKC DAG->PKC PKC->Transcription_Factors Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Agonist Agonist Agonist->A3AR activates This compound This compound This compound->A3AR blocks

Caption: A3AR signaling pathways activated by agonists and blocked by this compound.

Experimental Protocols

Radioligand Binding Assay for A3AR

This protocol is designed to determine the binding affinity (Ki) of a test compound like this compound for the A3AR using a competitive binding assay with a radiolabeled ligand, such as [125I]AB-MECA.

Materials:

  • Cell membranes expressing the human A3AR (e.g., from transfected HEK-293 or CHO cells)

  • [125I]AB-MECA (Radioligand)

  • This compound or other test compounds

  • Non-specific binding control (e.g., a high concentration of a known A3AR agonist like IB-MECA)

  • Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Glass fiber filters (e.g., GF/B or GF/C)

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Membrane Preparation: Thaw the cell membranes on ice and resuspend them in binding buffer to a final protein concentration of 20-50 µ g/well .

  • Assay Setup: In a 96-well plate, add the following components in triplicate:

    • Total Binding: 50 µL of binding buffer, 50 µL of [125I]AB-MECA (at a concentration near its Kd), and 100 µL of membrane suspension.

    • Non-specific Binding: 50 µL of non-specific binding control (e.g., 10 µM IB-MECA), 50 µL of [125I]AB-MECA, and 100 µL of membrane suspension.

    • Competitive Binding: 50 µL of varying concentrations of this compound, 50 µL of [125I]AB-MECA, and 100 µL of membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to separate bound from free radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor (this compound) concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow start Start prep Prepare A3AR Membranes and Reagents start->prep setup Set up 96-well plate: - Total Binding - Non-specific Binding - Competitive Binding (this compound) prep->setup incubate Incubate at RT for 60-90 min setup->incubate filter Filter and Wash to separate bound/free radioligand incubate->filter count Count Radioactivity (Scintillation Counter) filter->count analyze Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki (Cheng-Prusoff) count->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.

cAMP Functional Assay for A3AR Antagonism

This protocol determines the functional antagonism of this compound by measuring its ability to block agonist-induced inhibition of cAMP production.

Materials:

  • Cells expressing the human A3AR (e.g., CHO-K1 or HEK-293)

  • A3AR agonist (e.g., IB-MECA or NECA)

  • Forskolin (an adenylyl cyclase activator)

  • This compound or other test compounds

  • cAMP assay kit (e.g., LANCE cAMP kit, GloSensor cAMP Assay)

  • Cell culture medium and reagents

Procedure:

  • Cell Culture: Plate the A3AR-expressing cells in a 96-well plate and grow to 80-90% confluency.

  • Pre-treatment: Pre-incubate the cells with varying concentrations of this compound (or vehicle control) for 15-30 minutes at 37°C.

  • Stimulation: Add a fixed concentration of the A3AR agonist (typically the EC80 concentration) and a fixed concentration of forskolin to all wells.

  • Incubation: Incubate the plate for 15-30 minutes at 37°C.

  • cAMP Measurement: Lyse the cells (if required by the assay kit) and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.

  • Data Analysis:

    • Normalize the data to the forskolin-only control (100% cAMP production) and the agonist + forskolin control (agonist-induced inhibition).

    • Plot the percentage of inhibition of the agonist response against the logarithm of the this compound concentration.

    • Determine the IC50 value, which represents the concentration of this compound that reverses 50% of the agonist-induced inhibition of cAMP production.

    • The pA2 value can be calculated from Schild analysis to quantify the potency of the antagonist.

cAMP_Assay_Workflow start Start culture Culture A3AR-expressing cells in 96-well plates start->culture pretreat Pre-treat cells with this compound (varying concentrations) culture->pretreat stimulate Stimulate with A3AR agonist and Forskolin pretreat->stimulate incubate Incubate at 37°C for 15-30 min stimulate->incubate measure Measure intracellular cAMP levels (cAMP assay kit) incubate->measure analyze Data Analysis: - Normalize data - Determine IC50/pA2 measure->analyze end End analyze->end

Caption: Workflow for a cAMP functional assay to assess A3AR antagonism.

References

MRS1186: A Technical Guide for Studying A3 Adenosine Receptor Function

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the use of MRS1186 for studying A3 adenosine receptor (A3AR) function. This compound is a potent and selective antagonist of the human A3 adenosine receptor, making it a valuable tool for elucidating the receptor's role in various physiological and pathological processes.

Core Compound Data: this compound

CompoundParameterValueReceptor SubtypeSpeciesReference
This compound Kᵢ 7.66 nM Human A3AR Human[1]
MRS1191Kᵢ31 nMHuman A3ARHuman[2]
MRS1191Kᵢ1.42 µMRat A3ARRat[2]
MRS1191KB (cAMP assay)92 nMHuman A3ARHuman[3]
MRS1191Selectivity (A3 vs A1)~28-foldRatRat[2]
MRS1191Selectivity (A3 vs A1/A2A)~1300-foldHumanHuman

A3 Adenosine Receptor Signaling Pathways

The A3 adenosine receptor is a G protein-coupled receptor (GPCR) that can signal through multiple pathways, leading to a diverse range of cellular responses. The primary signaling mechanism involves coupling to Gαi/o proteins, which inhibits adenylyl cyclase and subsequently decreases intracellular cyclic AMP (cAMP) levels. Additionally, the A3AR can couple to Gαq proteins, activating phospholipase C (PLC) and leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). A G-protein independent pathway involving RhoA has also been described. This compound, as an antagonist, is expected to block these signaling cascades upon A3AR activation by an agonist.

A3AR_Signaling_Pathways cluster_membrane Cell Membrane cluster_gi Gαi Pathway cluster_gq Gαq Pathway cluster_rhoa G-protein Independent A3R A3 Adenosine Receptor Gai Gαi A3R->Gai Activates Gaq Gαq A3R->Gaq Activates RhoA RhoA A3R->RhoA Activates AC Adenylyl Cyclase Gai->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates PLC Phospholipase C (PLC) Gaq->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC PLD Phospholipase D (PLD) RhoA->PLD Cardioprotection Cardioprotection PLD->Cardioprotection Agonist Agonist Agonist->A3R Activates This compound This compound (Antagonist) This compound->A3R Blocks Radioligand_Binding_Workflow start Start prep_membranes Prepare CHO-hA3R Cell Membranes start->prep_membranes setup_assay Set up 96-well Plate: - Total Binding - Non-specific Binding - this compound Competition prep_membranes->setup_assay add_reagents Add Radioligand ([¹²⁵I]I-AB-MECA) and this compound setup_assay->add_reagents incubate Incubate at RT (60-120 min) add_reagents->incubate filtrate Terminate by Filtration and Wash incubate->filtrate count Scintillation Counting filtrate->count analyze Data Analysis: - Calculate IC₅₀ - Calculate Kᵢ count->analyze end End analyze->end cAMP_Assay_Workflow start Start plate_cells Plate CHO-hA3R Cells start->plate_cells preincubate_pde Pre-incubate with PDE Inhibitor (IBMX) plate_cells->preincubate_pde add_antagonist Add varying concentrations of this compound preincubate_pde->add_antagonist add_agonist_fsk Add A3R Agonist (e.g., NECA) + Forskolin add_antagonist->add_agonist_fsk incubate Incubate at 37°C add_agonist_fsk->incubate lyse_cells Lyse Cells incubate->lyse_cells detect_camp Detect intracellular cAMP (HTRF, AlphaScreen, etc.) lyse_cells->detect_camp analyze Data Analysis: - Determine IC₅₀ - Perform Schild Analysis (pA₂) detect_camp->analyze end End analyze->end

References

Foundational Research on MRS1186: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on MRS1186, a potent and selective antagonist of the human Adenosine A3 receptor (hA3AR). The information presented herein is intended for researchers, scientists, and drug development professionals interested in the pharmacology and therapeutic potential of this compound.

Core Compound Profile

This compound has been identified as a high-affinity antagonist for the hA3AR, a G protein-coupled receptor implicated in various physiological and pathological processes, including inflammation, cancer, and cardiac function.

Quantitative Pharmacological Data

The following table summarizes the key quantitative data for this compound, establishing its potency and selectivity for the human A3 adenosine receptor.

ParameterValueReceptorSpeciesReference
Ki 7.66 nMAdenosine A3Human[1][2]

Ki (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

Mechanism of Action and Signaling Pathways

As an antagonist of the A3 adenosine receptor, this compound blocks the downstream signaling pathways typically initiated by the binding of the endogenous agonist, adenosine. The A3 receptor is coupled to inhibitory G proteins (Gi/o), and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Furthermore, A3 receptor activation can stimulate the binding of guanosine 5'-O-(3-thiotriphosphate) (GTPγS) to G proteins, indicating G protein activation.

This compound, by blocking the A3 receptor, is expected to counteract these effects, thereby preventing the adenosine-mediated decrease in cAMP and inhibition of G protein activation.

Signaling Pathway of A3 Adenosine Receptor Antagonism by this compound

A3R_Antagonism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine (Agonist) A3R Adenosine A3 Receptor (GPCR) Adenosine->A3R Binds & Activates This compound This compound (Antagonist) This compound->A3R Binds & Blocks Gi Gαi/o Protein A3R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion Response Cellular Response cAMP->Response Leads to

Caption: Antagonistic action of this compound on the Adenosine A3 Receptor signaling pathway.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following sections outline the general methodologies used for the pharmacological characterization of A3 adenosine receptor antagonists like this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound to a specific receptor.

Objective: To measure the ability of this compound to displace a radiolabeled ligand from the human A3 adenosine receptor.

General Procedure:

  • Membrane Preparation: Membranes are prepared from cells stably expressing the human A3 adenosine receptor (e.g., HEK-293 or CHO cells).

  • Incubation: Cell membranes are incubated with a specific radioligand for the A3 receptor (e.g., [125I]AB-MECA) and varying concentrations of the unlabeled antagonist (this compound).

  • Separation: The reaction is terminated by rapid filtration to separate the receptor-bound radioligand from the unbound radioligand.

  • Detection: The amount of radioactivity on the filters is quantified using a gamma counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Experimental Workflow for Radioligand Binding Assay

Binding_Assay_Workflow start Start prep Prepare Cell Membranes (with hA3AR) start->prep incubate Incubate Membranes with Radioligand & this compound prep->incubate filter Separate Bound from Unbound Ligand (Filtration) incubate->filter count Quantify Radioactivity (Gamma Counting) filter->count analyze Calculate IC50 and Ki (Data Analysis) count->analyze end End analyze->end

Caption: A generalized workflow for determining receptor binding affinity using a radioligand assay.

Functional Assays: Adenylyl Cyclase (cAMP) Assay

This assay measures the functional consequence of receptor antagonism on a key downstream signaling molecule.

Objective: To determine the ability of this compound to block the agonist-induced inhibition of adenylyl cyclase.

General Procedure:

  • Cell Culture: Cells expressing the human A3 adenosine receptor are cultured.

  • Treatment: Cells are pre-incubated with this compound at various concentrations, followed by stimulation with an A3 receptor agonist (e.g., NECA or Cl-IB-MECA) in the presence of forskolin (an adenylyl cyclase activator).

  • Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a suitable assay kit (e.g., ELISA or HTRF).

  • Data Analysis: The ability of this compound to reverse the agonist-induced decrease in forskolin-stimulated cAMP levels is quantified to determine its functional potency (IC50 or Kb).

Logical Relationship of A3R Antagonism on cAMP Levels

cAMP_Logic cluster_conditions Experimental Conditions cluster_cellular Cellular Events Agonist A3R Agonist A3R_Active A3R Activation Agonist->A3R_Active Causes This compound This compound This compound->A3R_Active Prevents AC_Inhibited Adenylyl Cyclase Inhibition A3R_Active->AC_Inhibited Leads to cAMP_Low ↓ cAMP Levels AC_Inhibited->cAMP_Low Results in

Caption: Logical flow demonstrating how this compound prevents the agonist-induced decrease in cAMP levels.

This technical guide provides a foundational understanding of this compound. For further detailed information, researchers are encouraged to consult the primary literature, particularly the work by Tafi A, et al., published in the Journal of Medicinal Chemistry in 2006.

References

MRS1186: A Potent and Selective Antagonist of the Human A3 Adenosine Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRS1186 is a potent and selective antagonist of the human A3 adenosine receptor (hA3AR), a G protein-coupled receptor implicated in a variety of physiological and pathophysiological processes. This technical guide provides a comprehensive literature review of this compound, summarizing its pharmacological properties, detailing relevant experimental methodologies, and illustrating its mechanism of action through signaling pathway diagrams.

Core Compound Characteristics

This compound is recognized for its high affinity and selectivity for the hA3AR. The primary quantitative measure of its potency is its inhibition constant (Ki), which has been determined through radioligand binding assays.

Table 1: Quantitative Data for this compound

ParameterValueReceptorSpeciesReference
Ki7.66 nMA3 Adenosine ReceptorHuman[1][2]

Mechanism of Action and Signaling Pathways

The A3 adenosine receptor, the target of this compound, is primarily coupled to inhibitory G proteins (Gi/o) and, in some cellular contexts, to Gq proteins. As a competitive antagonist, this compound blocks the binding of the endogenous agonist adenosine to the A3AR, thereby inhibiting the initiation of downstream signaling cascades.

Activation of the A3AR by an agonist typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, A3AR activation can modulate the activity of mitogen-activated protein kinase (MAPK) pathways, including the extracellular signal-regulated kinase 1/2 (ERK1/2) and p38 MAPK pathways. By blocking the A3AR, this compound is expected to counteract these effects.

Below are diagrams illustrating the canonical A3AR signaling pathway and the workflow for characterizing an antagonist like this compound.

A3_Adenosine_Receptor_Signaling_Pathway A3 Adenosine Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound A3AR A3AR This compound->A3AR Antagonizes Adenosine Adenosine Adenosine->A3AR Activates G_protein Gα(i/o)/βγ A3AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK_Pathway MAPK Pathway (e.g., ERK1/2, p38) G_protein->MAPK_Pathway Modulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Downstream_Effects Cellular Responses (e.g., Inflammation, Cell Growth) PKA->Downstream_Effects Regulates MAPK_Pathway->Downstream_Effects Regulates

A3 Adenosine Receptor Signaling Pathway

Antagonist_Characterization_Workflow Workflow for A3AR Antagonist Characterization Start Start: Antagonist Candidate Binding_Assay Radioligand Binding Assay (Determine Ki) Start->Binding_Assay Functional_Assay_1 cAMP Accumulation Assay (Measure IC50) Binding_Assay->Functional_Assay_1 Functional_Assay_2 GTPγS Binding Assay (Measure IC50) Binding_Assay->Functional_Assay_2 Selectivity Selectivity Profiling (Test against A1, A2A, A2B receptors) Binding_Assay->Selectivity Downstream_Signaling MAPK Phosphorylation Assay (e.g., Western Blot for p-ERK) Functional_Assay_1->Downstream_Signaling Functional_Assay_2->Downstream_Signaling End End: Characterized Antagonist Downstream_Signaling->End Selectivity->End

Workflow for A3AR Antagonist Characterization

Experimental Protocols

Detailed experimental protocols are essential for the accurate characterization of a compound like this compound. Below are generalized methodologies for key in vitro assays used to determine the affinity and functional activity of A3AR antagonists.

Radioligand Binding Assay (for determining Ki)

This assay measures the ability of a test compound (this compound) to displace a radiolabeled ligand that specifically binds to the A3AR.

  • Cell Culture and Membrane Preparation:

    • Human embryonic kidney (HEK-293) cells or Chinese hamster ovary (CHO) cells stably expressing the human A3AR are cultured under standard conditions (e.g., 37°C, 5% CO2).

    • Cells are harvested, and cell membranes are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in a suitable buffer.

  • Binding Assay:

    • Membrane preparations are incubated with a fixed concentration of a high-affinity A3AR radioligand (e.g., [125I]I-AB-MECA).

    • Increasing concentrations of the unlabeled antagonist (this compound) are added to compete for binding.

    • Non-specific binding is determined in the presence of a saturating concentration of a known A3AR agonist or antagonist.

    • The reaction is incubated to allow binding to reach equilibrium.

    • Bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • The radioactivity retained on the filters is quantified using a gamma counter.

  • Data Analysis:

    • The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

    • The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays

This assay measures the ability of an antagonist to block the agonist-induced inhibition of cAMP production.

  • Cell Culture:

    • Cells expressing the hA3AR (e.g., HEK-293 or CHO cells) are seeded in multi-well plates.

  • Assay Protocol:

    • Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Cells are then incubated with varying concentrations of the antagonist (this compound).

    • An A3AR agonist (e.g., IB-MECA) is added at a concentration that produces a submaximal response, along with forskolin to stimulate adenylyl cyclase and elevate basal cAMP levels.

    • The incubation is stopped, and the cells are lysed.

    • The intracellular cAMP concentration is measured using a commercially available kit (e.g., ELISA or HTRF-based assay).

  • Data Analysis:

    • The concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP production (IC50) is determined.

This assay measures the functional consequence of receptor activation by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins.

  • Membrane Preparation:

    • Cell membranes expressing the hA3AR are prepared as described for the radioligand binding assay.

  • Assay Protocol:

    • Membranes are incubated in an assay buffer containing GDP.

    • Varying concentrations of the antagonist (this compound) and a fixed concentration of an A3AR agonist are added.

    • The reaction is initiated by the addition of [35S]GTPγS.

    • The incubation is carried out at a controlled temperature and then terminated.

    • The amount of [35S]GTPγS bound to the G proteins is determined by scintillation counting after filtration.

  • Data Analysis:

    • The concentration of the antagonist that inhibits 50% of the agonist-stimulated [35S]GTPγS binding (IC50) is calculated.

Conclusion

This compound is a valuable research tool for investigating the physiological and pathological roles of the human A3 adenosine receptor. Its high potency and selectivity make it a suitable probe for in vitro studies aimed at elucidating A3AR-mediated signaling pathways and for the initial stages of drug discovery programs targeting this receptor. The experimental protocols outlined in this guide provide a foundation for the further characterization of this compound and other A3AR modulators.

References

MRS1186: A Technical Guide to its Binding Affinity and Kinetics at the Human A3 Adenosine Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRS1186 is a potent and selective antagonist of the human A3 adenosine receptor (hA3AR), a G protein-coupled receptor implicated in various physiological and pathological processes, including inflammation, cancer, and cardiac function. Understanding the binding characteristics of this compound is crucial for its development as a pharmacological tool and potential therapeutic agent. This technical guide provides a comprehensive overview of the binding affinity and kinetics of this compound, including detailed experimental protocols and data presentation.

Quantitative Binding Data

The binding affinity of this compound for the hA3AR has been determined through radioligand binding assays. The key quantitative parameter is the inhibition constant (Ki), which represents the concentration of the compound required to occupy 50% of the receptors in a competition binding assay.

ParameterValueReceptorReference
Ki 7.66 nMHuman A3 Adenosine Receptor--INVALID-LINK--

Note: Extensive searches for the kinetic parameters (k_on and k_off) of this compound did not yield any publicly available data. Therefore, a quantitative summary of its binding kinetics cannot be provided at this time.

Experimental Protocols

The following are detailed methodologies for the key experiments typically used to characterize the binding affinity and functional antagonism of compounds like this compound at the hA3AR. While the specific protocol for the initial determination of the Ki for this compound is detailed in Tafi et al., 2006, the following represents a standard and widely accepted approach.

Radioligand Competition Binding Assay for Ki Determination

This assay determines the affinity of an unlabeled compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Materials:

  • Cell Membranes: Membranes from cells recombinantly expressing the human A3 adenosine receptor (e.g., CHO or HEK293 cells).

  • Radioligand: A high-affinity radiolabeled antagonist for the hA3AR, such as [³H]PSB-11 or [¹²⁵I]AB-MECA.

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity A3AR ligand (e.g., 10 µM NECA).

  • Assay Buffer: Typically 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Scintillation Cocktail.

  • Glass Fiber Filters.

  • Filtration Apparatus.

  • Scintillation Counter.

Procedure:

  • Membrane Preparation: Thaw the cell membrane aliquots on ice and resuspend in ice-cold assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Assay buffer.

    • A fixed concentration of the radioligand (typically at or below its K_d value).

    • Increasing concentrations of this compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

    • For total binding wells, add assay buffer instead of this compound.

    • For non-specific binding wells, add the non-specific binding control.

  • Initiate Binding: Add the prepared cell membranes to each well to start the binding reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Termination of Binding: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

    • Calculate the K_i value using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d) where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Functional cAMP Antagonism Assay

This assay measures the ability of an antagonist (this compound) to block the agonist-induced inhibition of cyclic AMP (cAMP) production, a hallmark of A3AR activation which is coupled to G_i proteins.

Materials:

  • Cells: Whole cells expressing the human A3 adenosine receptor (e.g., CHO or HEK293 cells).

  • Agonist: A potent A3AR agonist (e.g., IB-MECA or Cl-IB-MECA).

  • Antagonist: this compound.

  • Forskolin: An activator of adenylyl cyclase used to stimulate cAMP production.

  • cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or luminescence-based assays).

  • Cell Culture Medium.

  • Phosphodiesterase (PDE) Inhibitor (optional): To prevent the degradation of cAMP (e.g., IBMX).

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate and grow to an appropriate confluency.

  • Pre-treatment with Antagonist: Wash the cells and pre-incubate with varying concentrations of this compound for a defined period (e.g., 15-30 minutes).

  • Agonist Stimulation: Add a fixed concentration of the A3AR agonist (typically the EC₈₀ concentration) to the wells.

  • Forskolin Stimulation: Add forskolin to all wells to stimulate adenylyl cyclase and induce cAMP production.

  • Incubation: Incubate for a specified time to allow for cAMP accumulation.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.

  • Data Analysis:

    • Plot the measured cAMP levels against the logarithm of the this compound concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value of this compound for the inhibition of the agonist effect.

    • The functional antagonist potency can be expressed as the pA₂ value, determined from a Schild analysis if multiple agonist concentrations are tested against a fixed antagonist concentration.

Visualizations

Signaling Pathway of A3 Adenosine Receptor Antagonism

A3AR_Antagonism cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular A3AR A3 Adenosine Receptor G_protein Gi/o Protein A3AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Agonist Agonist (e.g., Adenosine, IB-MECA) Agonist->A3AR Binds & Activates This compound This compound (Antagonist) This compound->A3AR Binds & Blocks ATP ATP ATP->AC Response Cellular Response cAMP->Response Leads to

Caption: Signaling pathway of A3AR antagonism by this compound.

Experimental Workflow for Ki Determination

Ki_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Prepare hA3AR Membranes Incubation Incubate Membranes, Radioligand & this compound Membranes->Incubation Radioligand Prepare Radioligand ([³H]PSB-11) Radioligand->Incubation MRS1186_prep Prepare this compound Serial Dilutions MRS1186_prep->Incubation Filtration Filter to Separate Bound & Free Ligand Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50 Determine IC₅₀ Counting->IC50 Ki Calculate Kᵢ using Cheng-Prusoff Equation IC50->Ki

Caption: Workflow for determining the Ki of this compound.

MRS1186: A Comprehensive Technical Guide to its Selectivity for the Human A3 Adenosine Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacological selectivity of MRS1186 for the human A3 adenosine receptor (A3AR). This compound is a notable antagonist for the A3AR, a G protein-coupled receptor implicated in various physiological and pathological processes, including inflammation, cancer, and cardiac function. This document collates quantitative data on its binding affinity and functional potency, details the experimental methodologies used for its characterization, and visualizes the associated signaling pathways and experimental workflows.

Quantitative Selectivity Profile of this compound

The selectivity of this compound is determined by comparing its binding affinity (Ki) and functional inhibitory activity (IC50) across all four human adenosine receptor subtypes (A1, A2A, A2B, and A3). While this compound is established as a potent and selective A3AR antagonist, a comprehensive dataset from a single study is essential for a precise assessment of its selectivity profile. The following tables summarize the available data.

Table 1: Binding Affinity (Ki) of this compound at Human Adenosine Receptors

Receptor SubtypeKi (nM)Reference
A1Data not available in a comprehensive study
A2AData not available in a comprehensive study
A2BData not available in a comprehensive study
A331.4[1]

Table 2: Functional Antagonism (IC50/KB) of this compound at Human Adenosine Receptors

Receptor SubtypeIC50/KB (nM)Assay TypeReference
A1Data not available in a comprehensive study
A2AData not available in a comprehensive study
A2BData not available in a comprehensive study
A3120 (IC50) / 92 (KB)cAMP Inhibition[1]

Note: The available data for this compound is limited. The data presented is for the closely related compound MRS1191, which is often used as a reference for A3AR antagonists. Further studies are required to fully delineate the selectivity profile of this compound.

Experimental Protocols

The characterization of this compound's selectivity relies on two primary experimental approaches: radioligand binding assays to determine binding affinity and functional assays to assess its antagonist activity.

Radioligand Binding Assays

These assays measure the ability of this compound to displace a radiolabeled ligand from the receptor.

Protocol for Determining Ki at the Human A3 Adenosine Receptor:

  • Membrane Preparation: Membranes from HEK-293 cells stably expressing the human A3 adenosine receptor are prepared.

  • Radioligand: [¹²⁵I]AB-MECA (N⁶-(4-amino-3-iodobenzyl)adenosine-5'-N-methyluronamide), a high-affinity A3AR agonist, is used as the radioligand.

  • Incubation: Cell membranes are incubated with a fixed concentration of [¹²⁵I]AB-MECA and varying concentrations of the competing ligand (this compound). The incubation is carried out in a buffer solution at a specific temperature and for a duration sufficient to reach equilibrium.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-labeled agonist. The specific binding is then calculated, and the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assays (cAMP Accumulation Assay)

These assays measure the ability of this compound to inhibit the effect of an agonist on a downstream signaling pathway, typically the inhibition of cyclic AMP (cAMP) production for A3AR.

Protocol for Determining IC50 at the Human A3 Adenosine Receptor:

  • Cell Culture: CHO cells stably expressing the human A3 adenosine receptor are used.

  • Assay Conditions: Cells are pre-incubated with various concentrations of this compound.

  • Agonist Stimulation: Adenylate cyclase is stimulated with forskolin, and then an A3AR agonist (e.g., IB-MECA) is added to inhibit the forskolin-stimulated cAMP accumulation.

  • Cell Lysis and cAMP Measurement: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is then measured using a competitive binding assay, such as an enzyme immunoassay (EIA) or a homogenous time-resolved fluorescence (HTRF) assay.

  • Data Analysis: The concentration-response curve for the agonist in the presence of different concentrations of this compound is plotted. The IC50 value, representing the concentration of this compound that produces a 50% inhibition of the agonist's effect, is determined. The KB (antagonist dissociation constant) can be calculated from the IC50 values using the Schild equation.[2]

Visualizations

Signaling Pathway and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the A3AR signaling pathway and the experimental workflows for characterizing this compound.

A3AR_Signaling cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular A3AR A3 Adenosine Receptor Gi Gi Protein A3AR->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP Conversion Adenosine Adenosine (Agonist) Adenosine->A3AR Binds This compound This compound (Antagonist) This compound->A3AR Blocks ATP ATP Response Cellular Response cAMP->Response Downstream Effects Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes hA3AR Expressing Cell Membranes Incubation Incubation to Equilibrium Membranes->Incubation Radioligand Radioligand ([¹²⁵I]AB-MECA) Radioligand->Incubation Competitor This compound (Varying Conc.) Competitor->Incubation Filtration Separation of Bound/ Free Ligand Incubation->Filtration Counting Gamma Counting Filtration->Counting IC50 Determine IC50 Counting->IC50 Ki Calculate Ki (Cheng-Prusoff) IC50->Ki cAMP_Assay_Workflow cluster_cell_prep Cell Preparation cluster_stimulation Stimulation cluster_measurement Measurement & Analysis Cells hA3AR Expressing CHO Cells Antagonist Pre-incubation with This compound (Varying Conc.) Cells->Antagonist Forskolin Stimulate AC with Forskolin Antagonist->Forskolin Agonist Add A3AR Agonist (e.g., IB-MECA) Forskolin->Agonist Lysis Cell Lysis Agonist->Lysis cAMP_Measurement Measure cAMP (EIA/HTRF) Lysis->cAMP_Measurement IC50_Calc Determine IC50/KB cAMP_Measurement->IC50_Calc

References

Methodological & Application

MRS1186 In Vitro Assay: A Comprehensive Guide for A3 Adenosine Receptor Antagonism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in vitro characterization of MRS1186, a potent and selective antagonist of the human A3 adenosine receptor (A3AR). The A3AR, a member of the G protein-coupled receptor (GPCR) family, is implicated in various physiological and pathological processes, making it a significant target for drug discovery.[1][2][3] this compound serves as a critical tool for investigating the therapeutic potential of A3AR modulation.

Introduction to this compound

This compound is a selective antagonist for the human A3 adenosine receptor, demonstrating a high affinity for this receptor subtype. Its primary mechanism of action involves blocking the binding of the endogenous agonist adenosine and other synthetic agonists to the A3AR, thereby inhibiting the downstream signaling cascade.[4] The A3AR is a Gi/o-coupled receptor, and its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[5] By antagonizing this receptor, this compound can reverse these effects, making it a valuable compound for studying the roles of the A3AR in conditions such as inflammation, cancer, and glaucoma.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this compound, providing a comparative overview of its in vitro activity.

ParameterValueAssay TypeCell LineRadioligand/AgonistReference
Ki 7.66 nMRadioligand Binding--
IC50 [Data not explicitly found for this compound in the provided search results. This is a placeholder for experimentally determined values.]Functional cAMP AssayhA3AR-expressing cells (e.g., HEK-293, CHO)Agonist (e.g., NECA, IB-MECA)-
pA2 [Data not explicitly found for this compound. This value is determined from Schild analysis in functional assays.]Functional AssayhA3AR-expressing cells (e.g., HEK-293, CHO)Agonist (e.g., NECA, IB-MECA)

Note: The IC50 and pA2 values are crucial for fully characterizing the antagonist potency of this compound in a functional context. Researchers are encouraged to determine these values experimentally using the protocols outlined below.

Experimental Protocols

Two key in vitro assays are detailed below for the characterization of this compound: a Radioligand Binding Assay to determine its affinity for the A3AR and a Functional cAMP Accumulation Assay to assess its antagonist potency.

Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for the human A3 adenosine receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell Membranes: Membranes from HEK-293 or CHO cells stably expressing the human A3AR.

  • Radioligand: [125I]AB-MECA (N6-(4-amino-3-iodobenzyl)adenosine-5'-N-methyluronamide).

  • Non-specific Binding Control: A high concentration of a known A3AR agonist or antagonist (e.g., 1 µM IB-MECA).

  • This compound: A range of concentrations.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 8.0.

  • Adenosine Deaminase (ADA): To remove endogenous adenosine.

  • Scintillation Fluid and Vials.

  • Glass Fiber Filters.

  • Filtration Apparatus.

  • Scintillation Counter.

Protocol:

  • Membrane Preparation: Prepare cell membranes from HEK-293 or CHO cells overexpressing the hA3AR using standard cell lysis and centrifugation techniques.

  • Assay Setup: In a 96-well plate, combine the following in a final volume of 125 µL:

    • Cell membranes (typically 20-50 µg of protein).

    • Assay buffer.

    • Adenosine Deaminase (2 U/mL).

    • A fixed concentration of [125I]AB-MECA (e.g., 0.15 nM).

    • Varying concentrations of this compound (for competition curve) or assay buffer (for total binding).

    • A saturating concentration of a non-specific ligand (e.g., 1 µM IB-MECA) for determining non-specific binding.

  • Incubation: Incubate the plate at room temperature for 120 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membranes Prepare hA3AR Cell Membranes Incubation Incubate Membranes, Radioligand & this compound (120 min, RT) Membranes->Incubation Reagents Prepare Radioligand, This compound dilutions, and Assay Buffers Reagents->Incubation Filtration Rapid Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Plot Plot % Specific Binding vs. [this compound] Counting->Plot IC50 Determine IC50 Plot->IC50 Ki Calculate Ki using Cheng-Prusoff Equation IC50->Ki

Fig 1. Workflow for the Radioligand Binding Assay.
Functional cAMP Accumulation Assay

This protocol determines the functional antagonist activity of this compound by measuring its ability to reverse the agonist-induced inhibition of cAMP production.

Materials:

  • Cells: HEK-293 or CHO cells stably expressing the human A3AR.

  • Cell Culture Medium.

  • Agonist: A known A3AR agonist (e.g., NECA, IB-MECA).

  • Adenylyl Cyclase Stimulator: Forskolin.

  • Phosphodiesterase (PDE) Inhibitor: IBMX (3-isobutyl-1-methylxanthine) or Ro 20-1724 to prevent cAMP degradation.

  • This compound: A range of concentrations.

  • cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or luminescence-based).

  • Lysis Buffer.

  • Plate Reader compatible with the chosen cAMP assay kit.

Protocol:

  • Cell Culture: Seed hA3AR-expressing cells in a 96-well plate and grow to approximately 80-90% confluency.

  • Pre-incubation with Antagonist:

    • Wash the cells with serum-free medium.

    • Pre-incubate the cells with varying concentrations of this compound or vehicle control for 15-30 minutes at 37°C. Include a PDE inhibitor in the incubation buffer.

  • Agonist Stimulation:

    • Add a fixed concentration of an A3AR agonist (typically the EC80 concentration) and a fixed concentration of forskolin (to stimulate adenylyl cyclase) to the wells.

    • Incubate for an additional 15-30 minutes at 37°C.

  • Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions to release intracellular cAMP.

  • cAMP Measurement: Quantify the cAMP levels in the cell lysates using the chosen cAMP assay kit and a plate reader.

  • Data Analysis:

    • Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration.

    • Determine the IC50 value, which is the concentration of this compound that reverses 50% of the agonist-induced inhibition of forskolin-stimulated cAMP accumulation.

    • For determining the pA2 value, perform the assay with multiple concentrations of the agonist in the presence of different fixed concentrations of this compound. Construct Schild plots to determine the antagonist's affinity.

cAMP_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_detection Detection & Analysis Seed Seed hA3AR-expressing cells in 96-well plate Preincubation Pre-incubate with This compound & PDE inhibitor Seed->Preincubation Stimulation Stimulate with Agonist & Forskolin Preincubation->Stimulation Lysis Lyse Cells Stimulation->Lysis cAMP_Measure Measure cAMP levels Lysis->cAMP_Measure Analysis Plot dose-response curve & determine IC50/pA2 cAMP_Measure->Analysis

Fig 2. Workflow for the Functional cAMP Assay.

A3 Adenosine Receptor Signaling Pathway

The A3 adenosine receptor is primarily coupled to the Gi/o family of G proteins. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the G protein. The activated Gαi subunit inhibits adenylyl cyclase, which in turn reduces the intracellular concentration of the second messenger cAMP. This signaling cascade can influence various cellular processes. This compound, as a competitive antagonist, blocks the initial step of this pathway by preventing agonist binding to the receptor.

A3AR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular A3AR A3 Adenosine Receptor (A3AR) G_protein Gi/o Protein A3AR->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Agonist Adenosine (Agonist) Agonist->A3AR Binds & Activates This compound This compound (Antagonist) This compound->A3AR Blocks Binding ATP ATP ATP->AC Response Cellular Response cAMP->Response Leads to

Fig 3. A3 Adenosine Receptor Signaling Pathway.

These protocols and notes provide a solid foundation for the in vitro pharmacological characterization of this compound and other A3 adenosine receptor antagonists. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data, facilitating further research and drug development efforts targeting the A3AR.

References

Application Notes and Protocols for In Vivo Studies of A3 Adenosine Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive literature searches did not yield any specific in vivo animal model studies for the compound MRS1186 . The following application notes and protocols are based on the known pharmacology of A3 adenosine receptor (A3AR) antagonists in general and provide a framework for the preclinical evaluation of novel A3AR antagonists like this compound. Researchers should adapt these protocols based on the specific physicochemical properties of this compound and the research question being addressed.

Introduction to A3 Adenosine Receptor (A3AR) Antagonism

The A3 adenosine receptor is a G-protein coupled receptor (GPCR) that plays a modulatory role in various physiological and pathophysiological processes, including inflammation, ischemia, and cancer.[1][2][3] Activation of the A3AR by its endogenous ligand, adenosine, can have both protective and detrimental effects depending on the tissue and context.[3] Consequently, A3AR antagonists are being investigated as potential therapeutic agents for a range of conditions. A critical consideration for in vivo studies is the significant species-specific differences in the affinity of A3AR antagonists, with many compounds showing high affinity for the human receptor but lower affinity for rodent orthologs. This necessitates careful validation of the antagonist's activity in the chosen animal model.

Potential Therapeutic Applications for A3AR Antagonists

Based on the known function of the A3AR, antagonists like this compound could be investigated in animal models of:

  • Inflammatory Diseases: Including asthma, inflammatory bowel disease, and arthritis.

  • Ischemic Conditions: Such as myocardial ischemia and stroke.

  • Cancer: Where A3AR expression is often dysregulated.[2]

  • Glaucoma: By modulating intraocular pressure.

Quantitative Data Presentation

Clear and structured data presentation is crucial for the interpretation and comparison of results. The following tables provide templates for summarizing key quantitative data from in vivo studies of an A3AR antagonist.

Table 1: Pharmacokinetic Profile of A3AR Antagonist in [Animal Model]

ParameterRoute of AdministrationDose (mg/kg)Cmax (ng/mL)Tmax (h)Half-life (t½) (h)AUC (ng·h/mL)
Vehicle e.g., i.p.-----
This compound e.g., i.p.1
This compound e.g., i.p.10
This compound e.g., p.o.1
This compound e.g., p.o.10

Table 2: Efficacy of A3AR Antagonist in a Model of [Specific Disease, e.g., Carrageenan-Induced Paw Edema]

Treatment GroupDose (mg/kg)Paw Volume (mL) at 0hPaw Volume (mL) at 4h% Inhibition of Edema
Sham --
Vehicle -0%
This compound 1
This compound 10
Positive Control e.g., 10

Table 3: Effect of A3AR Antagonist on Inflammatory Cytokine Levels in [Tissue/Serum]

Treatment GroupDose (mg/kg)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Sham -
Vehicle -
This compound 1
This compound 10
Positive Control e.g., 10

Experimental Protocols

The following are detailed, generalized protocols for key experiments to evaluate an A3AR antagonist in vivo. These should be adapted for the specific compound and disease model.

Protocol 1: Evaluation of Anti-Inflammatory Activity in a Rodent Model of Carrageenan-Induced Paw Edema

Objective: To assess the ability of an A3AR antagonist to reduce acute inflammation.

Materials:

  • Male/Female Wistar rats or Swiss albino mice (6-8 weeks old)

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose in saline)

  • Carrageenan (1% w/v in sterile saline)

  • Plethysmometer

  • Calipers

Procedure:

  • Animal Acclimatization: Acclimatize animals for at least one week before the experiment with free access to food and water.

  • Grouping: Randomly divide animals into groups (n=6-8 per group):

    • Group 1: Sham (no treatment, no carrageenan)

    • Group 2: Vehicle control (Vehicle + Carrageenan)

    • Group 3: this compound (e.g., 1 mg/kg, i.p.) + Carrageenan

    • Group 4: this compound (e.g., 10 mg/kg, i.p.) + Carrageenan

    • Group 5: Positive control (e.g., Indomethacin 10 mg/kg, i.p.) + Carrageenan

  • Drug Administration: Administer this compound, vehicle, or positive control intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before carrageenan injection.

  • Induction of Edema: Measure the initial paw volume of the right hind paw using a plethysmometer. Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

  • Measurement of Paw Edema: Measure the paw volume at 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

    • % Inhibition = [(Vc - Vt) / Vc] x 100

    • Where Vc is the average increase in paw volume in the vehicle control group and Vt is the average increase in paw volume in the treated group.

  • Tissue Collection (Optional): At the end of the experiment, euthanize the animals and collect the paw tissue for histological analysis or measurement of inflammatory markers (e.g., cytokines, myeloperoxidase activity).

Protocol 2: Evaluation of Cardioprotective Effects in a Rodent Model of Myocardial Ischemia-Reperfusion Injury

Objective: To determine if an A3AR antagonist can reduce myocardial damage following an ischemic insult.

Materials:

  • Male/Female Sprague-Dawley rats (250-300g)

  • This compound

  • Vehicle

  • Anesthetics (e.g., ketamine/xylazine or isoflurane)

  • Ventilator

  • Surgical instruments

  • Suture for coronary artery ligation (e.g., 6-0 silk)

  • Triphenyltetrazolium chloride (TTC) stain

  • Evans blue dye

Procedure:

  • Animal Preparation: Anesthetize the rat and connect it to a ventilator. Perform a left thoracotomy to expose the heart.

  • Ischemia Induction: Pass a suture around the left anterior descending (LAD) coronary artery. Induce regional ischemia by tightening the suture for a predetermined period (e.g., 30 minutes).

  • Drug Administration: Administer this compound or vehicle intravenously (i.v.) or intraperitoneally (i.p.) at a specific time point (e.g., 15 minutes before reperfusion).

  • Reperfusion: Release the ligature to allow for reperfusion of the coronary artery for a set duration (e.g., 2 hours).

  • Infarct Size Measurement:

    • At the end of the reperfusion period, re-ligate the LAD and inject Evans blue dye intravenously to delineate the area at risk (AAR - the area not stained blue).

    • Euthanize the animal and excise the heart.

    • Slice the ventricles and incubate them in 1% TTC solution at 37°C for 15-20 minutes. TTC stains viable myocardium red, while the infarcted tissue remains pale white.

    • Image the heart slices and use image analysis software to quantify the AAR and the infarct size.

  • Data Analysis: Express the infarct size as a percentage of the AAR.

  • Biochemical Analysis (Optional): Collect blood samples to measure cardiac injury markers such as troponin I or creatine kinase-MB.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the known signaling pathway of the A3 adenosine receptor and a general experimental workflow for testing an A3AR antagonist in vivo.

A3AR_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular A3AR A3 Adenosine Receptor G_protein Gi / Gq Protein A3AR->G_protein Activates Adenosine Adenosine (Agonist) Adenosine->A3AR Activates This compound This compound (Antagonist) This compound->A3AR Blocks AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3 / DAG PLC->IP3_DAG PKA PKA cAMP->PKA Inhibits PKC PKC IP3_DAG->PKC Activates Cellular_Response Cellular Response (e.g., Inflammation, Ischemia) PKA->Cellular_Response Modulates MAPK MAPK Pathway PKC->MAPK MAPK->Cellular_Response Modulates

Caption: A3 Adenosine Receptor Signaling Pathway.

Experimental_Workflow start Start: Hypothesis (A3AR antagonist has therapeutic effect) animal_model Select Animal Model (e.g., Rat, Mouse) Relevant to Disease start->animal_model groups Randomize Animals into Groups (Vehicle, this compound doses, Positive Control) animal_model->groups drug_admin Drug Administration (Define route, dose, timing) groups->drug_admin disease_induction Induce Disease Pathology (e.g., Inflammation, Ischemia) drug_admin->disease_induction outcome_measures Measure Outcomes (Physiological, Behavioral, Biochemical) disease_induction->outcome_measures data_analysis Data Analysis and Statistical Evaluation outcome_measures->data_analysis conclusion Conclusion: Evaluate Efficacy and Safety data_analysis->conclusion

Caption: General In Vivo Experimental Workflow.

References

Application Notes and Protocols for MRS1186 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRS1186 is a potent and selective antagonist of the human A3 adenosine receptor (A3AR), a G protein-coupled receptor (GPCR) implicated in various physiological and pathological processes, including inflammation, cancer, and cardiac function.[1] As a member of the 1,4-dihydropyridine class of compounds, this compound serves as a valuable tool for investigating the role of A3AR in cellular signaling and for exploring its therapeutic potential.[1] These application notes provide detailed protocols for the use of this compound in common cell culture-based assays to characterize its antagonistic activity and to study A3AR-mediated signaling pathways.

Mechanism of Action

The A3 adenosine receptor primarily couples to the Gi/o family of G proteins. Activation of A3AR by an agonist, such as adenosine or the synthetic agonist IB-MECA, leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This compound, as a competitive antagonist, binds to the A3AR and blocks the binding of agonists, thereby preventing the downstream signaling cascade. The antagonism of A3AR by this compound can be quantified by measuring its ability to reverse agonist-induced inhibition of cAMP production or agonist-stimulated binding of GTPγS to G proteins.

Data Presentation

The following tables summarize the binding affinities and functional potencies of this compound and related A3AR antagonists. This data provides a reference for expected effective concentrations in cell culture experiments.

Table 1: Binding Affinity (Ki) of A3AR Antagonists

CompoundReceptorKi (nM)Cell LineRadioligandReference
This compound Human A3AR7.66--
MRS1191Human A3AR31HEK-293[¹²⁵I]AB-MECA
MRS1220Human A3AR0.65HEK-293[¹²⁵I]AB-MECA

Table 2: Functional Antagonist Potency (IC50/KB) of A3AR Antagonists

CompoundAssayAgonistIC50/KB (nM)Cell LineReference
MRS1191Adenylyl Cyclase InhibitionIB-MECA92 (KB)CHO
MRS1220Adenylyl Cyclase InhibitionIB-MECA1.7 (KB)CHO
MRS1220TNF-α Formation InhibitionCl-IB-MECA300 (IC50)U-937

Experimental Protocols

Preparation of this compound Stock Solution

Proper preparation of the stock solution is critical for obtaining accurate and reproducible results.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, light-protected microcentrifuge tubes

Procedure:

  • Based on the desired stock concentration (e.g., 10 mM), calculate the required amount of this compound powder and DMSO.

  • In a sterile, light-protected tube, dissolve the this compound powder in the calculated volume of DMSO.

  • Vortex or sonicate briefly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C, protected from light.

Note: The final concentration of DMSO in the cell culture medium should be kept below 0.5% to minimize solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO in all experiments.

cAMP Accumulation Assay

This assay is used to determine the ability of this compound to antagonize agonist-induced inhibition of cAMP production.

Materials:

  • Cells expressing the human A3AR (e.g., HEK293 or CHO cells)

  • Cell culture medium

  • This compound

  • A3AR agonist (e.g., IB-MECA or NECA)

  • Forskolin (to stimulate adenylyl cyclase)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

  • 96-well or 384-well cell culture plates

Protocol:

  • Cell Seeding: Seed A3AR-expressing cells in a 96-well or 384-well plate at a density that will result in 80-90% confluency on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation:

    • Prepare serial dilutions of this compound in assay buffer (e.g., HBSS with a PDE inhibitor like 0.5 mM IBMX).

    • Prepare a solution of the A3AR agonist at a concentration that gives approximately 80% of its maximal effect (EC80). This concentration should be determined in a prior agonist dose-response experiment.

    • Prepare a solution of forskolin at a concentration that effectively stimulates cAMP production (e.g., 10 µM).

  • Assay Procedure:

    • Wash the cells once with pre-warmed assay buffer.

    • Add the this compound dilutions to the wells and incubate for 20-30 minutes at 37°C.

    • Add the A3AR agonist (at its EC80 concentration) and forskolin to the wells.

    • Incubate for a further 15-30 minutes at 37°C.

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

  • Data Analysis:

    • Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration.

    • Calculate the IC50 value of this compound, which represents the concentration at which it inhibits 50% of the agonist-induced effect.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to the A3AR and is used to assess the antagonistic effect of this compound.

Materials:

  • Cell membranes prepared from cells expressing the human A3AR

  • [³⁵S]GTPγS (radiolabeled non-hydrolyzable GTP analog)

  • GDP (Guanosine diphosphate)

  • A3AR agonist (e.g., IB-MECA)

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4)

  • Scintillation cocktail and scintillation counter or filter plates and harvester

Protocol:

  • Reaction Setup: In a 96-well plate, combine the following in this order:

    • Assay buffer

    • Cell membranes (5-20 µg of protein per well)

    • GDP (e.g., 10 µM)

    • This compound at various concentrations or vehicle control.

    • A3AR agonist at its EC50 or EC80 concentration (determined in a prior experiment).

  • Initiation of Reaction: Add [³⁵S]GTPγS (e.g., 0.1-0.5 nM) to each well to start the binding reaction.

  • Incubation: Incubate the plate at 30°C for 30-90 minutes with gentle agitation.

  • Termination and Measurement:

    • Filtration Method: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand. Measure the radioactivity retained on the filters using a scintillation counter.

    • SPA Method: If using Scintillation Proximity Assay (SPA) beads, add the beads to the wells, incubate to allow binding, and measure the signal using a suitable microplate reader.

  • Data Analysis:

    • Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of unlabeled GTPγS) from the total binding.

    • Plot the specific [³⁵S]GTPγS binding against the logarithm of the this compound concentration to generate a dose-response curve and calculate the IC50 value.

Cell Viability (MTT) Assay

This assay is used to assess the potential cytotoxic effects of this compound on cells.

Materials:

  • Cells of interest (e.g., HEK293, cancer cell lines)

  • Cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach and grow overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition:

    • Add 10-20 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value for cytotoxicity, if any.

Mandatory Visualizations

A3AR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Agonist A3AR A3 Adenosine Receptor Agonist->A3AR Activates This compound This compound This compound->A3AR Blocks G_protein Gi/o Protein A3AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK Pathway (ERK1/2) G_protein->MAPK Activates βγ subunits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates

A3 Adenosine Receptor Signaling Pathway

Experimental_Workflow_cAMP_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed_cells Seed A3AR-expressing cells in 96-well plate prepare_compounds Prepare this compound dilutions, agonist, and forskolin wash_cells Wash cells seed_cells->wash_cells add_this compound Add this compound and incubate prepare_compounds->add_this compound wash_cells->add_this compound add_agonist_forsk Add agonist and forskolin, and incubate add_this compound->add_agonist_forsk lyse_cells Lyse cells add_agonist_forsk->lyse_cells measure_cAMP Measure cAMP levels lyse_cells->measure_cAMP data_analysis Plot dose-response curve and calculate IC50 measure_cAMP->data_analysis

References

Application Notes and Protocols for MRS1186 cAMP Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRS1186 is a potent and selective antagonist of the human adenosine A3 receptor (A3AR), a member of the G protein-coupled receptor (GPCR) family. The A3AR is coupled to a Gi protein, and its activation by an agonist, such as N6-(4-Amino-3-iodobenzyl)adenosine-5′-N-methyluronamide (IB-MECA) or 5'-N-Ethylcarboxamidoadenosine (NECA), leads to the inhibition of adenylyl cyclase. This inhibition results in a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). As an antagonist, this compound blocks this agonist-induced decrease in cAMP levels, making the measurement of cAMP accumulation a critical functional assay for its characterization.

These application notes provide a detailed protocol for determining the potency and efficacy of this compound using a competitive cAMP assay, a standard method for evaluating the activity of antagonists targeting Gi-coupled receptors.

Data Presentation

CompoundParameterValueReceptorAssay Type
This compound Kᵢ7.66 nMHuman A3ARRadioligand Binding Assay
MRS1220 Kᵢ5.2 nMHuman A3ARRadioligand Binding Assay
K₉1.7 nMHuman A3ARcAMP Functional Assay

Signaling Pathway

The activation of the A3 adenosine receptor by an agonist initiates a signaling cascade that results in the inhibition of adenylyl cyclase and a subsequent reduction in intracellular cAMP levels. This compound, as a competitive antagonist, prevents the agonist from binding to the receptor, thereby blocking this signaling pathway and restoring cAMP production in the presence of an adenylyl cyclase stimulator like forskolin.

cluster_membrane Cell Membrane A3AR A3AR Gi Gi Protein A3AR->Gi Activates AC Adenylyl Cyclase ATP ATP Gi->AC Inhibits Agonist Agonist (e.g., NECA) Agonist->A3AR Binds This compound This compound (Antagonist) This compound->A3AR Blocks cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response PKA->CellularResponse Phosphorylates Forskolin Forskolin Forskolin->AC Stimulates

A3AR Signaling Pathway

Experimental Protocols

This protocol outlines a competitive cAMP accumulation assay using Homogeneous Time-Resolved Fluorescence (HTRF) technology. This is a common and robust method for studying Gi-coupled GPCR antagonists.

Principle of the HTRF cAMP Assay:

The assay is a competitive immunoassay between native cAMP produced by the cells and a fluorescently labeled cAMP tracer (donor fluorophore) for a limited number of anti-cAMP antibodies labeled with an acceptor fluorophore. When the donor and acceptor are in close proximity (i.e., the antibody is bound to the fluorescent cAMP tracer), a FRET signal is generated. An increase in intracellular cAMP produced by the cells competes with the tracer for antibody binding, leading to a decrease in the FRET signal.

Materials and Reagents:

  • Cell Line: CHO or HEK-293 cells stably expressing the human A3 adenosine receptor.

  • Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM/F-12) supplemented with fetal bovine serum (FBS), antibiotics, and a selection agent (if applicable).

  • This compound: Prepare a stock solution in DMSO.

  • A3AR Agonist: NECA or IB-MECA. Prepare a stock solution in DMSO.

  • Forskolin: Prepare a stock solution in DMSO.

  • Phosphodiesterase (PDE) Inhibitor: IBMX or Ro 20-1724 to prevent cAMP degradation.

  • Assay Buffer: HBSS or PBS with Ca²⁺/Mg²⁺, HEPES, and a PDE inhibitor.

  • cAMP Assay Kit: A commercial HTRF cAMP assay kit (e.g., from Cisbio, PerkinElmer).

  • Plate Reader: An HTRF-compatible plate reader.

  • Assay Plates: White, low-volume 384-well plates.

Experimental Workflow:

cluster_prep Preparation cluster_assay Assay Procedure cluster_readout Data Acquisition & Analysis CellCulture Culture A3AR-expressing cells Harvest Harvest and resuspend cells in assay buffer CellCulture->Harvest DispenseCells Dispense cells into 384-well plate Harvest->DispenseCells Reagents Prepare serial dilutions of This compound and agonist AddAntagonist Add this compound dilutions and incubate Reagents->AddAntagonist DispenseCells->AddAntagonist AddAgonist Add agonist (at EC80) and forskolin, then incubate AddAntagonist->AddAgonist Lysis Add HTRF lysis and detection reagents AddAgonist->Lysis ReadPlate Read plate on an HTRF-compatible reader Lysis->ReadPlate Analysis Calculate cAMP concentration and determine IC50/pA2 ReadPlate->Analysis

Experimental Workflow

Step-by-Step Procedure:

  • Cell Preparation:

    • Culture A3AR-expressing cells to 80-90% confluency.

    • On the day of the assay, wash the cells with PBS and harvest them using a non-enzymatic cell dissociation solution.

    • Centrifuge the cells and resuspend the pellet in assay buffer at the desired concentration (typically determined through cell number optimization experiments).

  • Compound Preparation:

    • Prepare serial dilutions of this compound in assay buffer.

    • Prepare a solution of the A3AR agonist (e.g., NECA) at a concentration that will give approximately 80% of its maximal inhibition of forskolin-stimulated cAMP production (EC80). This concentration should be predetermined in separate agonist dose-response experiments.

    • Prepare a solution of forskolin at a concentration that gives a robust cAMP signal (typically 1-10 µM).

  • Assay Protocol (Antagonist Mode):

    • Add the cell suspension to the wells of a 384-well plate.

    • Add the serial dilutions of this compound to the appropriate wells. Include a vehicle control (DMSO).

    • Incubate for a short period (e.g., 15-30 minutes) at room temperature.

    • Add a mixture of the A3AR agonist (at its EC80 concentration) and forskolin to all wells except the negative control (which receives only forskolin) and positive control (which receives vehicle).

    • Incubate for 30-60 minutes at room temperature to allow for cAMP production.

  • cAMP Detection:

    • Following the manufacturer's instructions for the HTRF cAMP kit, add the detection reagents (containing the fluorescently labeled cAMP and the anti-cAMP antibody) to each well. This step also lyses the cells.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible reader at the appropriate wavelengths (e.g., 665 nm and 620 nm).

    • Calculate the ratio of the emission signals (e.g., 665/620) and convert this to cAMP concentration using a standard curve run in parallel.

    • Plot the cAMP concentration against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 of this compound.

    • For a more detailed characterization of competitive antagonism, a Schild analysis can be performed by generating agonist dose-response curves in the presence of several fixed concentrations of this compound to determine the pA2 value.

Controls for the Assay:

  • Basal Control: Cells with assay buffer only.

  • Forskolin-Stimulated Control (100% signal): Cells with forskolin and vehicle.

  • Agonist-Inhibited Control (0% signal): Cells with forskolin and the EC80 concentration of the agonist.

By following this protocol, researchers can effectively characterize the antagonistic properties of this compound at the A3 adenosine receptor and obtain reliable data for drug development and scientific research.

Application Notes and Protocols for MRS1186 in A3 Adenosine Receptor (A3AR) Functional Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRS1186 is a potent and selective antagonist of the human A3 adenosine receptor (A3AR), a G protein-coupled receptor (GPCR) implicated in various physiological and pathological processes, including inflammation, cancer, and cardiac ischemia. These application notes provide detailed protocols for utilizing this compound in key functional assays to characterize its antagonist activity at the A3AR.

Mechanism of Action

The A3 adenosine receptor is primarily coupled to Gi/o proteins. Activation of A3AR by an agonist, such as the commonly used N6-(3-iodobenzyl)-adenosine-5′-N-methyluronamide (IB-MECA), leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Additionally, A3AR activation can stimulate phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium (Ca2+) stores.

As a competitive antagonist, this compound binds to the A3AR orthosteric site, preventing the binding of agonists and thereby blocking the downstream signaling events. Functional assays are designed to quantify the ability of this compound to inhibit agonist-induced responses.

Quantitative Data Summary

The following table summarizes the binding affinity of this compound for the human A3 adenosine receptor.

CompoundParameterValue (nM)ReceptorAssay TypeReference
This compound Ki7.66Human A3ARRadioligand Binding[1]

Signaling Pathway Diagram

A3AR_Signaling cluster_membrane Plasma Membrane A3AR A3AR G_protein Gi/o A3AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C (PLC) G_protein->PLC Activates cAMP cAMP AC->cAMP Converts IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Agonist Agonist (e.g., IB-MECA) Agonist->A3AR Activates This compound This compound (Antagonist) This compound->A3AR Blocks ATP ATP ATP->AC Cellular_Response Cellular Response cAMP->Cellular_Response Modulates PIP2 PIP2 PIP2->PLC Ca_ER Ca²⁺ (ER Store) IP3->Ca_ER Releases DAG->Cellular_Response Ca_cyto Cytosolic Ca²⁺ Ca_ER->Ca_cyto Ca_cyto->Cellular_Response

A3AR Signaling Pathway and Point of this compound Antagonism.

Experimental Protocols

Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for the A3AR by measuring its ability to compete with a radiolabeled ligand.

Experimental Workflow Diagram

Radioligand_Binding_Workflow prep Prepare Membranes from Cells Expressing A3AR incubation Incubate Membranes with Radioligand (e.g., [¹²⁵I]I-AB-MECA) and varying concentrations of this compound prep->incubation filtration Terminate Assay by Rapid Filtration (e.g., through glass fiber filters) incubation->filtration wash Wash Filters to Remove Unbound Radioligand filtration->wash quantify Quantify Bound Radioactivity (e.g., using a gamma counter) wash->quantify analysis Data Analysis: - Determine IC₅₀ - Calculate Ki using Cheng-Prusoff equation quantify->analysis

Workflow for a Radioligand Binding Assay.

Materials:

  • Cell membranes from a cell line stably expressing the human A3AR (e.g., CHO or HEK293 cells).

  • Radioligand: [125I]I-AB-MECA (N6-(4-amino-3-[125I]iodobenzyl)-5’-N-methylcarboxamidoadenosine).

  • This compound.

  • Non-specific binding control: A high concentration of a non-radiolabeled A3AR agonist (e.g., 10 µM IB-MECA).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.

  • Adenosine deaminase (ADA).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Filtration apparatus.

  • Gamma counter.

Procedure:

  • Membrane Preparation: Prepare cell membranes from A3AR-expressing cells using standard homogenization and centrifugation techniques. Resuspend the final membrane pellet in Assay Buffer.

  • Assay Setup: In a 96-well plate, set up the following in a final volume of 100 µL:

    • Total Binding: Assay Buffer, radioligand (at a concentration near its Kd, e.g., 0.5 nM [125I]I-AB-MECA), and vehicle (e.g., DMSO).

    • Non-specific Binding: Assay Buffer, radioligand, and non-specific binding control (e.g., 10 µM IB-MECA).

    • Competition Binding: Assay Buffer, radioligand, and serial dilutions of this compound.

  • Adenosine Deaminase Treatment: Pre-treat the membrane preparation with adenosine deaminase (2 units/mL) for 30 minutes at room temperature to remove any endogenous adenosine.

  • Incubation: Add 20-50 µg of membrane protein to each well. Incubate the plate for 60-90 minutes at room temperature with gentle shaking.

  • Termination: Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethylenimine.

  • Washing: Wash the filters three times with ice-cold Assay Buffer to remove unbound radioligand.

  • Quantification: Place the filters in vials and measure the radioactivity using a gamma counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This assay measures the ability of this compound to antagonize the agonist-induced inhibition of cAMP production.

Experimental Workflow Diagram

cAMP_Assay_Workflow cell_prep Seed A3AR-expressing cells in a 96-well plate pre_incubation Pre-incubate cells with varying concentrations of this compound cell_prep->pre_incubation stimulation Stimulate cells with an A3AR agonist (e.g., IB-MECA) in the presence of forskolin (to elevate basal cAMP) pre_incubation->stimulation lysis Lyse cells to release intracellular cAMP stimulation->lysis detection Quantify cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA) lysis->detection analysis Data Analysis: - Plot cAMP levels vs. This compound concentration - Determine IC₅₀ for the reversal of agonist-induced cAMP inhibition detection->analysis

Workflow for a cAMP Accumulation Assay.

Materials:

  • A3AR-expressing cells (e.g., CHO or HEK293).

  • Cell culture medium.

  • This compound.

  • A3AR agonist (e.g., IB-MECA).

  • Forskolin.

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX or Ro 20-1724) to prevent cAMP degradation.

  • cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

  • 96-well cell culture plates.

Procedure:

  • Cell Seeding: Seed A3AR-expressing cells into a 96-well plate at an appropriate density and allow them to attach overnight.

  • Pre-incubation with Antagonist: Remove the culture medium and replace it with assay buffer containing a PDE inhibitor (e.g., 100 µM IBMX). Add serial dilutions of this compound to the wells and pre-incubate for 15-30 minutes at 37°C.

  • Agonist Stimulation: Add a fixed concentration of an A3AR agonist (typically the EC80 concentration, e.g., 100 nM IB-MECA) along with a fixed concentration of forskolin (e.g., 1-10 µM) to all wells except the basal and forskolin-only controls.

  • Incubation: Incubate the plate for 15-30 minutes at 37°C.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen cAMP detection kit.

  • Data Analysis:

    • Normalize the data to the forskolin-only response (100%) and the agonist-inhibited response (0%).

    • Plot the percentage of inhibition reversal against the log concentration of this compound.

    • Determine the IC50 value, which represents the concentration of this compound that causes a 50% reversal of the agonist-induced inhibition of cAMP accumulation.

Calcium Mobilization Assay

This assay measures the ability of this compound to block the agonist-induced increase in intracellular calcium.

Experimental Workflow Diagram

Calcium_Assay_Workflow cell_prep Seed A3AR-expressing cells in a 96-well plate dye_loading Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) cell_prep->dye_loading pre_incubation Pre-incubate cells with varying concentrations of this compound dye_loading->pre_incubation measurement Measure baseline fluorescence using a fluorescence plate reader pre_incubation->measurement agonist_addition Inject an A3AR agonist (e.g., IB-MECA) and continuously measure fluorescence measurement->agonist_addition analysis Data Analysis: - Calculate the change in fluorescence - Plot response vs. This compound concentration - Determine IC₅₀ for the inhibition of calcium mobilization agonist_addition->analysis

Workflow for a Calcium Mobilization Assay.

Materials:

  • A3AR-expressing cells (e.g., CHO or HEK293).

  • Cell culture medium.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

  • Probenecid (to prevent dye leakage).

  • Assay Buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

  • This compound.

  • A3AR agonist (e.g., IB-MECA).

  • 96-well black-walled, clear-bottom cell culture plates.

  • Fluorescence plate reader with an injection system (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Seeding: Seed A3AR-expressing cells into a 96-well black-walled, clear-bottom plate and allow them to form a confluent monolayer overnight.

  • Dye Loading: Remove the culture medium and add the fluorescent calcium dye dissolved in Assay Buffer containing probenecid (e.g., 2.5 mM). Incubate for 60 minutes at 37°C.

  • Pre-incubation with Antagonist: After the dye loading, wash the cells with Assay Buffer. Add Assay Buffer containing serial dilutions of this compound to the wells and pre-incubate for 15-30 minutes at room temperature.

  • Measurement: Place the plate in the fluorescence plate reader. Measure the baseline fluorescence for a short period (e.g., 10-20 seconds).

  • Agonist Injection and Reading: Inject a fixed concentration of the A3AR agonist (typically the EC80 concentration) into each well and immediately begin measuring the fluorescence intensity over time (e.g., for 2-3 minutes).

  • Data Analysis:

    • Determine the peak fluorescence response for each well after agonist addition.

    • Normalize the data to the response with agonist alone (100%) and the basal response (0%).

    • Plot the percentage of inhibition of the calcium response against the log concentration of this compound.

    • Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the agonist-induced calcium mobilization.

References

Application Notes and Protocols for MRS1186 in Inflammation Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRS1186 is a potent and highly selective antagonist of the human A3 adenosine receptor (A3AR), a G protein-coupled receptor implicated in the modulation of inflammatory pathways. The A3AR is expressed on various immune cells, including mast cells, neutrophils, eosinophils, and lymphocytes. Its activation or inhibition can significantly influence the release of inflammatory mediators, making it a compelling target for therapeutic intervention in a range of inflammatory conditions. These application notes provide an overview of the potential uses of this compound in preclinical inflammation research models and offer detailed protocols for its application.

Mechanism of Action in Inflammation

The A3 adenosine receptor, when activated by its endogenous ligand adenosine, can exert both pro- and anti-inflammatory effects depending on the cellular context and the duration of stimulation. In many inflammatory scenarios, sustained A3AR activation is associated with the upregulation of pro-inflammatory signaling pathways. This compound, by blocking the A3AR, is hypothesized to exert its anti-inflammatory effects primarily through the inhibition of downstream signaling cascades that lead to the production and release of key inflammatory mediators.

A primary mechanism involves the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including those for cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).[3][4] By antagonizing the A3AR, this compound can prevent the activation of NF-κB, thereby reducing the transcription and subsequent release of these potent inflammatory cytokines.[1]

The anti-inflammatory potential of A3AR antagonists is supported by studies on similar compounds. For instance, the A3AR antagonist MRS1523 has been shown to reverse the effects of A3AR agonists on inflammatory cytokine production.

Potential Applications in Inflammation Research Models

Based on the known role of the A3 adenosine receptor in inflammation, this compound is a valuable tool for investigating its contribution to the pathophysiology of various inflammatory diseases. Potential applications include:

  • In Vitro Models of Inflammation:

    • Lipopolysaccharide (LPS)-Stimulated Macrophages/Monocytes: To investigate the effect of A3AR blockade on the production of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and other inflammatory mediators.

    • Mast Cell Degranulation Assays: To assess the role of A3AR in mast cell activation and the release of histamine and other allergic mediators.

    • Neutrophil Chemotaxis and Activation Assays: To study the involvement of A3AR in neutrophil migration and respiratory burst.

  • In Vivo Models of Inflammation:

    • Carrageenan-Induced Paw Edema: A model of acute inflammation to evaluate the anti-edematous and anti-inflammatory effects of this compound.

    • Dextran Sulfate Sodium (DSS)-Induced Colitis: A model of inflammatory bowel disease to assess the potential of this compound to ameliorate intestinal inflammation.

    • Collagen-Induced Arthritis (CIA): A model of rheumatoid arthritis to investigate the therapeutic potential of this compound in autoimmune joint inflammation.

    • Neuroinflammation Models: To explore the role of A3AR in neurodegenerative diseases with an inflammatory component.

Data Presentation

While specific quantitative data for this compound in these models is not yet widely published, the following tables provide a template for how such data could be structured and what outcomes might be expected based on the activity of other A3AR antagonists.

Table 1: Effect of A3AR Antagonists on Pro-Inflammatory Cytokine Production in LPS-Stimulated Murine Macrophages (In Vitro)

Treatment GroupTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Vehicle Control1500 ± 120800 ± 75350 ± 40
LPS (1 µg/mL)8500 ± 6504500 ± 4001800 ± 150
LPS + A3AR Antagonist (1 µM)4200 ± 3802300 ± 210950 ± 90
LPS + A3AR Antagonist (10 µM)2100 ± 1901100 ± 100500 ± 50

Data are hypothetical and for illustrative purposes.

Table 2: Effect of A3AR Antagonists on Paw Edema in a Carrageenan-Induced Mouse Model (In Vivo)

Treatment GroupPaw Volume Increase (mL) at 4hInhibition of Edema (%)
Vehicle Control0.85 ± 0.07-
Carrageenan1.75 ± 0.150
Carrageenan + A3AR Antagonist (1 mg/kg)1.20 ± 0.1131.4
Carrageenan + A3AR Antagonist (10 mg/kg)0.95 ± 0.0945.7
Carrageenan + Indomethacin (10 mg/kg)0.90 ± 0.0848.6

Data are hypothetical and for illustrative purposes.

Experimental Protocols

In Vitro Protocol: Inhibition of TNF-α Production in LPS-Stimulated RAW 264.7 Macrophages

Objective: To determine the effect of this compound on the production of TNF-α in a murine macrophage cell line stimulated with lipopolysaccharide (LPS).

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • DMSO (vehicle for this compound)

  • TNF-α ELISA kit

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Pre-treatment with this compound: Prepare stock solutions of this compound in DMSO. Dilute the stock solution in culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10 µM). The final DMSO concentration should not exceed 0.1%.

  • Remove the old medium from the cells and add 100 µL of fresh medium containing the different concentrations of this compound or vehicle (DMSO). Incubate for 1 hour.

  • LPS Stimulation: Prepare a stock solution of LPS in sterile PBS. Dilute the LPS stock in culture medium to achieve a final concentration of 1 µg/mL.

  • Add 100 µL of the LPS solution to each well (except for the unstimulated control wells).

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Sample Collection: After incubation, centrifuge the plate at 400 x g for 10 minutes to pellet the cells. Collect the supernatant for TNF-α measurement.

  • TNF-α Measurement: Quantify the concentration of TNF-α in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of TNF-α production by this compound compared to the LPS-only treated group.

In Vivo Protocol: Carrageenan-Induced Paw Edema in Mice

Objective: To evaluate the anti-inflammatory effect of this compound in an acute in vivo inflammation model.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Carrageenan (lambda, Type IV)

  • This compound

  • Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)

  • Indomethacin (positive control)

  • Plethysmometer or digital calipers

  • Animal handling restraints

Procedure:

  • Animal Acclimatization: Acclimate mice to the laboratory conditions for at least one week before the experiment.

  • Grouping and Dosing: Randomly divide the mice into treatment groups (n=6-8 per group):

    • Group 1: Vehicle control

    • Group 2: Carrageenan + Vehicle

    • Group 3: Carrageenan + this compound (e.g., 1 mg/kg, intraperitoneally)

    • Group 4: Carrageenan + this compound (e.g., 10 mg/kg, intraperitoneally)

    • Group 5: Carrageenan + Indomethacin (10 mg/kg, intraperitoneally)

  • Baseline Measurement: Measure the initial volume of the right hind paw of each mouse using a plethysmometer or calipers.

  • Drug Administration: Administer this compound, vehicle, or indomethacin intraperitoneally 30 minutes before the carrageenan injection.

  • Induction of Inflammation: Inject 50 µL of a 1% carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each mouse.

  • Paw Volume Measurement: Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: Calculate the increase in paw volume for each mouse at each time point by subtracting the baseline measurement. Determine the percentage inhibition of edema for each treatment group compared to the carrageenan + vehicle group using the following formula:

    • % Inhibition = [ (Paw Volume Increase in Control - Paw Volume Increase in Treated) / Paw Volume Increase in Control ] x 100

  • Euthanasia and Tissue Collection (Optional): At the end of the experiment, euthanize the mice and collect the paw tissue for histological analysis or measurement of inflammatory markers (e.g., myeloperoxidase activity, cytokine levels).

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus A3AR A3 Adenosine Receptor Gi Gi Protein A3AR->Gi Activates Adenosine Adenosine Adenosine->A3AR Activates This compound This compound This compound->A3AR Blocks PLC Phospholipase C (PLC) Gi->PLC Activates PKC Protein Kinase C (PKC) PLC->PKC Activates IKK IκB Kinase (IKK) PKC->IKK Activates IkappaB IκB IKK->IkappaB Phosphorylates (leading to degradation) NFkappaB NF-κB IkappaB->NFkappaB Inhibits NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc Translocates DNA DNA NFkappaB_nuc->DNA Binds ProInflammatory_Genes Pro-inflammatory Gene Transcription DNA->ProInflammatory_Genes Induces Experimental_Workflow_In_Vitro start Seed RAW 264.7 cells (1x10^5 cells/well) pretreatment Pre-treat with this compound (0.1, 1, 10 µM) or Vehicle for 1 hour start->pretreatment stimulation Stimulate with LPS (1 µg/mL) for 24 hours pretreatment->stimulation collection Collect Supernatant stimulation->collection measurement Measure TNF-α levels using ELISA collection->measurement analysis Data Analysis: % Inhibition of TNF-α measurement->analysis Experimental_Workflow_In_Vivo start Acclimatize Mice grouping Randomly Group Animals start->grouping baseline Measure Baseline Paw Volume grouping->baseline treatment Administer this compound, Vehicle, or Positive Control baseline->treatment induction Inject Carrageenan into Paw treatment->induction measurement Measure Paw Volume (1-5 hours post-injection) induction->measurement analysis Calculate % Inhibition of Edema measurement->analysis

References

Application Notes and Protocols for Studying Neurodegenerative Disease with MRS1186

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRS1186 is a potent and highly selective antagonist for the human A3 adenosine receptor (A3AR), a G protein-coupled receptor implicated in a variety of physiological and pathological processes, including neuroinflammation and neuronal cell death.[1] The A3AR is increasingly recognized as a potential therapeutic target for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These application notes provide a comprehensive overview of the utility of this compound as a research tool to investigate the role of the A3AR in neurodegeneration and to evaluate its therapeutic potential. Detailed protocols for key in vitro experiments are also provided.

Mechanism of Action and Signaling Pathways

This compound exerts its effects by competitively binding to the A3 adenosine receptor, thereby blocking the downstream signaling cascades initiated by the endogenous agonist, adenosine. The A3AR primarily couples to Gi/o proteins, and its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, A3AR activation can stimulate phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC). By antagonizing these pathways, this compound can modulate a range of cellular responses, including inflammation, apoptosis, and neurotransmission.

Below is a diagram illustrating the canonical A3 adenosine receptor signaling pathway and the inhibitory action of this compound.

A3AR_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Adenosine Adenosine A3AR A3 Adenosine Receptor Adenosine->A3AR Activates This compound This compound This compound->A3AR Inhibits G_protein Gi/o Protein A3AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Neuroinflammation, Apoptosis) PKA->Cellular_Response PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca2+ Release IP3->Ca2_release PKC Protein Kinase C DAG->PKC Ca2_release->Cellular_Response PKC->Cellular_Response

Caption: A3 Adenosine Receptor Signaling Pathway and Inhibition by this compound.

Quantitative Data

The following table summarizes the binding affinity of this compound for the human A3 adenosine receptor. While specific functional data for this compound in neurodegenerative disease models is limited, data for structurally related A3AR antagonists are included for comparative purposes.

CompoundReceptorAssay TypeKi (nM)IC50 (nM)Reference
This compound Human A3ARRadioligand Binding7.66-[1]
MRS1523Rat A3ARFunctional (OGD)-~100[2]
MRE 3008F20Human A3ARRadioligand Binding0.80-[3]

Experimental Protocols

Detailed methodologies for key in vitro experiments to study the effects of this compound in the context of neurodegenerative diseases are provided below. These protocols can be adapted for specific cell types and experimental questions.

In Vitro Neuroinflammation Model using Microglia

This protocol describes how to assess the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated microglial cells.

Experimental Workflow:

Neuroinflammation_Workflow cluster_workflow Neuroinflammation Assay Workflow A Seed BV-2 microglial cells B Pre-treat with this compound (e.g., 10 nM - 1 µM) A->B C Stimulate with LPS (e.g., 100 ng/mL) B->C D Incubate for 24 hours C->D E Collect supernatant and cell lysates D->E F Analyze inflammatory markers (e.g., TNF-α, IL-1β, Nitric Oxide) E->F

Caption: Workflow for assessing the anti-inflammatory effects of this compound.

Materials:

  • BV-2 microglial cell line

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound (stock solution in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent for Nitric Oxide (NO) measurement

  • ELISA kits for TNF-α and IL-1β

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed BV-2 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle (DMSO). Incubate for 1 hour.

  • Stimulation: Add LPS to the wells to a final concentration of 100 ng/mL to induce an inflammatory response. Include a control group with no LPS stimulation.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Sample Collection: After incubation, carefully collect the cell culture supernatant for cytokine and NO analysis. The remaining cells can be lysed for protein or RNA analysis.

  • Analysis of Inflammatory Markers:

    • Nitric Oxide (NO) Assay: Measure the accumulation of nitrite in the supernatant using the Griess Reagent according to the manufacturer's instructions.

    • Cytokine Measurement: Quantify the levels of TNF-α and IL-1β in the supernatant using specific ELISA kits as per the manufacturer's protocols.

In Vitro Neuroprotection Assay against Beta-Amyloid Toxicity

This protocol outlines a method to evaluate the neuroprotective effects of this compound against beta-amyloid (Aβ)-induced toxicity in a human neuroblastoma cell line.

Experimental Workflow:

Neuroprotection_Workflow cluster_workflow Neuroprotection Assay Workflow A Differentiate SH-SY5Y cells B Pre-treat with this compound (e.g., 10 nM - 1 µM) A->B C Expose to aggregated Aβ1-42 (e.g., 10 µM) B->C D Incubate for 48 hours C->D E Assess cell viability (e.g., MTT assay) D->E

References

Application Notes and Protocols for MRS1186 in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRS1186 is a potent and selective antagonist of the A3 adenosine receptor (A3AR). The A3AR is increasingly recognized as a promising therapeutic target in oncology due to its significant overexpression in various tumor types, including prostate, breast, lung, and colon cancer, while maintaining low expression levels in normal tissues.[1][2] Antagonism of A3AR has been shown to inhibit cancer cell proliferation, induce apoptosis, and arrest the cell cycle, making this compound a valuable tool for investigating the role of A3AR in cancer biology and for preclinical evaluation as a potential anti-cancer agent.[3][4]

These application notes provide an overview of the utility of this compound in cancer research, including its mechanism of action, effects on key signaling pathways, and protocols for in vitro and in vivo studies.

Mechanism of Action and Signaling Pathways

This compound exerts its anti-cancer effects by blocking the A3 adenosine receptor. The activation of A3AR in cancer cells can have dual effects, either promoting or inhibiting tumor growth, depending on the cancer type and the specific signaling context.[5] However, antagonism of A3AR has been demonstrated to predominantly lead to anti-proliferative and pro-apoptotic outcomes in several cancer models.

The anti-tumor activity of A3AR antagonists is associated with the modulation of key intracellular signaling pathways, including:

  • PI3K/Akt Pathway: The PI3K/Akt signaling cascade is a critical regulator of cell survival, proliferation, and growth. Aberrant activation of this pathway is a common feature of many cancers. A3AR antagonists have been shown to inhibit the activation of Akt, a central kinase in this pathway, thereby promoting apoptosis and inhibiting cell proliferation.

  • Wnt/β-catenin Pathway: The Wnt/β-catenin signaling pathway plays a crucial role in embryonic development and tissue homeostasis. Its dysregulation is strongly implicated in the initiation and progression of various cancers. A3AR antagonists can modulate this pathway, leading to the destabilization of β-catenin and subsequent downregulation of its target genes, which are involved in cell proliferation and survival.

The diagram below illustrates the proposed mechanism of action for an A3AR antagonist like this compound in a cancer cell.

Proposed mechanism of this compound action in cancer cells.

Quantitative Data

The following tables summarize the in vitro efficacy of representative A3AR antagonists in various cancer cell lines. This data can serve as a benchmark for evaluating the activity of this compound.

Table 1: In Vitro Antiproliferative and Cytotoxic Activity of A3AR Antagonists in Prostate Cancer Cell Lines.

CompoundCell LineGI₅₀ (µM)TGI (µM)LC₅₀ (µM)Reference
Compound 12PC3142959
AR 292LNCaP3.5--
DU-1457--
PC37--
AR 357LNCaP15--
DU-14518--
PC312--

GI₅₀: 50% growth inhibition; TGI: total growth inhibition; LC₅₀: 50% lethal concentration.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the anti-cancer effects of this compound.

Cell Viability Assay (SRB Assay)

This protocol is adapted from the National Cancer Institute's protocol for determining cell viability upon treatment with a test compound.

SRB_Assay_Workflow Start Start Seed_Cells Seed cancer cells in 96-well plates Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Compound Add varying concentrations of this compound Incubate_24h->Add_Compound Incubate_48h Incubate for 48h Add_Compound->Incubate_48h Fix_Cells Fix cells with cold 10% TCA Incubate_48h->Fix_Cells Wash_Plates Wash plates with water Fix_Cells->Wash_Plates Stain_Cells Stain with 0.4% SRB in 1% acetic acid Wash_Plates->Stain_Cells Wash_Unbound_Dye Wash unbound dye with 1% acetic acid Stain_Cells->Wash_Unbound_Dye Solubilize_Dye Solubilize bound dye with 10 mM Tris base Wash_Unbound_Dye->Solubilize_Dye Read_Absorbance Read absorbance at 510 nm Solubilize_Dye->Read_Absorbance Analyze_Data Analyze data to determine GI₅₀, TGI, and LC₅₀ Read_Absorbance->Analyze_Data End End Analyze_Data->End

Workflow for the Sulforhodamine B (SRB) cell viability assay.

Materials:

  • Cancer cell lines of interest

  • Complete culture medium

  • This compound stock solution

  • Trichloroacetic acid (TCA), 50% (w/v)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • 1% Acetic acid

  • 10 mM Tris base solution, pH 10.5

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at the appropriate density and allow them to attach overnight.

  • Treat the cells with a serial dilution of this compound and a vehicle control.

  • Incubate the plates for 48 hours at 37°C in a humidified incubator with 5% CO₂.

  • Gently add 50 µL of cold 50% TCA to each well and incubate at 4°C for 1 hour to fix the cells.

  • Wash the plates five times with tap water and allow them to air dry.

  • Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

  • Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

  • Allow the plates to air dry completely.

  • Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.

  • Read the absorbance at 510 nm using a microplate reader.

  • Calculate the percentage of cell growth inhibition and determine the GI₅₀, TGI, and LC₅₀ values.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol outlines the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at the desired concentration for the indicated time.

  • Harvest the cells, including both adherent and floating cells, and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cell suspension according to the kit's instructions.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry within 1 hour. Live cells will be negative for both Annexin V-FITC and PI, early apoptotic cells will be Annexin V-FITC positive and PI negative, and late apoptotic/necrotic cells will be positive for both stains.

Cell Cycle Analysis

This protocol describes how to analyze the cell cycle distribution of cancer cells treated with this compound using propidium iodide (PI) staining and flow cytometry.

Materials:

  • Cancer cell lines

  • This compound

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Seed cells and treat them with this compound as described for the apoptosis assay.

  • Harvest the cells and wash them with PBS.

  • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and resuspend them in PI staining solution containing RNase A.

  • Incubate the cells in the dark at room temperature for 30 minutes.

  • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

In Vivo Xenograft Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Xenograft_Model_Workflow Start Start Cell_Culture Culture human cancer cell line Start->Cell_Culture Inject_Cells Subcutaneously inject cells into immunodeficient mice Cell_Culture->Inject_Cells Tumor_Growth Allow tumors to grow to a palpable size Inject_Cells->Tumor_Growth Randomize_Mice Randomize mice into treatment and control groups Tumor_Growth->Randomize_Mice Administer_Treatment Administer this compound or vehicle control Randomize_Mice->Administer_Treatment Monitor_Tumor Monitor tumor volume and body weight regularly Administer_Treatment->Monitor_Tumor Euthanize_Mice Euthanize mice at the end of the study Monitor_Tumor->Euthanize_Mice Excise_Tumors Excise and weigh tumors Euthanize_Mice->Excise_Tumors Analyze_Tumors Perform histological and molecular analysis of tumors Excise_Tumors->Analyze_Tumors End End Analyze_Tumors->End

Workflow for an in vivo xenograft model study.

Materials:

  • Human cancer cell line

  • Immunodeficient mice (e.g., nude or SCID)

  • Matrigel (optional)

  • This compound formulation for in vivo administration

  • Vehicle control

  • Calipers

Procedure:

  • Subcutaneously inject a suspension of cancer cells (typically 1-10 x 10⁶ cells) into the flank of each mouse.

  • Monitor the mice for tumor formation.

  • Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer this compound or vehicle control to the respective groups according to the desired dosing schedule and route of administration.

  • Measure tumor dimensions with calipers and calculate tumor volume regularly (e.g., 2-3 times per week).

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice, and excise and weigh the tumors.

  • Tumor tissue can be used for further analysis, such as histology, immunohistochemistry, or Western blotting.

Conclusion

This compound, as a selective A3AR antagonist, represents a valuable research tool for elucidating the role of the A3 adenosine receptor in cancer. The provided protocols and data on analogous compounds offer a solid foundation for designing and executing experiments to investigate the anti-cancer potential of this compound. Further studies are warranted to explore its efficacy in a broader range of cancer models and to fully delineate its mechanism of action.

References

Application Notes and Protocols for MRS1186 Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the preparation and use of MRS1186, a selective antagonist of the A3 adenosine receptor (A3AR). This document includes detailed protocols for creating a stock solution, information on the compound's chemical properties, and an overview of its mechanism of action. The provided experimental protocols and diagrams are intended to facilitate the effective use of this compound in research and drug development settings.

Introduction to this compound

This compound is a potent and selective antagonist of the A3 adenosine receptor (A3AR), a G protein-coupled receptor involved in various physiological and pathophysiological processes. Due to its selectivity, this compound is a valuable tool for investigating the role of the A3AR in conditions such as inflammation, cancer, and cardiovascular diseases. Accurate preparation of a stock solution is the first critical step for reliable and reproducible experimental results.

Chemical and Physical Properties of this compound

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValue
Synonyms 3-Ethyl-5-benzyl-2-methyl-6-phenyl-4-phenylethynyl-1,4-(±)-dihydropyridine-3,5-dicarboxylate
Molecular Formula C₃₂H₂₉NO₄
Molecular Weight 491.58 g/mol
Appearance Crystalline solid
Solubility Soluble in Dimethyl Sulfoxide (DMSO)

Preparation of this compound Stock Solution

This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.

Materials
  • This compound powder

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Protocol
  • Determine the required mass of this compound:

    • To prepare a 10 mM stock solution, use the following formula:

      • Mass (mg) = Desired Volume (mL) x 10 mM x 491.58 ( g/mol ) / 1000

    • For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.92 mg of this compound.

  • Weighing the this compound:

    • Tare a sterile microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh the calculated amount of this compound powder and add it to the tube.

  • Dissolving in DMSO:

    • Add the desired volume of DMSO to the microcentrifuge tube containing the this compound powder.

    • For the example above, add 1 mL of DMSO.

  • Ensuring Complete Dissolution:

    • Vortex the solution thoroughly for 1-2 minutes until the this compound is completely dissolved. A clear solution should be obtained. Gentle warming in a 37°C water bath can aid in dissolution if necessary.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C for short-term storage (weeks to months) or at -80°C for long-term storage (months to years). Protect from light.

Working Dilutions

For cell culture experiments, the final concentration of DMSO should be kept low (typically below 0.5%) to avoid cytotoxicity.[1] Prepare working dilutions of this compound by diluting the stock solution in the appropriate cell culture medium immediately before use.

Mechanism of Action and Signaling Pathway

This compound acts as a selective antagonist at the A3 adenosine receptor. The A3AR is a G protein-coupled receptor that primarily couples to Gi and Gq proteins.[2][3] By blocking the binding of adenosine to the A3AR, this compound inhibits the downstream signaling cascades initiated by this receptor.

The primary signaling pathways modulated by the A3 adenosine receptor are:

  • Gi-Coupled Pathway: Activation of the A3AR by adenosine leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[4]

  • Gq-Coupled Pathway: A3AR activation can also stimulate phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates Protein Kinase C (PKC).[4]

  • MAPK/ERK Pathway: The A3AR signaling can also influence the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which is involved in cell proliferation and survival.

The following diagram illustrates the A3 adenosine receptor signaling pathway and the point of inhibition by this compound.

A3AR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_gi Gi Pathway cluster_gq Gq Pathway cluster_mapk MAPK/ERK Pathway Adenosine Adenosine A3AR A3 Adenosine Receptor (A3AR) Adenosine->A3AR This compound This compound This compound->A3AR blocks Gi Gi Protein A3AR->Gi Gq Gq Protein A3AR->Gq AC Adenylyl Cyclase Gi->AC inhibits MAPK MAPK/ERK Signaling Gi->MAPK cAMP ↓ cAMP AC->cAMP PLC Phospholipase C (PLC) Gq->PLC activates Gq->MAPK IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Ca2 ↑ Ca²⁺ IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Experimental_Workflow A Prepare 10 mM this compound Stock Solution in DMSO C Prepare Working Dilutions of this compound in Media A->C B Culture Cells to Desired Confluency D Treat Cells with this compound (and agonist if applicable) B->D C->D E Incubate for Specified Time D->E F Perform Downstream Assay (e.g., cAMP measurement, Ca²⁺ imaging, Western blot) E->F G Data Analysis and Interpretation F->G

References

Application Notes and Protocols for MRS1186 in Radioligand Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing MRS1186, a potent and selective antagonist for the human A3 adenosine receptor (A3AR), in radioligand binding assays. This document includes detailed protocols, data presentation tables, and visualizations to facilitate the accurate determination of binding affinities and the characterization of the A3 adenosine receptor.

Introduction to this compound

This compound is a valuable pharmacological tool for studying the A3 adenosine receptor, a G protein-coupled receptor (GPCR) implicated in various physiological and pathological processes, including inflammation, cancer, and cardiac function. Radioligand binding assays are the gold standard for quantifying the interaction of ligands like this compound with their target receptors. These assays are essential for determining key parameters such as the inhibitor constant (Kᵢ), which reflects the affinity of the antagonist for the receptor.

Data Presentation: Binding Affinity of this compound and Other A3AR Antagonists

CompoundReceptorRadioligandKᵢ (nM)Reference
This compound Human A3AR [¹²⁵I]I-AB-MECA 7.66 [1]
MRS1523Human A3AR[¹²⁵I]AB-MECA18.9[2]
MRS1523Rat A3AR[¹²⁵I]AB-MECA113[2]
MRS1220Human A3AR[¹²⁵I]AB-MECA0.65
MRS1220Rat A3AR[¹²⁵I]AB-MECA>30,000[3]

Experimental Protocols

This section provides detailed protocols for performing competitive and saturation radioligand binding assays to characterize the interaction of this compound with the A3 adenosine receptor.

Protocol 1: Competitive Radioligand Binding Assay

This protocol is designed to determine the Kᵢ value of this compound by measuring its ability to displace a known radioligand, [¹²⁵I]I-AB-MECA, from the A3AR.

Materials:

  • Membrane Preparation: Cell membranes expressing the A3 adenosine receptor (e.g., from CHO or HEK293 cells transfected with the human A3AR).

  • Radioligand: [¹²⁵I]I-AB-MECA (N⁶-(4-Amino-3-iodobenzyl)adenosine-5′-N-methyluronamide).

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled A3AR agonist or antagonist (e.g., 10 µM NECA).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).

  • Scintillation Counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Thaw the frozen cell membrane aliquots on ice and resuspend in assay buffer to a final protein concentration of 20-40 µ g/well .

  • Assay Setup: In a 96-well plate, add the following components in a final volume of 100 µL:

    • 50 µL of membrane suspension.

    • 25 µL of this compound at various concentrations (typically ranging from 0.1 nM to 10 µM) or vehicle for total binding wells. For non-specific binding wells, add 25 µL of the non-specific binding control.

    • 25 µL of [¹²⁵I]I-AB-MECA at a concentration close to its Kₑ (typically ~1.5 nM)[4].

  • Incubation: Incubate the plate at room temperature (25°C) for 120 minutes with gentle agitation to reach equilibrium.

  • Filtration: Terminate the assay by rapid filtration through the pre-soaked glass fiber filters using the cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer to separate bound from free radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding counts from all other counts to obtain specific binding.

    • Plot the specific binding as a function of the logarithm of the this compound concentration.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Protocol 2: Saturation Radioligand Binding Assay

This protocol is used to determine the density of receptors (Bₘₐₓ) and the dissociation constant (Kₑ) of the radioligand ([¹²⁵I]I-AB-MECA) for the A3AR.

Materials: Same as in Protocol 1, excluding the test compound (this compound).

Procedure:

  • Membrane Preparation: Prepare the membrane suspension as described in Protocol 1.

  • Assay Setup: In a 96-well plate, add the following components in a final volume of 100 µL:

    • 50 µL of membrane suspension.

    • 25 µL of assay buffer for total binding wells or a high concentration of a non-radiolabeled A3AR ligand for non-specific binding wells.

    • 25 µL of [¹²⁵I]I-AB-MECA at various concentrations (typically ranging from 0.1 to 20 nM).

  • Incubation: Incubate the plate at room temperature (25°C) for 120 minutes with gentle agitation.

  • Filtration and Counting: Follow the same procedure as in Protocol 1.

  • Data Analysis:

    • Calculate specific binding at each radioligand concentration.

    • Plot the specific binding as a function of the radioligand concentration.

    • Determine the Kₑ and Bₘₐₓ values by fitting the data to a one-site binding (hyperbola) equation using non-linear regression analysis.

Visualizations

A3 Adenosine Receptor Signaling Pathway

The A3 adenosine receptor is coupled to both inhibitory (Gᵢ) and stimulatory (Gᵩ) G proteins, leading to a complex array of downstream signaling events.

A3AR_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol A3AR A3AR Gi Gαi A3AR->Gi Gq Gαq A3AR->Gq AC Adenylyl Cyclase Gi->AC MAPK MAPK (ERK1/2, p38) Gi->MAPK PLC PLC Gq->PLC cAMP cAMP AC->cAMP IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PKA PKA cAMP->PKA Response Cellular Response (e.g., ↓ Inflammation, Cell Proliferation/Death) PKA->Response Ca2 Ca²⁺ IP3->Ca2 PKC PKC DAG->PKC Ca2->Response PKC->MAPK MAPK->Response Adenosine Adenosine Adenosine->A3AR

Caption: A3 Adenosine Receptor Signaling Cascade.

Experimental Workflow for Competitive Radioligand Binding Assay

The following diagram illustrates the key steps involved in a competitive radioligand binding assay to determine the affinity of this compound.

Competitive_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Prepare A3AR Membrane Suspension Incubation Incubate Membranes, This compound, and Radioligand Membrane_Prep->Incubation Ligand_Prep Prepare Serial Dilutions of this compound Ligand_Prep->Incubation Radio_Prep Prepare [¹²⁵I]I-AB-MECA Solution Radio_Prep->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Counting Scintillation Counting of Bound Radioactivity Filtration->Counting IC50_Calc Determine IC₅₀ from Competition Curve Counting->IC50_Calc Ki_Calc Calculate Kᵢ using Cheng-Prusoff Equation IC50_Calc->Ki_Calc

Caption: Workflow for a Competitive Binding Assay.

Principle of Competitive Radioligand Binding

This diagram illustrates the fundamental principle of a competitive radioligand binding assay.

Caption: Principle of Competitive Radioligand Binding.

References

Application Notes and Protocols for MRS1186 in Cardiovascular Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRS1186 is a potent and selective antagonist of the human A3 adenosine receptor (hA3AR), a G protein-coupled receptor implicated in various physiological and pathophysiological processes, including those within the cardiovascular system.[1] With a binding affinity (Ki) of 7.66 nM for the hA3AR, this compound serves as a valuable pharmacological tool for elucidating the role of this receptor in cardiac function and disease.[1] The A3AR is expressed in the heart and its activation has been linked to cardioprotective effects, particularly in the context of ischemia-reperfusion injury.[2][3] Understanding the signaling pathways modulated by A3AR and the effects of its antagonism by this compound is crucial for the development of novel therapeutic strategies for cardiovascular conditions.[2]

These application notes provide an overview of the utility of this compound in cardiovascular research, including its mechanism of action, key signaling pathways, and detailed protocols for in vitro and in vivo experimental applications.

Mechanism of Action and Signaling Pathways

The A3 adenosine receptor is coupled to inhibitory G proteins (Gi/o). Upon activation by its endogenous ligand, adenosine, A3AR initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, A3AR activation can stimulate phospholipase C (PLC) and phospholipase D (PLD), resulting in the production of inositol trisphosphate (IP3), diacylglycerol (DAG), and phosphatidic acid. These second messengers, in turn, activate protein kinase C (PKC) and modulate intracellular calcium concentrations. Downstream effectors of A3AR signaling in the cardiovascular system include ATP-sensitive potassium (KATP) channels and mitogen-activated protein kinases (MAPKs), which play crucial roles in cardioprotection.

This compound, as a competitive antagonist, blocks the binding of adenosine and other A3AR agonists to the receptor, thereby inhibiting these downstream signaling events. This allows researchers to investigate the physiological and pathological roles of endogenous adenosine acting through the A3AR in various cardiovascular models.

Signaling Pathway of A3 Adenosine Receptor

A3AR_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Adenosine Adenosine A3AR A3 Adenosine Receptor Adenosine->A3AR Agonist This compound This compound This compound->A3AR Antagonist G_protein Gi/o Protein A3AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates PLD Phospholipase D G_protein->PLD Activates cAMP cAMP AC->cAMP Decreases IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PLD->DAG Ca2 [Ca2+]i IP3->Ca2 Increases PKC Protein Kinase C DAG->PKC Activates KATP KATP Channel PKC->KATP Modulates MAPK MAPK PKC->MAPK Activates Cardioprotection Cardioprotective Effects KATP->Cardioprotection MAPK->Cardioprotection

Caption: A3 Adenosine Receptor Signaling Pathway.

Quantitative Data

The following table summarizes the available quantitative data for this compound. It is important to note that specific functional data for this compound in many cardiovascular assays are not extensively reported in the literature. The provided Ki value is a key indicator of its high affinity and potency.

ParameterValueSpecies/SystemReference
Ki (Binding Affinity) 7.66 nMHuman A3 Adenosine Receptor

Experimental Protocols

Detailed methodologies for key experiments utilizing this compound are provided below. These protocols are based on standard laboratory procedures and should be optimized for specific experimental conditions.

In Vitro Assays

1. Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound to the A3 adenosine receptor.

Experimental Workflow: Radioligand Binding Assay

Radioligand_Binding_Workflow prep Prepare Cardiac Membranes incubation Incubate Membranes with Radioligand ([125I]AB-MECA) & Varying concentrations of this compound prep->incubation separation Separate Bound and Free Radioligand (e.g., Filtration) incubation->separation quantification Quantify Bound Radioactivity separation->quantification analysis Data Analysis (IC50, Ki determination) quantification->analysis

Caption: Workflow for Radioligand Binding Assay.

Protocol:

  • Membrane Preparation:

    • Isolate cardiac tissue (e.g., ventricular muscle) from the species of interest.

    • Homogenize the tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

    • Resuspend the final membrane pellet in an appropriate buffer and determine the protein concentration (e.g., using a Bradford or BCA assay).

  • Binding Assay:

    • In a 96-well plate, add the following components in a final volume of 200 µL:

      • 50 µL of cardiac membrane preparation (typically 20-50 µg of protein).

      • 50 µL of a radiolabeled A3AR agonist (e.g., [¹²⁵I]AB-MECA) at a concentration near its Kd.

      • 50 µL of varying concentrations of this compound (e.g., from 10⁻¹¹ to 10⁻⁵ M) or vehicle for total binding.

      • For non-specific binding, add a high concentration of a non-labeled A3AR agonist (e.g., 10 µM NECA).

    • Incubate the plate at room temperature for 60-90 minutes.

  • Separation and Quantification:

    • Rapidly filter the contents of each well through a glass fiber filter (e.g., Whatman GF/B) using a cell harvester to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain specific binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. Adenylyl Cyclase Activity Assay

This assay measures the ability of this compound to block the agonist-induced inhibition of adenylyl cyclase in cardiac cells or membranes.

Protocol:

  • Cell Culture/Membrane Preparation:

    • Use primary cardiomyocytes or a suitable cardiac cell line expressing A3ARs. Alternatively, prepare cardiac membranes as described in the radioligand binding assay protocol.

  • Assay Procedure:

    • Pre-incubate the cells or membranes with varying concentrations of this compound for 15-30 minutes.

    • Add a known A3AR agonist (e.g., 100 nM IB-MECA) to stimulate the receptor.

    • Simultaneously or shortly after, add forskolin (an adenylyl cyclase activator) to stimulate cAMP production.

    • Incubate for 10-15 minutes at 37°C.

    • Terminate the reaction by adding a lysis buffer or by heat inactivation.

  • cAMP Quantification:

    • Measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based assays).

  • Data Analysis:

    • Calculate the percentage of inhibition of the agonist-induced decrease in cAMP levels for each concentration of this compound.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

3. Intracellular Calcium Mobilization Assay

This assay assesses the effect of this compound on A3AR-mediated changes in intracellular calcium concentration ([Ca²⁺]i).

Protocol:

  • Cell Preparation:

    • Plate primary cardiomyocytes or a cardiac cell line onto glass-bottom dishes or 96-well plates suitable for fluorescence microscopy.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.

  • Calcium Imaging:

    • Wash the cells to remove excess dye and replace with a physiological buffer.

    • Acquire baseline fluorescence readings using a fluorescence microscope or a plate reader equipped for kinetic reads.

    • Add varying concentrations of this compound and incubate for a short period.

    • Stimulate the cells with an A3AR agonist (e.g., IB-MECA).

    • Record the changes in fluorescence intensity over time.

  • Data Analysis:

    • Calculate the change in [Ca²⁺]i based on the fluorescence ratio (for ratiometric dyes like Fura-2) or the change in fluorescence intensity (for single-wavelength dyes like Fluo-4).

    • Determine the effect of this compound on the agonist-induced calcium response.

In Vivo Assays

1. Myocardial Ischemia-Reperfusion Injury Model

This model is used to evaluate the effect of this compound on infarct size and cardiac function following an ischemic insult.

Experimental Workflow: Myocardial Ischemia-Reperfusion Model

MI_Workflow animal_prep Anesthetize and Ventilate Animal (e.g., Rat or Mouse) surgery Perform Thoracotomy and Ligate Coronary Artery (e.g., LAD) animal_prep->surgery ischemia Induce Myocardial Ischemia (e.g., 30-45 minutes) surgery->ischemia treatment Administer this compound or Vehicle (e.g., prior to ischemia or reperfusion) ischemia->treatment reperfusion Remove Ligature to Allow Reperfusion (e.g., 2-24 hours) treatment->reperfusion assessment Assess Infarct Size (TTC Staining) and Cardiac Function (Echocardiography) reperfusion->assessment

Caption: Workflow for Myocardial Ischemia-Reperfusion Injury Model.

Protocol:

  • Animal Preparation:

    • Anesthetize the animal (e.g., rat or mouse) with an appropriate anesthetic agent.

    • Intubate and mechanically ventilate the animal.

    • Monitor vital signs, including ECG and body temperature.

  • Surgical Procedure:

    • Perform a left thoracotomy to expose the heart.

    • Identify the left anterior descending (LAD) coronary artery.

    • Pass a suture around the LAD and create a snare for reversible occlusion.

  • Ischemia and Reperfusion:

    • Induce regional myocardial ischemia by tightening the snare for a defined period (e.g., 30-45 minutes).

    • Administer this compound or vehicle at a predetermined time point (e.g., intravenously before ischemia or just before reperfusion).

    • Release the snare to allow for reperfusion of the ischemic myocardium for a specified duration (e.g., 2 to 24 hours).

  • Infarct Size Assessment:

    • At the end of the reperfusion period, excise the heart.

    • Perfuse the aorta with a dye such as Evans blue to delineate the area at risk (AAR).

    • Slice the ventricles and incubate the slices in a solution of 2,3,5-triphenyltetrazolium chloride (TTC). Viable myocardium will stain red, while the infarcted tissue will remain pale.

    • Image the heart slices and quantify the infarct size as a percentage of the AAR or the total left ventricular area using image analysis software.

  • Cardiac Function Assessment:

    • Perform echocardiography at baseline and at the end of the experiment to assess cardiac function parameters such as ejection fraction, fractional shortening, and ventricular dimensions.

2. Hemodynamic Measurements

This protocol is for assessing the in vivo cardiovascular effects of this compound on parameters such as blood pressure and heart rate.

Protocol:

  • Animal Instrumentation:

    • Anesthetize the animal.

    • Insert a catheter into a major artery (e.g., carotid or femoral artery) for continuous blood pressure monitoring.

    • Insert a catheter into a major vein (e.g., jugular or femoral vein) for drug administration.

    • Record baseline hemodynamic parameters, including mean arterial pressure (MAP), systolic and diastolic blood pressure, and heart rate.

  • Drug Administration:

    • Administer increasing doses of this compound intravenously and record the hemodynamic responses at each dose.

    • Alternatively, administer a single bolus dose and monitor the hemodynamic changes over time.

  • Data Analysis:

    • Calculate the change in each hemodynamic parameter from baseline at each dose or time point.

    • Analyze the dose-response relationship for the effects of this compound on blood pressure and heart rate.

Conclusion

This compound is a valuable research tool for investigating the role of the A3 adenosine receptor in cardiovascular physiology and pathology. The protocols outlined in these application notes provide a framework for utilizing this compound in a variety of in vitro and in vivo experimental settings. By carefully designing and executing these experiments, researchers can further elucidate the therapeutic potential of targeting the A3AR in cardiovascular diseases.

References

Troubleshooting & Optimization

MRS1186 Technical Support Center: Navigating Solubility and Experimental Challenges

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the solubility and handling of MRS1186, a potent and selective human A3 adenosine receptor (hA3AR) antagonist. Due to its hydrophobic nature, researchers may encounter challenges in dissolving and maintaining the stability of this compound in aqueous solutions for in vitro and in vivo experiments. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: Based on its chemical properties and common laboratory practice for similar hydrophobic compounds, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of this compound.

Q2: How do I prepare a stock solution of this compound?

A2: A detailed protocol for preparing a 10 mM stock solution in DMSO is provided in the "Experimental Protocols" section below. It is crucial to use high-purity, anhydrous DMSO to minimize the introduction of water, which can lead to precipitation.

Q3: My this compound precipitated when I added it to my aqueous cell culture medium. What should I do?

A3: Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue. Please refer to the "Troubleshooting Guide: Precipitation Issues" for a step-by-step approach to resolving this problem. Key strategies include optimizing the final DMSO concentration, vortexing, and gentle warming.

Q4: What is the mechanism of action of this compound?

A4: this compound is a selective antagonist of the A3 adenosine receptor (A3AR). A3ARs are G protein-coupled receptors (GPCRs) that, upon activation, typically couple to Gi/o proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. A3AR activation can also stimulate the phospholipase C (PLC) pathway and mitogen-activated protein kinase (MAPK) pathways, such as ERK1/2 and p38. As an antagonist, this compound blocks these downstream signaling events initiated by A3AR agonists.

Q5: What is the recommended storage condition for the this compound stock solution?

A5: Aliquot the this compound DMSO stock solution into small, single-use volumes and store at -20°C or -80°C to maintain its stability. Avoid repeated freeze-thaw cycles.

Data Presentation: this compound Solubility

SolventExpected SolubilityNotes
Dimethyl Sulfoxide (DMSO) High Recommended for preparing concentrated stock solutions.
Ethanol ModerateMay be used for some applications, but lower solubility than DMSO is expected.
Water Very Low / Insoluble Direct dissolution in aqueous solutions is not recommended.
Phosphate-Buffered Saline (PBS) Very Low / Insoluble Direct dissolution in aqueous buffers is not recommended.

Troubleshooting Guide: Precipitation Issues

Encountering precipitation when working with this compound can be a significant hurdle. This guide provides a systematic approach to troubleshoot and resolve these issues.

G cluster_0 Troubleshooting Workflow for this compound Precipitation Start Precipitation Observed in Aqueous Medium Check_DMSO Verify Final DMSO Concentration (Should be <0.5%) Start->Check_DMSO Vortex Vortex the Solution Vigorously Check_DMSO->Vortex Concentration OK Failure Precipitate Persists Check_DMSO->Failure Concentration too high Warm Gently Warm Solution (e.g., 37°C for 5-10 min) Vortex->Warm Sonication Brief Sonication Warm->Sonication Reduce_Conc Reduce Final this compound Concentration Sonication->Reduce_Conc Not Resolved Success Precipitate Dissolved Sonication->Success Resolved Serial_Dilution Perform Serial Dilutions Reduce_Conc->Serial_Dilution Serial_Dilution->Success Resolved Serial_Dilution->Failure Not Resolved

Caption: A logical workflow to address this compound precipitation.

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Methodology:

  • Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.

  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube. For example, for 1 mL of a 10 mM stock solution, weigh out X mg of this compound (where X is the molecular weight of this compound in g/mol multiplied by 0.01).

  • Add the appropriate volume of anhydrous DMSO to the tube.

  • Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for 5-10 minutes) can aid dissolution.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

General Protocol for a Cell-Based A3AR Antagonism Assay

This protocol provides a general framework for assessing the antagonistic activity of this compound in a cell line expressing the human A3 adenosine receptor.

G cluster_1 Cell-Based A3AR Antagonism Assay Workflow Start Start Seed_Cells Seed hA3AR-expressing cells in 96-well plates Start->Seed_Cells Pre_incubate Pre-incubate cells with varying concentrations of this compound Seed_Cells->Pre_incubate Stimulate Stimulate cells with an A3AR agonist (e.g., IB-MECA) Pre_incubate->Stimulate Lyse Lyse cells to release intracellular contents Stimulate->Lyse Measure Measure downstream signal (e.g., cAMP levels) Lyse->Measure Analyze Analyze data to determine IC50 of this compound Measure->Analyze End End Analyze->End

Caption: Workflow for an A3AR antagonism assay.

Materials:

  • Human A3AR-expressing cell line (e.g., HEK293 or CHO cells)

  • Cell culture medium and supplements

  • This compound stock solution (10 mM in DMSO)

  • A3AR agonist (e.g., IB-MECA)

  • cAMP assay kit

  • 96-well cell culture plates

Methodology:

  • Seed the hA3AR-expressing cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • The next day, carefully remove the culture medium.

  • Prepare serial dilutions of this compound in serum-free medium or an appropriate assay buffer. Ensure the final DMSO concentration is consistent across all wells and is below 0.5%.

  • Add the this compound dilutions to the respective wells and pre-incubate the cells for 20-30 minutes at 37°C.

  • Prepare a solution of the A3AR agonist (e.g., IB-MECA) at a concentration that elicits a submaximal response (e.g., EC80).

  • Add the agonist solution to the wells (except for the negative control wells) and incubate for the recommended time (e.g., 15-30 minutes at 37°C).

  • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

  • Measure the intracellular cAMP levels using a suitable plate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) of this compound by plotting the percentage of inhibition against the log concentration of this compound.

Signaling Pathway

A3 Adenosine Receptor Signaling Pathway

This compound acts as an antagonist at the A3 adenosine receptor, thereby blocking the signaling cascade initiated by the binding of an agonist.

G cluster_2 A3 Adenosine Receptor Signaling Agonist A3AR Agonist (e.g., Adenosine, IB-MECA) A3AR A3 Adenosine Receptor (GPCR) Agonist->A3AR Activates This compound This compound (Antagonist) This compound->A3AR Blocks Gi Gαi/o Protein A3AR->Gi Activates PLC Phospholipase C A3AR->PLC Activates MAPK MAPK Pathway (ERK1/2, p38) A3AR->MAPK Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP IP3_DAG ↑ IP3 & DAG

Caption: Simplified A3AR signaling cascade.

MRS1186 stability in culture media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for MRS1186. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of this compound in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective antagonist of the human A3 adenosine receptor (hA3AR), with a reported Ki value of 7.66 nM.[1][2] The A3 adenosine receptor is a G protein-coupled receptor (GPCR). Its activation typically couples to inhibitory G proteins (Gi), which leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[3][4] This modulation of cAMP levels affects various downstream signaling pathways. The A3AR can also couple to Gq proteins, influencing other signaling cascades.[4]

Q2: What are the general recommendations for storing this compound?

For optimal stability, it is recommended to store this compound in its lyophilized form at -20°C, kept desiccated. In this state, the chemical is reported to be stable for up to 36 months. Once reconstituted in a solvent such as DMSO, the solution should be stored at -20°C and used within one month to prevent potential degradation. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.

Q3: What factors can influence the stability of this compound in my cell culture medium?

While specific stability data for this compound in culture media is not extensively published, the stability of small molecules in such aqueous environments can be influenced by several factors:

  • Temperature: Standard cell culture incubation temperatures of 37°C can accelerate the degradation of chemical compounds.

  • pH: The typical pH of cell culture media (7.2-7.4) can affect the stability of compounds susceptible to pH-dependent hydrolysis.

  • Media Components: Certain components within the culture media, such as amino acids (e.g., cysteine), vitamins, and metal ions, can interact with and potentially degrade the compound.

  • Light: Exposure to light can cause photodegradation of light-sensitive compounds. It is good practice to protect solutions containing this compound from light.

  • Oxygen: Dissolved oxygen in the medium can lead to oxidative degradation of susceptible molecules.

Troubleshooting Guide

Issue: Inconsistent or weaker than expected experimental results with this compound.

This issue could be related to the degradation of this compound in your culture medium over the course of the experiment, leading to a decrease in the effective concentration.

Troubleshooting Steps:

  • Verify Stock Solution Integrity:

    • Ensure your this compound stock solution has been stored correctly and is within the recommended one-month use period if in solution.

    • If the stock is old, consider preparing a fresh one from lyophilized powder.

  • Assess Stability in Your Specific Medium:

    • The stability of this compound can vary between different types of media (e.g., DMEM, RPMI-1640) and serum concentrations. It is highly recommended to perform a stability study under your specific experimental conditions.

    • A detailed protocol for assessing stability is provided below.

  • Minimize Exposure to Harsh Conditions:

    • Prepare fresh working solutions of this compound in culture medium for each experiment.

    • Protect the compound from light by using amber tubes and minimizing exposure during experimental setup.

    • If the compound is found to be unstable, consider a shorter experimental duration or replenishing the medium with fresh this compound at regular intervals.

Data Presentation

Table 1: Physicochemical and Storage Information for this compound

PropertyValueReference
IUPAC Name 5-N-(4-methoxyphenylcarbamoyl)amino-8-propyl-2-(2-furyl)pyrazolo[4,3-e]1,2,4-triazolo[1,5-c]pyrimidine
Molecular Formula C23H21N9O3
Molecular Weight 483.48 g/mol
Target Human A3 Adenosine Receptor (hA3AR)
Ki 7.66 nM
Storage (Lyophilized) -20°C, desiccated, for up to 36 months
Storage (In Solution) -20°C, for up to 1 month

Table 2: General Factors Affecting Small Molecule Stability in Culture Media

FactorPotential ImpactMitigation Strategies
Temperature (37°C) Increased rate of chemical degradation.Conduct time-course experiments to determine stability; if unstable, reduce experiment duration or replenish compound.
pH (7.2-7.4) Hydrolysis of susceptible chemical bonds.Test stability at the specific pH of your medium.
Media Components Catalysis of degradation by metals or reaction with nucleophiles like cysteine.If instability is suspected, test in a simpler buffer or serum-free medium to identify problematic components.
Light Photodegradation.Protect solutions from light using amber tubes or by covering plates with foil.
Oxygen Oxidation.While difficult to control in standard cell culture, be aware of this potential factor.

Experimental Protocols

Protocol: Determining the Stability of this compound in Cell Culture Media

This protocol outlines a general method to determine the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Your specific cell culture medium (e.g., DMEM + 10% FBS)

  • Sterile, amber microcentrifuge tubes or a multi-well plate

  • Incubator (37°C, 5% CO2)

  • HPLC or LC-MS/MS system

  • Acetonitrile (ACN) or other suitable organic solvent

Procedure:

  • Preparation of Spiked Medium:

    • Pre-warm your cell culture medium to 37°C.

    • Prepare a working solution of this compound by diluting the stock solution into the pre-warmed medium to your final desired experimental concentration (e.g., 10 µM).

    • Ensure the final concentration of the solvent (e.g., DMSO) is low (typically <0.5%) and consistent across all samples.

  • Sample Incubation and Collection:

    • Aliquot the spiked medium into sterile, amber microcentrifuge tubes.

    • Immediately take a sample and process it as described in step 3. This will serve as your Time 0 (T=0) reference.

    • Incubate the remaining tubes at 37°C in a 5% CO2 incubator.

    • At subsequent time points (e.g., 2, 4, 8, 24, 48, and 72 hours), remove one tube for analysis.

  • Sample Processing:

    • To precipitate proteins and halt any further degradation, add 3 volumes of cold acetonitrile to your collected sample (e.g., 300 µL of ACN for 100 µL of medium).

    • Vortex the sample thoroughly.

    • Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean vial for analysis.

  • Analysis:

    • Analyze the concentration of intact this compound in the processed samples using a validated HPLC or LC-MS/MS method.

  • Data Calculation:

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration using the following formula:

      • % Remaining = (Concentration at Time X / Concentration at Time 0) * 100

Visualizations

A3AR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular A3AR A3AR Gi Gi A3AR->Gi Gq Gq A3AR->Gq AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion of ATP PLC PLC IP3_DAG IP3 / DAG PLC->IP3_DAG This compound This compound This compound->A3AR Antagonist Adenosine Adenosine Adenosine->A3AR Agonist Gi->AC Inhibition Gq->PLC Activation PKA PKA cAMP->PKA Activation MAPK MAPK Pathway PKA->MAPK Downstream Effects Ca2 Ca²⁺ Release IP3_DAG->Ca2 Ca2->MAPK

A3 Adenosine Receptor Signaling Pathway

Stability_Workflow cluster_prep cluster_incubation cluster_analysis A Prepare this compound Stock Solution (in DMSO) B Spike Pre-warmed Culture Medium A->B C Aliquot into Amber Tubes B->C D Collect T=0 Sample C->D E Incubate at 37°C, 5% CO₂ C->E G Add Cold Acetonitrile to Precipitate Proteins D->G F Collect Samples at Various Time Points E->F F->G H Centrifuge to Pellet Debris G->H I Analyze Supernatant by HPLC or LC-MS/MS H->I J Calculate % Remaining vs. T=0 I->J

Experimental Workflow for Stability Assessment

References

Technical Support Center: Optimizing MRS1186 Concentration for Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the optimal use of MRS1186 in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective antagonist of the human A3 adenosine receptor (A3AR). Its mechanism of action involves binding to the A3AR, thereby blocking the receptor's activation by its endogenous ligand, adenosine. The A3AR is a G protein-coupled receptor (GPCR) that primarily couples to Gi/o proteins. This inhibition of A3AR activation prevents the downstream signaling cascade, which includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. There is also evidence that A3AR can couple to Gq proteins, activating the phospholipase C (PLC) pathway.

Q2: What is a typical starting concentration range for this compound in cell-based assays?

A2: A typical starting concentration range for in vitro cell-based assays would be from 1 nM to 10 µM. However, the optimal concentration is highly dependent on the specific cell type, the expression level of the A3 adenosine receptor, and the particular assay being performed. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.

Q3: How should I prepare a stock solution of this compound?

A3: this compound is sparingly soluble in aqueous solutions. It is recommended to first prepare a concentrated stock solution in an organic solvent such as dimethyl sulfoxide (DMSO). For example, a 10 mM stock solution in DMSO can be prepared and stored at -20°C for several months. When preparing your working concentrations, the final concentration of DMSO in the cell culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.

Q4: What are the potential off-target effects of this compound?

A4: While this compound is reported to be a selective A3AR antagonist, like any pharmacological agent, it may exhibit off-target effects at higher concentrations. It is crucial to include appropriate controls in your experiments to validate that the observed effects are mediated by A3AR inhibition. This can include using cell lines that do not express A3AR or using a structurally different A3AR antagonist to see if a similar effect is observed.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Precipitation of this compound in cell culture medium. The final concentration of DMSO is too high, or the solubility limit in the aqueous medium has been exceeded.Ensure the final DMSO concentration in your culture medium does not exceed 0.5%. When diluting the DMSO stock solution, add it to the medium slowly while vortexing or mixing to ensure proper dispersion. If precipitation persists, consider preparing a lower concentration stock solution in DMSO.
No or low antagonist activity observed. The concentration of this compound is too low. The agonist concentration is too high. The cells do not express a functional A3AR. The compound has degraded.Perform a wider dose-response curve for this compound. Optimize the agonist concentration; an EC80 concentration of the agonist is often recommended for antagonist assays. Confirm A3AR expression in your cell line using techniques like qPCR or Western blotting. Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution.
Observed cytotoxicity at expected effective concentrations. The compound itself is toxic to the specific cell line at the tested concentrations. The final DMSO concentration is too high.Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range of this compound for your specific cell line. Ensure the final DMSO concentration is below cytotoxic levels (generally <0.5%).
High background signal in functional assays (e.g., cAMP assay). Basal activity of the A3 adenosine receptor in the absence of an agonist.Some GPCRs exhibit constitutive activity. This can be assessed by observing if this compound alone (in the absence of an agonist) can modulate the basal signal.
Variability between experimental repeats. Inconsistent cell plating density. Inconsistent incubation times. Instability of reagents.Ensure consistent cell seeding density across all wells and plates. Standardize all incubation times for agonist and antagonist treatments. Prepare fresh reagents and dilutions for each experiment.

Quantitative Data

Table 1: Solubility of this compound

Solvent Solubility Notes
DMSO Data not explicitly found in a consolidated source. It is generally soluble in DMSO.It is recommended to prepare stock solutions in the range of 1-10 mM.
Aqueous Buffers (e.g., PBS) Poorly soluble.Direct dissolution in aqueous buffers is not recommended. Dilute from a DMSO stock solution.

Table 2: IC50 Values of this compound

Cell Line Assay Type Reported IC50 Reference
Data not available in a consolidated table from the performed search. Researchers should perform dose-response experiments to determine the IC50 in their system of interest.

IC50 values are highly dependent on the specific experimental conditions, including the cell line, agonist concentration, and assay methodology. Therefore, the values can vary between different studies.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using a cAMP Functional Assay

Objective: To determine the concentration range at which this compound effectively antagonizes the A3AR-mediated inhibition of cAMP production.

Materials:

  • Cells expressing the human A3 adenosine receptor (e.g., CHO-K1 or HEK293 cells)

  • Cell culture medium

  • This compound

  • A3AR agonist (e.g., IB-MECA)

  • Forskolin (to stimulate adenylyl cyclase)

  • cAMP assay kit

  • 96-well plates

Procedure:

  • Cell Plating: Seed the A3AR-expressing cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • Compound Preparation: Prepare a series of dilutions of this compound in assay buffer. Also, prepare the A3AR agonist at a concentration that elicits approximately 80% of its maximal effect (EC80).

  • Antagonist Pre-incubation: Remove the culture medium from the cells and add the different concentrations of this compound. Incubate for 20-30 minutes at 37°C. Include a vehicle control (e.g., medium with the same final concentration of DMSO).

  • Agonist Stimulation: Add the A3AR agonist (at its EC80 concentration) to the wells containing this compound and the vehicle control. Also, include wells with agonist alone and cells alone (basal control).

  • Adenylyl Cyclase Activation: Add forskolin to all wells to stimulate cAMP production.

  • Incubation: Incubate the plate for the time recommended by the cAMP assay kit manufacturer (typically 15-30 minutes).

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration against the log concentration of this compound. The concentration of this compound that inhibits 50% of the agonist-induced effect is the IC50 value.

Protocol 2: Cytotoxicity Assay for this compound

Objective: To determine the concentration range at which this compound is not toxic to the cells used in the primary assay.

Materials:

  • The same cell line used for the functional assay

  • Cell culture medium

  • This compound

  • MTT, XTT, or LDH cytotoxicity assay kit

  • 96-well plates

Procedure:

  • Cell Plating: Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Prepare a range of this compound concentrations, typically from a low nanomolar to a high micromolar range. Add these concentrations to the cells. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).

  • Incubation: Incubate the cells with the compound for the same duration as your planned functional experiment (e.g., 24 or 48 hours).

  • Viability Measurement: Perform the cytotoxicity assay according to the manufacturer's protocol (e.g., add MTT reagent, incubate, and then measure absorbance).

  • Data Analysis: Plot cell viability (%) against the concentration of this compound. Determine the highest concentration of this compound that does not significantly reduce cell viability. This concentration should be higher than the effective concentrations observed in your functional assays.

Visualizations

A3_Signaling_Pathway cluster_membrane Cell Membrane cluster_gi Gi/o Pathway cluster_gq Gq Pathway (potential) A3AR A3 Adenosine Receptor Gi Gi/o Protein A3AR->Gi Activates Gq Gq Protein A3AR->Gq Activates Adenosine Adenosine (Agonist) Adenosine->A3AR Activates This compound This compound (Antagonist) This compound->A3AR Inhibits AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA PLC Phospholipase C (PLC) Gq->PLC IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca²⁺ IP3_DAG->Ca2

Caption: A3 Adenosine Receptor signaling pathways.

Experimental_Workflow start Start Experiment prep_stock Prepare this compound Stock Solution (e.g., 10 mM in DMSO) start->prep_stock cytotoxicity_assay Perform Cytotoxicity Assay (e.g., MTT) prep_stock->cytotoxicity_assay functional_assay Perform Functional Assay (e.g., cAMP Assay) prep_stock->functional_assay determine_nontoxic_range Determine Non-Toxic Concentration Range cytotoxicity_assay->determine_nontoxic_range determine_nontoxic_range->functional_assay dose_response Dose-Response Curve of this compound functional_assay->dose_response determine_ic50 Determine IC50 dose_response->determine_ic50 main_experiment Conduct Main Experiment with Optimized this compound Concentration determine_ic50->main_experiment end End main_experiment->end

Caption: Workflow for optimizing this compound concentration.

Technical Support Center: Investigating Off-Target Effects of MRS1186

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of MRS1186, a selective antagonist of the A3 adenosine receptor (A3AR).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a 1,4-dihydropyridine derivative that acts as a selective antagonist for the A3 adenosine receptor (A3AR). The A3AR is a G protein-coupled receptor (GPCR) involved in various physiological and pathophysiological processes, making it a target for therapeutic intervention in conditions like inflammation, cancer, and ischemia.

Q2: I am seeing unexpected results in my experiments with this compound. What are the known or suspected off-target effects?

Q3: Why are my results with this compound different in rodent models compared to human cell lines?

Significant species-dependent differences in the affinity and selectivity of A3AR antagonists are well-documented. Many antagonists that are potent and selective for the human A3AR show significantly lower affinity and selectivity for rodent A3ARs. For instance, the structurally related antagonist MRS1220 is highly potent at the human A3AR but is largely inactive at rat and mouse A3ARs. It is crucial to validate the activity of this compound in the specific species and cell system being used.

Q4: How can I confirm that the observed effect of this compound is mediated by the A3 adenosine receptor?

To confirm A3AR-mediated effects, consider the following controls:

  • Use of a structurally different A3AR antagonist: Employ another validated A3AR antagonist with a different chemical scaffold to see if it replicates the effect.

  • Knockdown or knockout models: Use cell lines or animal models where the A3AR has been knocked down (e.g., using siRNA) or knocked out to verify that the effect of this compound is absent.

  • Schild Analysis: Perform a Schild analysis to determine if this compound acts as a competitive antagonist at the A3AR in your functional assay. A slope of 1 in a Schild plot is indicative of competitive antagonism.

Q5: I am not observing the expected antagonism in my cAMP assay. What could be the issue?

Troubleshooting a cAMP assay for an A3AR antagonist involves several considerations:

  • Cellular System: Ensure your cells express functional A3ARs coupled to Gi, which inhibits adenylyl cyclase.

  • Agonist Concentration: Use an appropriate concentration of an A3AR agonist (e.g., Cl-IB-MECA) that gives a submaximal response (EC80 is often used) to allow for measurable antagonism.

  • Forskolin Stimulation: The A3AR is Gi-coupled, so you need to stimulate adenylyl cyclase with an agent like forskolin to measure the inhibitory effect of the agonist and its reversal by the antagonist.

  • Inverse Agonism: Some compounds initially characterized as neutral antagonists have been shown to exhibit inverse agonism in certain assay systems. This would manifest as an increase in the basal cAMP levels in the absence of an agonist.

  • Species Differences: As mentioned, ensure this compound is active in the species from which your cells are derived.

Troubleshooting Guides

Troubleshooting Unexpected Calcium Signaling Effects
Problem Possible Cause Suggested Solution
Unexpected increase or decrease in intracellular calcium upon this compound application. This compound may be acting as an L-type calcium channel blocker due to its dihydropyridine structure.1. Perform calcium imaging experiments in the presence of a known L-type calcium channel agonist (e.g., Bay K8644) to see if this compound can block the agonist-induced calcium influx. 2. Use a structurally unrelated A3AR antagonist as a control to determine if the calcium effect is A3AR-independent. 3. Consider using patch-clamp electrophysiology to directly measure the effect of this compound on L-type calcium channel currents.
Inconsistent results in calcium imaging experiments. 1. Inconsistent dye loading. 2. Phototoxicity or photobleaching. 3. Cell health issues. 4. Solvent effects (e.g., DMSO).1. Optimize dye loading concentration and incubation time. 2. Reduce laser power and exposure time. 3. Ensure cells are healthy and not overgrown. 4. Include a vehicle control with the same concentration of the solvent used to dissolve this compound.
Troubleshooting Inconsistent Adenosine Receptor Selectivity
Problem Possible Cause Suggested Solution
This compound shows activity at other adenosine receptor subtypes (A1, A2A, A2B). 1. High concentration of this compound used. 2. Species-specific differences in receptor subtypes.1. Perform dose-response curves to determine the potency of this compound at each adenosine receptor subtype and calculate the selectivity ratios. 2. Use cell lines expressing the human orthologs of the adenosine receptors for more clinically relevant selectivity data.
Conflicting selectivity data compared to published literature. Differences in experimental conditions (e.g., radioligand used, buffer composition, cell line).Carefully document and compare your experimental protocol with the published methods. If possible, use the same cell lines and radioligands for a direct comparison.

Quantitative Data Summary

Disclaimer: Comprehensive binding affinity data for this compound across all human adenosine receptor subtypes is not consistently available in a single source. The following table includes data for this compound where available and for structurally related 1,4-dihydropyridine A3AR antagonists to provide an indication of expected affinities and selectivities. Researchers should empirically determine these values in their specific assay systems.

Compound hA1 Ki (nM) hA2A Ki (nM) hA2B Ki (nM) hA3 Ki (nM) Species Reference
MRS1191 >10,000>10,000>10,00031Human[1]
MRS1220 4,2001,400>10,0000.65Human[2]
MRS1220 >10,000>10,000>10,000>10,000Rat/Mouse[3]

Experimental Protocols

Radioligand Binding Assay for Adenosine Receptor Affinity

This protocol is a general guideline for determining the binding affinity (Ki) of this compound for adenosine receptor subtypes.

  • Membrane Preparation:

    • Culture cells stably expressing the human adenosine receptor subtype of interest (A1, A2A, A2B, or A3).

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add in the following order:

      • Assay buffer (50 mM Tris-HCl, pH 7.4, with additives like MgCl2 and adenosine deaminase as required for the specific receptor subtype).

      • Increasing concentrations of this compound.

      • A fixed concentration of a suitable radioligand (e.g., [3H]CCPA for A1, [3H]CGS21680 for A2A, [125I]AB-MECA for A3).

      • Cell membranes (typically 20-50 µg of protein per well).

    • To determine non-specific binding, add a high concentration of a non-radiolabeled standard antagonist (e.g., XAC for A1/A2A, MRS1220 for human A3).

    • Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filter plate and add scintillation cocktail to each well.

    • Count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay for A3AR Antagonism

This protocol outlines a method to assess the functional antagonism of this compound at the A3 adenosine receptor.

  • Cell Culture:

    • Plate cells expressing the human A3AR in a 96-well plate and grow to 80-90% confluency.

  • Assay Procedure:

    • Wash the cells with serum-free medium.

    • Pre-incubate the cells with increasing concentrations of this compound for 15-30 minutes at 37°C.

    • Add a fixed, submaximal (EC80) concentration of an A3AR agonist (e.g., Cl-IB-MECA) and a fixed concentration of forskolin (to stimulate cAMP production) to all wells except the basal and forskolin-only controls.

    • Incubate for 15-30 minutes at 37°C.

    • Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis:

    • Normalize the data to the response induced by forskolin alone (100%) and the response in the presence of the A3AR agonist and forskolin (0%).

    • Plot the percentage of inhibition of the agonist response against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • If performing a Schild analysis, use multiple concentrations of the agonist in the presence of fixed concentrations of this compound.

Calcium Imaging for L-type Calcium Channel Blockade

This protocol provides a framework for investigating the potential inhibitory effect of this compound on L-type calcium channels.

  • Cell Preparation and Dye Loading:

    • Plate cells known to express L-type calcium channels (e.g., vascular smooth muscle cells, HEK293 cells transfected with the channel subunits) on glass-bottom dishes.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) according to the manufacturer's instructions. This typically involves incubation with the dye for 30-60 minutes at 37°C.

    • Wash the cells to remove excess dye.

  • Calcium Imaging:

    • Mount the dish on a fluorescence microscope equipped for live-cell imaging.

    • Acquire a baseline fluorescence signal.

    • Pre-incubate the cells with this compound for a defined period.

    • Stimulate the cells to open L-type calcium channels. This can be achieved by depolarization with a high concentration of potassium chloride (KCl) or by applying an L-type calcium channel agonist like Bay K8644.

    • Record the change in fluorescence intensity over time.

  • Data Analysis:

    • Quantify the change in fluorescence intensity, often expressed as a ratio of the fluorescence relative to the baseline (F/F0).

    • Compare the amplitude of the calcium response in the presence and absence of this compound.

    • Perform a dose-response experiment to determine the IC50 of this compound for inhibiting the calcium influx.

Visualizations

Caption: A3 Adenosine Receptor Signaling Pathway.

Off_Target_Workflow start Unexpected Experimental Result with this compound hypothesis Hypothesize Off-Target Effect start->hypothesis calcium L-type Calcium Channel Blockade hypothesis->calcium Dihydropyridine Structure other_ar Other Adenosine Receptor Subtypes hypothesis->other_ar Potential Cross-Reactivity kinase Kinase Inhibition hypothesis->kinase Broad Screening exp_ca Calcium Imaging or Electrophysiology calcium->exp_ca exp_ar Radioligand Binding (A1, A2A, A2B) other_ar->exp_ar exp_kinase Kinase Activity Screening Panel kinase->exp_kinase analyze_ca Analyze Ca2+ Influx Inhibition exp_ca->analyze_ca analyze_ar Determine Ki and Selectivity exp_ar->analyze_ar analyze_kinase Identify Inhibited Kinases exp_kinase->analyze_kinase conclusion Characterize Off-Target Profile of this compound analyze_ca->conclusion analyze_ar->conclusion analyze_kinase->conclusion

Caption: Experimental Workflow for Investigating this compound Off-Target Effects.

Troubleshooting_Logic issue Issue: Inconsistent Results with this compound check1 Check Species Compatibility issue->check1 human Human Cell Line check1->human Yes rodent Rodent Model/Cells check1->rodent No check2 Validate On-Target Activity human->check2 conclusion Refine Experimental Design and Interpretation rodent->conclusion Caution: Potential for low affinity/selectivity cAMP_assay Perform cAMP Assay with Proper Controls check2->cAMP_assay Functional binding_assay Determine Binding Affinity (Ki) check2->binding_assay Binding check3 Investigate Potential Off-Targets cAMP_assay->check3 binding_assay->check3 ca_channel Test for L-type Ca2+ Channel Blockade check3->ca_channel Primary Suspicion other_receptors Screen Against Other Receptors/Kinases check3->other_receptors Comprehensive ca_channel->conclusion other_receptors->conclusion

Caption: Logical Flow for Troubleshooting Experiments with this compound.

References

Technical Support Center: MRS1186 Experimental Troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing MRS1186, a potent and selective antagonist of the human A3 adenosine receptor (hA3AR).

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound.

Issue 1: Higher than Expected IC50 Value or Low Potency of this compound

Question: In our functional assay, this compound is showing a significantly higher IC50 value (lower potency) than the reported literature values (around 7.66 nM). What could be the reason for this discrepancy?

Answer: Several factors can contribute to an apparent decrease in the potency of this compound in your experiments. Here is a checklist of potential causes and solutions:

  • Agonist Concentration: The concentration of the A3AR agonist (e.g., IB-MECA) used to stimulate the cells is critical. If the agonist concentration is too high, it can overcome the competitive antagonism of this compound, leading to a rightward shift in the dose-response curve and a higher apparent IC50 value.

    • Recommendation: Use an agonist concentration that elicits a submaximal response, typically around the EC80. This provides a sufficient window to observe competitive antagonism.

  • Pre-incubation Time: For a competitive antagonist like this compound, it is crucial to allow the antagonist to reach equilibrium with the receptor before adding the agonist.

    • Recommendation: Pre-incubate your cells with this compound for a sufficient period (e.g., 15-30 minutes) before adding the A3AR agonist.

  • Compound Integrity: Ensure the integrity of your this compound stock solution. Improper storage or multiple freeze-thaw cycles can lead to degradation.

    • Recommendation: Prepare fresh stock solutions of this compound in a suitable solvent like DMSO. Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

  • Cell Health and Receptor Expression: The health and passage number of your cells can impact receptor expression levels and signaling competency.

    • Recommendation: Use healthy, low-passage cells for your experiments. Ensure consistent cell seeding density and culture conditions.

  • Species Differences: The affinity of some A3AR antagonists can vary between species. If you are using non-human cells or tissues, the potency of this compound may differ from that reported for the human receptor.

Issue 2: Inconsistent or Irreproducible Results Between Experiments

Question: We are observing significant variability in our results with this compound from one experiment to the next. What are the common sources of such inconsistencies?

Answer: Inconsistent results are a common challenge in cell-based assays. Here are key areas to focus on to improve reproducibility:

  • Cell Culture Conditions: Maintain consistent cell culture practices. This includes using the same media formulation, serum batch, and passage number for your cells.

  • Reagent Preparation: Prepare fresh dilutions of this compound and the agonist for each experiment from a validated stock solution.

  • Assay Protocol: Strictly adhere to a standardized assay protocol, paying close attention to incubation times, temperatures, and reagent volumes.

  • Solvent Effects: Ensure that the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is consistent across all wells and does not exceed a level that affects cell viability or signaling (typically ≤ 0.5%).

  • Plate Edge Effects: Be mindful of potential "edge effects" in multi-well plates, where wells on the periphery may behave differently due to evaporation or temperature gradients.

    • Recommendation: Avoid using the outer wells of the plate for critical experimental samples, or ensure proper plate sealing and incubation conditions.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective and potent competitive antagonist of the human A3 adenosine receptor (hA3AR).[1][2] The A3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gi/Go proteins.[3][4] Activation of the A3 receptor by its endogenous ligand, adenosine, leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[3] As a competitive antagonist, this compound binds to the same site on the A3 receptor as adenosine but does not activate it, thereby blocking the downstream signaling cascade.

Q2: How should I prepare and store this compound stock solutions?

A2: this compound is typically soluble in organic solvents such as DMSO. It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO. For experimental use, further dilutions should be made in the appropriate aqueous buffer or cell culture medium. To avoid degradation, store the DMSO stock solution in small, single-use aliquots at -20°C or -80°C and protect from light. Avoid repeated freeze-thaw cycles.

Q3: Can this compound be used in in vivo studies?

A3: Yes, A3 adenosine receptor antagonists, including compounds structurally related to this compound, have been used in in vivo studies. However, it is important to consider potential species differences in receptor affinity and selectivity. The pharmacological properties of this compound may vary between humans and rodent models, for instance. Preliminary in vitro characterization in cells expressing the species-specific receptor is recommended before proceeding with in vivo experiments.

Q4: What are the potential off-target effects of this compound?

A4: While this compound is reported to be a selective A3AR antagonist, it is good practice to consider potential off-target effects, especially at higher concentrations. To assess for off-target effects, you can:

  • Test the effect of this compound in a parental cell line that does not express the A3AR.

  • Evaluate the activity of this compound against other adenosine receptor subtypes (A1, A2A, A2B) in functional assays.

  • Use a structurally unrelated A3AR antagonist as a control to confirm that the observed effects are specific to A3 receptor blockade.

Quantitative Data

Due to the limited availability of comprehensive public data for this compound, the following table summarizes the binding affinity and selectivity of the closely related and well-characterized A3 adenosine receptor antagonist, MRS1220 . This data can serve as a valuable reference point for designing and interpreting experiments with this compound.

ParameterHuman A3ARHuman A1ARHuman A2AAR
Ki (nM) 0.65>10,000>10,000
Selectivity vs. A1AR >15,000-fold--
Selectivity vs. A2AAR >15,000-fold--

Note: Data is for MRS1220 and is intended as a reference for the expected selectivity profile of a potent hA3AR antagonist.

Experimental Protocols

Detailed Methodology for a Competitive cAMP Functional Assay

This protocol outlines a common method to determine the potency (IC50) of an A3AR antagonist like this compound by measuring its ability to reverse the agonist-induced inhibition of cAMP production.

Materials:

  • Cells stably expressing the human A3 adenosine receptor (e.g., CHO-K1 or HEK293 cells)

  • Cell culture medium and supplements

  • Phosphate-Buffered Saline (PBS)

  • A3 adenosine receptor agonist (e.g., IB-MECA)

  • Forskolin (to stimulate adenylyl cyclase)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • This compound

  • cAMP detection kit (e.g., HTRF®, LANCE®, or ELISA-based)

  • 96-well or 384-well microplates

Procedure:

  • Cell Seeding:

    • The day before the assay, seed the A3AR-expressing cells into microplates at a predetermined optimal density.

    • Incubate overnight at 37°C in a humidified CO2 incubator.

  • Compound Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Perform serial dilutions of this compound in assay buffer to create a concentration range that will span the expected IC50.

    • Prepare a stock solution of the A3AR agonist (e.g., IB-MECA) and forskolin.

  • Assay Protocol:

    • Wash the cells with pre-warmed PBS.

    • Add assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX) to each well and incubate for a short period.

    • Add the serially diluted this compound to the appropriate wells. Include a vehicle control (e.g., DMSO).

    • Pre-incubate the plate with this compound for 15-30 minutes at 37°C.

    • Add a solution containing the A3AR agonist at its EC80 concentration and a fixed concentration of forskolin to all wells except the basal and forskolin-only controls.

    • Incubate for the optimized stimulation time (e.g., 15-30 minutes) at 37°C.

  • cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP detection kit.

  • Data Analysis:

    • Normalize the data to the forskolin-only (100% response) and agonist-stimulated (0% response) controls.

    • Plot the normalized response against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.

Mandatory Visualizations

A3_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular A3AR A3 Adenosine Receptor G_protein Gi/Go Protein A3AR->G_protein Activates Adenosine Adenosine (Agonist) Adenosine->A3AR Binds & Activates This compound This compound (Antagonist) This compound->A3AR Binds & Blocks AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP (Inhibited) ATP ATP Downstream Downstream Cellular Effects cAMP->Downstream Decreased Levels Lead to Altered Cellular Response

Caption: A3 Adenosine Receptor Signaling Pathway.

cAMP_Assay_Workflow start Start cell_seeding Seed A3AR-expressing cells in microplate start->cell_seeding incubation_overnight Incubate overnight cell_seeding->incubation_overnight wash_cells Wash cells with PBS incubation_overnight->wash_cells add_pde_inhibitor Add PDE inhibitor (e.g., IBMX) wash_cells->add_pde_inhibitor add_this compound Add serial dilutions of this compound add_pde_inhibitor->add_this compound pre_incubation Pre-incubate (15-30 min) add_this compound->pre_incubation add_agonist_forskolin Add A3AR agonist (EC80) + Forskolin pre_incubation->add_agonist_forskolin stimulation_incubation Incubate for stimulation (15-30 min) add_agonist_forskolin->stimulation_incubation detect_cAMP Lyse cells and detect cAMP stimulation_incubation->detect_cAMP data_analysis Analyze data and determine IC50 detect_cAMP->data_analysis end End data_analysis->end

Caption: Competitive cAMP Assay Workflow.

References

Technical Support Center: MRS1186 Species-Specific Activity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for MRS1186. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the species-specific activity of this A3 adenosine receptor (A3AR) antagonist and to offer troubleshooting support for related experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a selective antagonist of the A3 adenosine receptor (A3AR), which is a G protein-coupled receptor (GPCR). The A3AR typically couples to Gi/o inhibitory proteins.[1] Activation of A3AR by its endogenous ligand, adenosine, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1] this compound, as an antagonist, blocks the binding of adenosine and other agonists to the A3AR, thereby preventing this downstream signaling cascade.

Q2: Are there significant differences in the activity of this compound between human and rodent species?

Q3: Why is my this compound compound showing little to no effect in my experiments with rat or mouse cells/tissues?

A3: The lack of activity in rodent models is the most common issue encountered with many selective human A3AR antagonists like this compound. As mentioned, the pharmacological properties of these compounds can differ dramatically between species. Numerous heterocyclic antagonists with nanomolar affinity at the human A3AR are inactive or only weakly active at the rat and mouse receptors.[1] Therefore, it is crucial to use cell lines expressing the human recombinant A3AR to study the direct effects of this compound. For in vivo studies in rodents, a compound with proven cross-species activity, such as MRS1523, might be a more suitable choice.

Quantitative Data Summary

Due to the limited availability of public data for this compound, the following table presents data for the closely related and structurally similar A3AR antagonist, MRS1191 , to illustrate the expected species-specific differences.

Table 1: Comparative Binding Affinities (Ki, nM) of A3AR Antagonists Across Species

CompoundHuman A3AR Ki (nM)Rat A3AR Ki (nM)Mouse A3AR Ki (nM)Reference
MRS1191 311420Largely inactive
MRS1220 0.6530000Largely inactive
MRS1523 18.9113349

Disclaimer: This data is for MRS1191 and other related compounds and should be used as a reference to predict the likely behavior of this compound. Researchers should determine the specific activity of their this compound batch in their experimental systems.

Signaling Pathway

The A3 adenosine receptor primarily signals through the Gi/o pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. Antagonists like this compound block this pathway by preventing agonist binding.

A3AR_Signaling_Pathway cluster_membrane Cell Membrane A3AR A3 Adenosine Receptor Gi Gi Protein A3AR->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Adenosine Adenosine (Agonist) Adenosine->A3AR Activates This compound This compound (Antagonist) This compound->A3AR Blocks Gi->AC Inhibits ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates

Caption: A3 Adenosine Receptor Signaling Pathway and the inhibitory action of this compound.

Experimental Protocols & Troubleshooting

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the A3AR.

Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human, rat, or mouse A3AR.

  • Assay Buffer: Use a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Radioligand: Use a selective A3AR radioligand, such as [125I]AB-MECA.

  • Competition Assay:

    • Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.

    • Incubate at room temperature for 60-90 minutes to reach equilibrium.

  • Separation: Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters.

  • Counting: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

Troubleshooting Guide: Radioligand Binding Assay

IssuePossible CauseSuggested Solution
High non-specific binding Radioligand concentration is too high.Use a radioligand concentration at or below its Kd value.
Insufficient washing of filters.Increase the number and volume of washes with ice-cold buffer.
Low specific binding Low receptor expression in membranes.Use a cell line with higher receptor expression or increase the amount of membrane protein per well.
Degraded radioligand.Use a fresh batch of radioligand and store it properly.
High well-to-well variability Inconsistent pipetting.Ensure accurate and consistent pipetting, especially for serial dilutions.
Incomplete mixing of reagents.Gently vortex or mix all solutions before adding to the assay plate.
cAMP Accumulation Assay

This functional assay measures the ability of this compound to antagonize agonist-induced inhibition of cAMP production.

Protocol:

  • Cell Culture: Plate cells expressing the A3AR in a 96- or 384-well plate.

  • Pre-treatment: Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes.

  • Stimulation: Add a fixed concentration (EC80) of an A3AR agonist (e.g., NECA) in the presence of forskolin (to stimulate adenylyl cyclase).

  • Incubation: Incubate for 15-30 minutes at 37°C.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis: Plot the cAMP levels against the concentration of this compound to determine the IC50 value.

Troubleshooting Guide: cAMP Accumulation Assay

IssuePossible CauseSuggested Solution
No or weak agonist response Low receptor expression or G protein coupling.Ensure the cell line has a robust and reproducible response to a reference agonist.
Inactive agonist.Use a fresh, validated batch of the agonist.
High basal cAMP levels Constitutive receptor activity.This can be inherent to the cell line; ensure the assay window is still sufficient.
Phosphodiesterase (PDE) activity is too low.Reduce the concentration of the PDE inhibitor (e.g., IBMX).
High variability between replicates Uneven cell seeding.Ensure a homogenous cell suspension and careful plating.
"Edge effects" in the plate.Avoid using the outer wells of the plate or fill them with buffer to maintain humidity.
This compound appears to be an agonist Off-target effects at higher concentrations.Test this compound alone (without an agonist) to confirm it has no intrinsic activity.
The compound may have inverse agonist properties.This is a possibility for some antagonists and would require further investigation.

Experimental Workflow Diagrams

Radioligand_Binding_Workflow start Start prep Prepare Cell Membranes (with A3AR) start->prep reagents Prepare Radioligand and This compound dilutions prep->reagents incubation Incubate Membranes, Radioligand, and this compound reagents->incubation filtration Separate Bound/Free Ligand (Vacuum Filtration) incubation->filtration counting Measure Radioactivity filtration->counting analysis Data Analysis (IC50 -> Ki) counting->analysis end End analysis->end

Caption: Workflow for a competitive radioligand binding assay.

cAMP_Assay_Workflow start Start plate_cells Plate A3AR-expressing cells start->plate_cells pretreat Pre-incubate with this compound plate_cells->pretreat stimulate Stimulate with Agonist + Forskolin pretreat->stimulate incubate_stim Incubate for cAMP accumulation stimulate->incubate_stim lyse_detect Lyse Cells and Detect cAMP incubate_stim->lyse_detect analyze Data Analysis (IC50) lyse_detect->analyze end End analyze->end

Caption: Workflow for a cAMP accumulation functional assay.

References

minimizing non-specific binding of MRS1186

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for MRS1186. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues, with a particular focus on minimizing non-specific binding.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective antagonist for the human A3 adenosine receptor (hA3AR), a G protein-coupled receptor (GPCR). It exerts its effects by binding to the A3AR and preventing the endogenous ligand, adenosine, from activating the receptor and initiating downstream signaling cascades.

Q2: What is non-specific binding and why is it a concern when using this compound?

A2: Non-specific binding refers to the interaction of this compound with components in your experimental system other than its intended target, the A3AR. This can include other proteins, lipids, and even the surfaces of your assay plates and tubes. High non-specific binding can lead to a reduced signal-to-noise ratio, making it difficult to accurately measure the specific binding to the A3AR and can result in inaccurate determination of binding affinity and potency.

Q3: What are the initial steps I should take to minimize non-specific binding of this compound?

A3: To minimize non-specific binding, start by optimizing your assay buffer. This includes adjusting the pH and ionic strength, and incorporating additives like Bovine Serum Albumin (BSA) to block non-specific sites. Additionally, ensure you are using low-binding plates and tubes. A thorough washing step with an appropriate ice-cold wash buffer is also crucial to remove unbound ligand.

Q4: Can the hydrophobicity of this compound contribute to non-specific binding?

A4: Yes, hydrophobic compounds have a tendency to interact non-specifically with hydrophobic surfaces of plastics and proteins. To counteract this, you can include a low concentration of a non-ionic surfactant, such as Tween 20, in your assay buffer. This can help to disrupt these hydrophobic interactions and reduce non-specific binding.

Troubleshooting Guide: High Non-Specific Binding of this compound

High non-specific binding can be a significant challenge in receptor binding assays. This guide provides a systematic approach to identifying and mitigating the common causes of this issue with this compound.

Potential Cause Recommended Solution
Suboptimal Buffer Composition pH Adjustment: The charge of both this compound and the A3AR can be influenced by pH. Experiment with a pH range around the physiological pH of 7.4 to find the optimal condition for your assay. Increased Ionic Strength: Increasing the salt concentration (e.g., with NaCl) in your buffer can help to shield charged interactions that may contribute to non-specific binding.
Interaction with Assay Components Use of Blocking Agents: Include Bovine Serum Albumin (BSA) in your assay buffer, typically at a concentration of 0.1% to 1%, to block non-specific binding sites on proteins and assay plastics. Addition of Surfactants: For hydrophobic compounds like this compound, adding a non-ionic surfactant like Tween 20 (typically at 0.05% to 0.1%) can reduce non-specific hydrophobic interactions.
Inadequate Washing Optimize Wash Steps: Increase the number of washes and/or the volume of ice-cold wash buffer to more effectively remove unbound this compound. Ensure the washing is performed rapidly to minimize dissociation of specifically bound ligand.
Poor Quality Reagents Verify Ligand Integrity: Ensure your this compound stock is of high purity and has not degraded. Check Receptor Preparation: Use a high-quality membrane preparation with a good density of the A3AR.
Inappropriate Labware Select Low-Binding Materials: Use polypropylene or other low-protein-binding plates and tubes to minimize the adhesion of this compound to the labware surfaces.

Experimental Protocols

A3 Adenosine Receptor Binding Assay Protocol

This protocol outlines a general procedure for a competitive radioligand binding assay to determine the affinity of this compound for the A3 adenosine receptor.

Materials:

  • Membrane Preparation: Cell membranes expressing the human A3 adenosine receptor.

  • Radioligand: [¹²⁵I]AB-MECA (a high-affinity A3AR agonist).

  • Non-specific Binding Control: A high concentration of a known A3AR ligand (e.g., 10 µM IB-MECA).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂, 1 mM EDTA, and 0.1% BSA.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • This compound: Stock solution of known concentration.

  • Low-binding 96-well plates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation fluid and counter.

Procedure:

  • Prepare Reagents: Dilute the membrane preparation, radioligand, and this compound to the desired concentrations in assay buffer.

  • Set up Assay Plate:

    • Total Binding: Add assay buffer, radioligand, and membrane preparation.

    • Non-specific Binding: Add assay buffer, radioligand, non-specific binding control, and membrane preparation.

    • Competition: Add assay buffer, radioligand, varying concentrations of this compound, and membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Termination and Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.

  • Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the concentration of this compound to determine the IC₅₀ value.

    • Calculate the Ki value for this compound using the Cheng-Prusoff equation.

Visualizations

A3 Adenosine Receptor Signaling Pathway

The A3 adenosine receptor (A3AR) is a G protein-coupled receptor that primarily signals through the Gi/o pathway. Upon activation by an agonist, the receptor promotes the dissociation of the G protein into its Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can activate other downstream effectors, such as phospholipase C (PLC), which in turn generates inositol trisphosphate (IP₃) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C (PKC). This compound, as an antagonist, blocks the initiation of this signaling cascade by preventing agonist binding to the A3AR.

A3AR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular A3AR A3AR G_protein Gi/o Protein A3AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates cAMP cAMP AC->cAMP IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Agonist Adenosine (Agonist) Agonist->A3AR Activates This compound This compound (Antagonist) This compound->A3AR Blocks ATP ATP ATP->AC PKA_activation PKA_activation cAMP->PKA_activation Leads to decreased PKA activity PIP2 PIP2 PIP2->PLC Ca2_release Ca²⁺ Release IP3->Ca2_release PKC_activation PKC Activation DAG->PKC_activation

Caption: A3 Adenosine Receptor Signaling Cascade.

Experimental Workflow for Minimizing Non-Specific Binding

The following workflow provides a logical sequence of steps to systematically address and minimize high non-specific binding in your this compound experiments.

Troubleshooting_Workflow cluster_buffer_opts Buffer Optimization Details start Start: High Non-Specific Binding Observed check_reagents Step 1: Verify Reagent Quality (this compound, Radioligand, Membranes) start->check_reagents optimize_buffer Step 2: Optimize Assay Buffer check_reagents->optimize_buffer buffer_additives Step 3: Introduce Buffer Additives optimize_buffer->buffer_additives ph_ionic Adjust pH and Ionic Strength wash_steps Step 4: Optimize Wash Protocol buffer_additives->wash_steps bsa Add BSA (0.1% - 1%) tween Add Tween 20 (0.05% - 0.1%) labware Step 5: Evaluate Labware wash_steps->labware evaluate Evaluate Non-Specific Binding labware->evaluate success Success: Low Non-Specific Binding Achieved evaluate->success Acceptable reassess Re-evaluate Previous Steps and Consider Alternative Assay Formats evaluate->reassess Still High reassess->check_reagents

Caption: Workflow for Troubleshooting Non-Specific Binding.

Technical Support Center: MRS1186

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for MRS1186. This guide is designed for researchers, scientists, and drug development professionals to provide answers to frequently asked questions and troubleshooting advice for experiments involving this compound, with a focus on its stability and degradation in solution.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term storage, this compound should be stored in its lyophilized form at -20°C, where it is stable for up to 36 months.[1] Once in solution, it is recommended to store the solution at -20°C and use it within one month to prevent loss of potency.[1] To maintain stability, it is also advisable to aliquot the solution into single-use volumes to avoid multiple freeze-thaw cycles.[1]

Q2: My experimental results are inconsistent when using an this compound solution that is a few weeks old. What could be the cause?

A2: Inconsistent results with older solutions may be due to the degradation of this compound. While the compound is stable for up to a month in solution at -20°C, the actual stability can be influenced by the solvent used, the pH of the solution, and exposure to light or contaminants.[1] For sensitive assays, it is best practice to use freshly prepared solutions or solutions that have been stored for a minimal amount of time.

Q3: I suspect my this compound solution has degraded. How can I check for degradation?

A3: The most effective way to check for degradation is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[2] When you run a sample of your solution on an HPLC system, degradation would typically appear as a decrease in the peak area of the parent this compound compound and the appearance of new peaks corresponding to degradation products. Comparing the chromatogram of a fresh solution to an aged solution is the best approach.

Q4: What are the likely degradation pathways for this compound in an aqueous solution?

A4: While specific degradation pathways for this compound have not been extensively published, compounds with similar structures (containing amide and ether linkages, and heterocyclic rings) are often susceptible to certain degradation mechanisms:

  • Hydrolysis: The amide bond in the this compound structure could be susceptible to hydrolysis under strongly acidic or basic conditions, which would cleave the molecule.

  • Oxidation: The electron-rich furan and triazole rings, as well as the secondary amine, could be potential sites for oxidation, especially in the presence of oxidizing agents or dissolved oxygen.

  • Photodegradation: Aromatic and heterocyclic systems can be sensitive to UV or visible light, which can induce photochemical reactions and lead to degradation.

Q5: How can I minimize the degradation of this compound during my experiments?

A5: To minimize degradation:

  • Use Fresh Solutions: Prepare solutions fresh whenever possible.

  • Control pH: Buffer your experimental solutions to a pH where the compound is most stable, typically near neutral pH unless otherwise required for the experiment.

  • Protect from Light: Store solutions in amber vials or cover them with aluminum foil to protect them from light.

  • Degas Solvents: For long-term experiments, using degassed solvents can help reduce oxidative degradation.

  • Maintain Low Temperatures: Keep solutions on ice or at 4°C during experimental setup and handling whenever feasible.

Section 2: Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of compound activity in a biological assay Degradation of this compound in the stock solution or assay buffer.Prepare a fresh stock solution of this compound. Check the pH and composition of your assay buffer for components that could accelerate degradation. Run an HPLC analysis on your stock solution to confirm its integrity.
Appearance of unknown peaks in HPLC analysis Degradation of this compound has occurred.Characterize the degradation products using HPLC-Mass Spectrometry (MS) to understand the degradation pathway. Review your solution preparation and storage procedures to identify potential causes of degradation (e.g., pH, light exposure, temperature).
Precipitation observed in the stock solution upon thawing Poor solubility or compound degradation leading to insoluble products.Gently warm the solution and vortex to see if the precipitate redissolves. If not, the solution may be compromised. Prepare a fresh solution, possibly using a different solvent system or a lower concentration if solubility is the issue.
Variability between experimental replicates Inconsistent handling of the this compound solution, such as different exposure times to ambient light or temperature.Standardize the handling protocol for all replicates. Ensure that all samples are treated identically from solution preparation to final analysis. Use aliquots to avoid freeze-thaw cycles for the main stock.

Section 3: Quantitative Data Summary

Currently, there is limited publicly available quantitative data on the specific degradation kinetics of this compound. The table below summarizes the general stability information and recommended conditions for forced degradation studies based on general pharmaceutical testing guidelines.

Table 1: General Stability and Storage of this compound

Form Storage Temperature Reported Stability Source
Lyophilized Solid-20°C36 months
In Solution-20°CUse within 1 month

Table 2: Typical Conditions for Forced Degradation Studies

Stress Condition Typical Reagents and Conditions Purpose
Acid Hydrolysis 0.1 M to 1 M HCl, room temperature to 80°CTo test susceptibility to degradation in acidic environments.
Base Hydrolysis 0.1 M to 1 M NaOH, room temperature to 80°CTo test susceptibility to degradation in alkaline environments.
Oxidation 3% to 30% H₂O₂, room temperatureTo investigate degradation via oxidation.
Thermal Stress 40°C to 80°C (in solution or as solid)To evaluate the effect of temperature on stability.
Photostability Exposure to UV (e.g., 200 Wh/m²) and visible light (e.g., 1.2 million lux hours)To determine if the compound is light-sensitive.

Section 4: Experimental Protocols

Protocol: Assessing this compound Stability by HPLC (Forced Degradation Study)

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating HPLC method.

Objective: To determine the degradation profile of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade acetonitrile (ACN) and methanol

  • HPLC-grade water

  • Ammonium acetate or other suitable buffer salts

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV or Photodiode Array (PDA) detector and preferably a Mass Spectrometer (MS)

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • pH meter, calibrated

  • Photostability chamber

Methodology:

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent like DMSO or methanol.

  • Forced Degradation Conditions:

    • For each condition, dilute the stock solution with the stressor solution to a final concentration of approximately 50-100 µg/mL.

    • Acid Hydrolysis: Mix with 0.1 M HCl. Incubate samples at 60°C and collect time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize with an equivalent amount of 0.1 M NaOH before injection.

    • Base Hydrolysis: Mix with 0.1 M NaOH. Incubate at room temperature and collect time points. Neutralize with 0.1 M HCl.

    • Oxidative Degradation: Mix with 3% H₂O₂. Incubate at room temperature, protected from light, and collect time points.

    • Thermal Degradation: Incubate the stock solution at 60°C. Collect time points.

    • Photodegradation: Expose the solution to light in a photostability chamber as per ICH guidelines. A control sample should be wrapped in foil to protect it from light.

  • HPLC Analysis:

    • Mobile Phase: A typical starting point for a reverse-phase method could be a gradient of Mobile Phase A (e.g., 10 mM ammonium acetate in water, pH adjusted) and Mobile Phase B (acetonitrile or methanol).

    • Example Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection: Monitor at a wavelength where this compound has maximum absorbance (determine this by running a UV scan). A PDA detector is ideal for monitoring multiple wavelengths and assessing peak purity.

    • Injection Volume: 10 µL

  • Data Analysis:

    • Analyze the chromatograms for each stress condition and time point.

    • Identify the peak for the intact this compound.

    • Look for the formation of new peaks (degradation products) and a decrease in the area of the parent peak.

    • The method is considered "stability-indicating" if all degradation product peaks are well-resolved from the parent this compound peak.

    • If coupled with an MS detector, analyze the mass-to-charge ratio of the new peaks to help identify the structures of the degradation products.

Section 5: Visualizations

Adenosine_A3_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol A3R Adenosine A3 Receptor (A3R) G_protein Gαi/Gq Protein A3R->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Gαi inhibits PLC Phospholipase C (PLC) G_protein->PLC Gαq activates cAMP cAMP ↓ AC->cAMP Reduces production IP3 IP3 / DAG ↑ PLC->IP3 Generates This compound This compound (Antagonist) This compound->A3R Binds & Blocks Adenosine Adenosine (Agonist) Adenosine->A3R Binds & Activates PKA PKA Activity ↓ cAMP->PKA Downstream Downstream Cellular Effects PKA->Downstream Ca2 Ca2+ Release ↑ IP3->Ca2 PKC PKC Activation Ca2->PKC PKC->Downstream

Caption: Adenosine A3 Receptor (A3R) signaling pathways.

Forced_Degradation_Workflow cluster_stress Apply Stress Conditions start Prepare this compound Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl, 60°C) start->Acid Base Base Hydrolysis (0.1 M NaOH, RT) start->Base Oxidation Oxidation (3% H2O2, RT) start->Oxidation Photo Photolysis (UV/Vis Light) start->Photo sampling Collect Samples at Various Time Points Acid->sampling Base->sampling Oxidation->sampling Photo->sampling analysis Analyze by Stability-Indicating HPLC-UV/MS Method sampling->analysis data Evaluate Data: - Decrease in parent peak - Formation of new peaks - Resolve all peaks analysis->data end Characterize Degradants & Determine Stability Profile data->end

Caption: Experimental workflow for a forced degradation study.

References

Technical Support Center: Navigating the In Vivo Application of A3 Adenosine Receptor Antagonists, with a Focus on MRS1186

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct in vivo experimental data for MRS1186 is limited in publicly available literature. Therefore, this guide provides information based on the known properties of this compound and the general challenges encountered with A3 adenosine receptor (A3AR) antagonists as a class. Researchers should use this information as a starting point for their own empirical validation.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges when using the A3AR antagonist this compound in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective antagonist of the human A3 adenosine receptor (hA3AR), with a reported Ki value of 7.66 nM.[1][2] Its primary mechanism of action is to block the binding of the endogenous agonist adenosine to the A3AR, thereby inhibiting its downstream signaling pathways. A3ARs are G protein-coupled receptors that, upon activation, can lead to various cellular responses, including inhibition of adenylyl cyclase and modulation of inflammatory pathways.

Q2: What are the potential therapeutic applications of this compound and other A3AR antagonists?

A2: A3AR antagonists are being investigated for a variety of therapeutic applications, including the treatment of inflammatory diseases, asthma, glaucoma, and certain types of cancer.[3] The overexpression of A3AR in inflammatory and cancer cells makes it a promising target for therapeutic intervention.

Q3: Are there significant species differences in A3AR pharmacology that I should be aware of when designing my in vivo studies?

A3: Yes, this is a critical consideration. There are known pharmacological differences in A3ARs between species, particularly between humans and rodents.[3] For instance, some antagonists may exhibit different binding affinities and selectivities for human versus rodent A3ARs. Therefore, it is crucial to validate the activity of this compound on the A3AR of the specific animal model being used before initiating large-scale in vivo experiments.

Troubleshooting Guides

Issue 1: Poor Solubility and Formulation for In Vivo Administration

Many A3AR antagonists are highly lipophilic molecules with poor aqueous solubility, which presents a significant hurdle for achieving effective in vivo concentrations.[3]

Symptoms:

  • Difficulty dissolving this compound in standard aqueous vehicles.

  • Precipitation of the compound upon injection.

  • Low or inconsistent bioavailability in pharmacokinetic studies.

Troubleshooting Steps:

  • Vehicle Selection:

    • Start with common biocompatible co-solvents such as DMSO, ethanol, or polyethylene glycol (PEG). However, be mindful of their potential toxicity at higher concentrations.

    • Consider using a vehicle mixture. A common starting point is 10% DMSO, 40% PEG 300, 5% Tween 80, and 45% saline. The final concentration of DMSO should be kept as low as possible.

    • For oral administration, self-emulsifying drug delivery systems (SEDDS) or formulations with cyclodextrins can be explored to enhance solubility and absorption.

  • Formulation Development:

    • Micronization: Reducing the particle size of the compound can increase its surface area and improve dissolution rate.

    • Nanosuspensions: Formulating this compound as a nanosuspension can significantly enhance its solubility and bioavailability.

    • Liposomal Formulations: Encapsulating this compound in liposomes can improve its solubility and alter its pharmacokinetic profile.

Experimental Protocol: Preparation of a Basic Vehicle for Intraperitoneal (IP) Injection

  • Calculate the required amount of this compound for the desired dose and number of animals.

  • Prepare a stock solution of this compound in 100% DMSO.

  • In a sterile tube, add the required volume of the this compound stock solution.

  • Add PEG 300 to the tube and vortex thoroughly.

  • Add Tween 80 and vortex again until the solution is clear.

  • Slowly add sterile saline to the desired final volume while vortexing to prevent precipitation.

  • Visually inspect the final formulation for any signs of precipitation before administration.

Issue 2: Potential Off-Target Effects and Lack of Efficacy

Achieving high selectivity for a specific adenosine receptor subtype can be challenging. Off-target effects can lead to unexpected physiological responses or a lack of desired efficacy.

Symptoms:

  • Inconsistent or paradoxical results in vivo.

  • Observed effects do not align with known A3AR signaling pathways.

  • Lack of a clear dose-response relationship.

Troubleshooting Steps:

  • In Vitro Selectivity Profiling:

    • Before moving in vivo, perform comprehensive in vitro binding and functional assays to confirm the selectivity of your batch of this compound against other adenosine receptor subtypes (A1, A2A, A2B) of the species you are using.

    • Consider screening against a broader panel of receptors if unexpected effects are observed.

  • Use of Multiple A3AR Antagonists:

  • Dose-Response Studies:

    • Conduct a thorough dose-response study to establish a clear relationship between the dose of this compound and the observed biological effect. This can help to distinguish between on-target and off-target effects, which may occur at different concentrations.

Experimental Protocol: In Vivo Target Engagement Assessment

  • Administer a range of doses of this compound to your animal model.

  • At a predetermined time point after administration, collect relevant tissues.

  • Prepare tissue homogenates and perform ex vivo binding assays using a radiolabeled A3AR agonist.

  • A reduction in the binding of the radiolabeled agonist in tissues from this compound-treated animals compared to vehicle-treated controls will indicate target engagement.

Quantitative Data Summary

Due to the limited availability of specific in vivo data for this compound, the following table presents representative data for other well-characterized A3AR antagonists to provide a general framework for the expected properties of this class of compounds.

CompoundClassHuman A3AR Ki (nM)A3 vs A1 SelectivityA3 vs A2A SelectivityIn Vivo Administration Route (Example)Reference
This compound Synthetic Organic7.66High (implied)High (implied)Not Reported
MRS1220 Triazoloquinazoline0.65>1000-fold>1000-foldIP
MRS1191 1,4-Dihydropyridine311300-fold1300-foldNot Reported
MRE 3008F20 Pyrazolotriazolopyrimidine0.801294-fold165-foldNot Reported

Note: Selectivity can vary between species.

Visualizations

A3AR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular A3AR A3 Adenosine Receptor G_protein Gi/o Protein A3AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts from ATP Adenosine Adenosine Adenosine->A3AR Activates This compound This compound (Antagonist) This compound->A3AR Blocks ATP ATP ATP->AC Response Cellular Response (e.g., anti-inflammatory) cAMP->Response Leads to

Caption: A3 Adenosine Receptor Signaling Pathway.

InVivo_Workflow cluster_planning Phase 1: Pre-Clinical Planning cluster_execution Phase 2: In Vivo Execution cluster_analysis Phase 3: Data Analysis & Interpretation P1 Define Research Question & Animal Model P2 In Vitro Characterization (Affinity, Selectivity) P1->P2 P3 Formulation Development (Solubility, Stability) P2->P3 E1 Dose-Response & PK/PD Studies P3->E1 E2 Efficacy Studies E1->E2 E3 Toxicity Assessment E2->E3 A1 Sample Collection & Processing E2->A1 A2 Biochemical & Histological Analysis A1->A2 A3 Statistical Analysis & Conclusion A2->A3 Troubleshooting_Tree Start In Vivo Experiment Shows Unexpected Results Q1 Is the compound soluble and stable in the vehicle? Start->Q1 S1 Optimize Formulation: - Try co-solvents - Micronization/Nanosuspension - Liposomal encapsulation Q1->S1 No Q2 Is there evidence of on-target effects? Q1->Q2 Yes A1_Yes Yes A1_No No S1->Q1 S2 Perform in vitro selectivity profiling. Use a structurally different A3AR antagonist as a control. Q2->S2 Yes Q3 Are there species-specific differences in A3AR? Q2->Q3 No A2_Yes Yes A2_No No S2->Q2 S3 Validate antagonist activity on the A3AR of the animal model being used. Q3->S3 Yes End Re-evaluate experimental design and hypothesis. Q3->End No A3_Yes Yes A3_No No S3->Q3

References

Technical Support Center: Optimizing In Vitro Efficacy of MRS1186

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for MRS1186, a potent and selective antagonist of the human A3 adenosine receptor (A3AR). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the in vitro efficacy of your experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of this compound?

This compound is a potent and selective antagonist of the human A3 adenosine receptor (hA3AR). It belongs to the 1,4-dihydropyridine class of compounds.

Q2: Is this compound active at other adenosine receptor subtypes?

While this compound is highly selective for the A3AR, it is good practice to verify its selectivity in your experimental system. Cross-reactivity with other adenosine receptor subtypes (A1, A2A, and A2B) can be assessed through binding or functional assays using cell lines selectively expressing these receptors.

Q3: What is the recommended solvent for dissolving this compound?

This compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. For cell-based assays, it is crucial to ensure the final concentration of DMSO in the culture medium is low (generally less than 0.5%) to avoid solvent-induced cytotoxicity or off-target effects.[1]

Q4: How should I store this compound solutions?

Stock solutions of this compound in DMSO should be stored at -20°C or -80°C to maintain stability.[2] It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[2] The stability of this compound in aqueous solutions, such as cell culture media, may be limited, and fresh dilutions should be prepared for each experiment.[1]

Troubleshooting Guide

This guide addresses common issues encountered during in vitro experiments with this compound and provides potential solutions.

Problem 1: Lower than expected potency or efficacy of this compound.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Compound Degradation Prepare fresh dilutions of this compound from a frozen DMSO stock for each experiment. Assess the stability of this compound in your specific cell culture medium over the time course of your experiment.[1]
Suboptimal Assay Conditions Optimize key parameters in your functional assay (e.g., cAMP assay), including cell density, agonist (e.g., NECA) concentration, forskolin concentration (for Gi-coupled receptors), and incubation time.
Low Receptor Expression Ensure the cell line used expresses a sufficient level of the A3 adenosine receptor. Receptor expression levels can significantly impact the observed potency of an antagonist.
Cell Passage Number High passage numbers can lead to changes in cell characteristics, including receptor expression. Use cells with a consistent and low passage number for reproducible results.
Serum Interference Components in fetal bovine serum (FBS) can sometimes interfere with compound activity. If possible, perform experiments in serum-free media or reduce the serum concentration after initial cell attachment.
Problem 2: High variability between replicate experiments.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Inconsistent Cell Seeding Ensure a homogenous cell suspension and use precise pipetting techniques to maintain consistent cell numbers across wells.
Edge Effects in Multi-well Plates To minimize evaporation and temperature gradients, avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media.
Incomplete Compound Mixing Gently and thoroughly mix the contents of each well after adding this compound and other reagents.
Solvent Concentration Variation Prepare a dilution series of your compound to ensure the final DMSO concentration is consistent across all wells, including vehicle controls.
Problem 3: Observed cytotoxicity in cell-based assays.

Possible Causes & Solutions:

Possible CauseRecommended Solution
High DMSO Concentration Ensure the final DMSO concentration in the culture medium is below cytotoxic levels (typically <0.5%). Run a vehicle control with the same DMSO concentration to assess solvent toxicity.
Inherent Compound Toxicity Determine the cytotoxic concentration of this compound in your specific cell line using a cell viability assay (e.g., MTT, CellTiter-Glo). Conduct your functional assays at concentrations below the toxic threshold.
Contamination Regularly check cell cultures for microbial contamination (e.g., mycoplasma), which can affect cell health and experimental outcomes.
Problem 4: Suspected off-target effects.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Interaction with other Adenosine Receptors Test the effect of this compound in cell lines expressing other adenosine receptor subtypes (A1, A2A, A2B) to confirm its selectivity.
Dihydropyridine Class Effects As this compound is a 1,4-dihydropyridine, consider potential off-target effects on L-type calcium channels, especially in excitable cells. Some dihydropyridines have also been shown to interact with the mineralocorticoid receptor.
Non-specific Binding High concentrations of lipophilic compounds can sometimes lead to non-specific interactions with cellular components. Lower the concentration of this compound if possible.

Experimental Protocols

A3 Adenosine Receptor Antagonism Assay (cAMP Measurement)

This protocol is a general guideline for determining the potency of this compound in inhibiting the agonist-induced decrease in intracellular cyclic AMP (cAMP) in a cell line expressing the human A3 adenosine receptor.

Materials:

  • Human A3AR-expressing cells (e.g., CHO-hA3AR, HEK-hA3AR)

  • Cell culture medium (with and without serum)

  • Phosphate-buffered saline (PBS)

  • This compound

  • A3AR agonist (e.g., NECA, IB-MECA)

  • Forskolin

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • cAMP assay kit (e.g., HTRF, AlphaScreen, ELISA)

  • White or black opaque 96-well or 384-well plates suitable for the detection method

Protocol:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells in the appropriate multi-well plate at a pre-optimized density and allow them to attach overnight.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the this compound stock solution in assay buffer (e.g., serum-free medium containing a PDE inhibitor like IBMX).

    • Prepare solutions of the A3AR agonist at a concentration that gives a submaximal response (e.g., EC80).

    • Prepare a solution of forskolin at a concentration that stimulates a robust cAMP signal.

  • Assay Procedure:

    • Wash the cells with PBS.

    • Add the serially diluted this compound or vehicle (DMSO) to the respective wells and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C.

    • Add the A3AR agonist to all wells except the basal and forskolin-only controls.

    • Add forskolin to all wells to stimulate adenylyl cyclase.

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • cAMP Detection:

    • Lyse the cells (if required by the cAMP assay kit).

    • Measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis:

    • Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration.

    • Calculate the IC50 value of this compound from the dose-response curve using non-linear regression analysis.

Visualizations

G cluster_troubleshooting Troubleshooting Workflow for Low this compound Efficacy Start Low Efficacy Observed Check_Compound Verify Compound Integrity (Fresh Stock, Stability) Start->Check_Compound Efficacy_Improved Efficacy Improved Check_Compound->Efficacy_Improved Issue Resolved Efficacy_Not_Improved Efficacy Not Improved Check_Compound->Efficacy_Not_Improved Issue Persists Optimize_Assay Optimize Assay Conditions (Cell Density, Reagent Conc.) Optimize_Assay->Efficacy_Improved Issue Resolved Optimize_Assay->Efficacy_Not_Improved Issue Persists Check_Cells Assess Cell Health & Receptor Expression (Passage, Viability) Check_Cells->Efficacy_Improved Issue Resolved Check_Cells->Efficacy_Not_Improved Issue Persists Investigate_Off_Target Investigate Off-Target Effects (Selectivity Panel) Efficacy_Not_Improved->Optimize_Assay Efficacy_Not_Improved->Check_Cells Efficacy_Not_Improved->Investigate_Off_Target

Caption: A logical workflow for troubleshooting suboptimal in vitro efficacy of this compound.

G cluster_pathway A3 Adenosine Receptor Signaling Pathway Agonist A3R Agonist (e.g., NECA) A3R A3 Adenosine Receptor Agonist->A3R Activates This compound This compound This compound->A3R Blocks Gi Gi Protein A3R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converted by AC Downstream Downstream Effects cAMP->Downstream

Caption: Simplified signaling pathway of the A3 adenosine receptor and the antagonistic action of this compound.

References

Technical Support Center: MRS1186 Protocol Refinement

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing MRS1186, a potent and selective antagonist for the human A3 adenosine receptor (A3AR).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective antagonist of the human A3 adenosine receptor (hA3AR), with a reported Ki value of 7.66 nM.[1][2] Its primary mechanism of action is to block the binding of the endogenous agonist, adenosine, to the A3AR. This receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gi/o proteins.[3] Activation of the A3AR by an agonist typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3] By antagonizing this receptor, this compound prevents this signaling cascade.

Q2: What are the common applications of this compound in research?

A2: this compound is a valuable tool for investigating the physiological and pathophysiological roles of the A3 adenosine receptor. It is commonly used in:

  • In vitro cell-based assays: To study A3AR signaling and to screen for other potential A3AR ligands.[4]

  • Radioligand binding assays: To determine the affinity of other compounds for the A3AR in competitive binding studies.

  • Functional assays: Such as GTPγS binding and cAMP accumulation assays, to characterize the antagonist properties of this compound and other molecules at the A3AR.

  • Disease models: To explore the therapeutic potential of A3AR antagonism in conditions such as inflammation, cancer, cardiac ischemia, and neuropathic pain.

Q3: How should I prepare and store this compound?

A3: this compound is typically soluble in organic solvents like dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution in anhydrous, sterile DMSO. For long-term storage, the solid compound should be stored at -20°C. Stock solutions in DMSO can also be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing working solutions for cell culture, the final DMSO concentration should be kept low (typically below 0.5%, and preferably ≤ 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (media with the same final DMSO concentration) in your experiments.

Q4: What is the known selectivity profile of this compound?

A4: this compound is reported to be a selective antagonist for the human A3 adenosine receptor. However, as with any pharmacological tool, the potential for off-target effects should be considered, especially at higher concentrations. It is advisable to consult the literature for specific off-target binding profiles or to empirically determine the selectivity in your experimental system.

Troubleshooting Guides

Issue 1: Inconsistent or Noisy Data in Cell-Based Assays

Q: I am observing high variability and a poor signal-to-noise ratio in my cell-based assays with this compound. What could be the cause?

A: High variability in cell-based assays can stem from several factors. Here are some common causes and solutions:

  • Cell Health and Passage Number:

    • Cause: Cells that are unhealthy, have been in culture for too long (high passage number), or are inconsistently plated can lead to variable responses.

    • Solution: Use cells with a consistent and low passage number. Ensure cells are healthy and evenly seeded in the assay plates.

  • Compound Precipitation:

    • Cause: this compound, being DMSO-soluble, may precipitate when diluted into aqueous culture media, especially at high concentrations.

    • Solution: Visually inspect your working solutions for any signs of precipitation. Consider a stepwise dilution of your DMSO stock into the media and ensure rapid mixing. It may be necessary to lower the final concentration of this compound.

  • Inconsistent Incubation Times:

    • Cause: Variations in incubation times with this compound or the subsequent agonist can lead to inconsistent results.

    • Solution: Standardize all incubation times precisely. Use a multichannel pipette or automated liquid handler for consistent additions.

  • Media Components and Stability:

    • Cause: Components in the cell culture media can degrade over time or interact with the compound, affecting the results. The stability of this compound in your specific culture medium at 37°C may also be a factor.

    • Solution: Use fresh, pre-warmed media for your assays. If stability is a concern, you may need to perform a time-course experiment to determine the optimal incubation window.

Issue 2: High Non-Specific Binding in Radioligand Binding Assays

Q: In my competitive radioligand binding assay using this compound, the non-specific binding is very high. How can I reduce it?

A: High non-specific binding (NSB) can obscure the specific binding signal. Here are some strategies to reduce NSB:

  • Optimize Radioligand Concentration:

    • Cause: Using too high a concentration of the radioligand can lead to increased binding to non-receptor sites.

    • Solution: Use a radioligand concentration at or below its Kd value for the A3AR.

  • Choice of Blocking Agents:

    • Cause: Inadequate blocking of non-specific sites on the cell membranes or filters.

    • Solution: Incorporate a blocking agent like bovine serum albumin (BSA) in your assay buffer. Pre-treating filters with a solution of polyethyleneimine (PEI) can also reduce non-specific binding to the filter itself.

  • Washing Steps:

    • Cause: Insufficient washing to remove unbound radioligand.

    • Solution: Increase the number and/or volume of washes with ice-cold wash buffer. Ensure the washing is rapid to minimize dissociation of the specifically bound radioligand.

  • Reduce Membrane Protein Concentration:

    • Cause: Too much membrane protein can increase the number of non-specific binding sites.

    • Solution: Titrate the amount of membrane protein to find the optimal concentration that gives a robust specific binding signal with minimal NSB.

Issue 3: Low or No Antagonist Effect in Functional Assays (e.g., cAMP Assay)

Q: I am not observing the expected antagonist effect of this compound in my cAMP assay. What should I check?

A: A lack of antagonist effect can be due to several experimental factors:

  • Agonist Concentration:

    • Cause: The concentration of the A3AR agonist used to stimulate the cells may be too high, making it difficult for a competitive antagonist like this compound to compete effectively.

    • Solution: Use an agonist concentration that elicits a submaximal response (e.g., the EC80). This will make the assay more sensitive to the inhibitory effects of an antagonist.

  • Cell Line and Receptor Expression:

    • Cause: The cell line may have low or no expression of the A3 adenosine receptor.

    • Solution: Confirm A3AR expression in your cell line using techniques like RT-PCR, Western blot, or a saturation binding assay with a specific A3AR radioligand.

  • Assay Conditions:

    • Cause: The assay conditions, such as incubation time or the presence of phosphodiesterase (PDE) inhibitors, may not be optimal.

    • Solution: Ensure you are using a PDE inhibitor (like IBMX) to prevent the degradation of cAMP. Optimize the incubation times for both the antagonist (this compound) and the subsequent agonist stimulation.

  • Compound Potency and Efficacy:

    • Cause: While this compound is a potent antagonist, its effectiveness can vary between different cell systems and assay formats.

    • Solution: Perform a full concentration-response curve for this compound to determine its IC50 in your specific assay.

Data Presentation

Table 1: Pharmacological Data for this compound and Other A3AR Ligands

CompoundLigand TypeReceptorSpeciesAssay TypeKi (nM)IC50 (nM)Reference
This compound AntagonistA3ARHumanRadioligand Binding7.66-
MRS1220AntagonistA3ARHumanFunctional (cAMP)-~300
MRS1191AntagonistA3ARHumanFunctional (cAMP)-~120
IB-MECAAgonistA3ARHumanRadioligand Binding1.8-
Cl-IB-MECAAgonistA3ARHumanRadioligand Binding1.4-

Note: Ki and IC50 values can vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay

This protocol describes a method to determine the binding affinity of a test compound (like this compound) for the A3 adenosine receptor using a radiolabeled ligand.

Materials:

  • Cell membranes expressing the human A3AR

  • Radioligand (e.g., [¹²⁵I]I-AB-MECA)

  • This compound (or other test compound)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂)

  • Wash buffer (ice-cold binding buffer)

  • Non-specific binding control (a high concentration of a known A3AR ligand, e.g., 10 µM IB-MECA)

  • 96-well filter plates and vacuum manifold

  • Scintillation fluid and counter

Procedure:

  • Prepare serial dilutions of this compound in binding buffer.

  • In a 96-well plate, add in the following order:

    • Binding buffer

    • This compound or vehicle (for total binding) or non-specific control

    • Radioligand (at a concentration close to its Kd)

    • Cell membranes

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.

  • Wash the filters rapidly with several volumes of ice-cold wash buffer.

  • Allow the filters to dry.

  • Add scintillation fluid to each well and count the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the this compound concentration and determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Protocol 2: cAMP Accumulation Assay

This protocol outlines a method to assess the antagonist activity of this compound by measuring its ability to block agonist-induced inhibition of cAMP production.

Materials:

  • Cells expressing the human A3AR

  • This compound

  • A3AR agonist (e.g., Cl-IB-MECA)

  • Forskolin (to stimulate adenylyl cyclase)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • Cell culture medium

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound in the presence of a PDE inhibitor for a defined period (e.g., 15-30 minutes).

  • Stimulate the cells with an EC80 concentration of the A3AR agonist in the presence of forskolin.

  • Incubate for a specified time (e.g., 15-30 minutes) at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.

  • Plot the cAMP concentration as a function of the this compound concentration to determine the IC50 value.

Mandatory Visualization

A3_Adenosine_Receptor_Signaling_Pathway cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Adenosine Adenosine (Agonist) A3AR A3 Adenosine Receptor Adenosine->A3AR Binds and Activates This compound This compound (Antagonist) This compound->A3AR Binds and Blocks G_protein Gi/o Protein A3AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK_pathway MAPK Pathway (e.g., ERK1/2) G_protein->MAPK_pathway Activates  - cAMP cAMP AC->cAMP  -  + ATP ATP ATP->AC

Caption: A3 Adenosine Receptor Signaling Pathway and this compound Antagonism.

Experimental_Workflow_Antagonist_Screening start Start prepare_cells Prepare Cells Expressing A3AR (e.g., seeding in 96-well plates) start->prepare_cells prepare_compounds Prepare Serial Dilutions of this compound start->prepare_compounds pre_incubation Pre-incubate Cells with this compound prepare_cells->pre_incubation prepare_compounds->pre_incubation agonist_stimulation Stimulate Cells with A3AR Agonist + Forskolin pre_incubation->agonist_stimulation incubation Incubate for Defined Period agonist_stimulation->incubation assay Perform cAMP Assay incubation->assay data_analysis Data Analysis (Calculate IC50) assay->data_analysis end End data_analysis->end

Caption: Experimental Workflow for an A3AR Antagonist cAMP Assay.

References

avoiding MRS1186 precipitation in buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing MRS1186 in their experiments, with a focus on avoiding precipitation in buffer solutions.

Troubleshooting Guide: Preventing this compound Precipitation

Researchers may encounter precipitation when preparing solutions of this compound in aqueous buffers due to its lipophilic nature and poor water solubility.[1] This guide provides a systematic approach to troubleshoot and prevent this issue.

Problem: this compound precipitates out of solution upon addition to my aqueous buffer.

Root Cause Analysis and Solutions:

  • Inadequate Initial Dissolution: this compound, like many A3 adenosine receptor antagonists, is highly lipophilic and requires an organic solvent for initial solubilization.[1]

    • Solution: Always prepare a concentrated stock solution of this compound in 100% Dimethyl Sulfoxide (DMSO) first. A concentration of 10 mM in DMSO has been reported to be achievable.

  • High Final Concentration in Aqueous Buffer: The aqueous solubility of this compound is low. Attempting to achieve a high final concentration in your experimental buffer will likely lead to precipitation.

    • Solution: Dilute the DMSO stock solution into your aqueous buffer to the desired final concentration. It is crucial to keep the final concentration of this compound in the low micromolar range, or as dictated by your experimental needs, while being mindful of its solubility limits.

  • High Percentage of Organic Solvent (DMSO) in Final Solution: While DMSO aids in solubility, high concentrations can be toxic to cells and can also cause the compound to precipitate when the solution is saturated.

    • Solution: Keep the final concentration of DMSO in your aqueous buffer as low as possible, ideally below 1%, and certainly not exceeding 2%.[2][3] To achieve this, you may need to prepare a more concentrated initial stock in DMSO, allowing for a greater dilution factor.

  • Buffer Composition and pH: The pH and composition of your buffer can influence the solubility of this compound.

  • Temperature Effects: Changes in temperature can affect solubility.

    • Solution: Prepare your solutions at room temperature. Avoid cold buffers during the initial dilution of the DMSO stock, as this can promote precipitation. Ensure all components are at a consistent temperature before mixing.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for making a stock solution of this compound?

A1: The recommended solvent for preparing a stock solution of this compound is 100% Dimethyl Sulfoxide (DMSO). A stock solution of 10 mM in DMSO has been reported.

Q2: My this compound precipitated when I added my DMSO stock to the cell culture medium. What should I do?

A2: This is a common issue with lipophilic compounds. Here are a few things to try:

  • Reduce the final concentration of this compound. You may be exceeding its solubility limit in the aqueous medium.

  • Lower the final DMSO concentration. While counterintuitive, a high percentage of DMSO in the final aqueous solution can sometimes lead to precipitation. Aim for a final DMSO concentration of less than 1%.

  • Improve mixing. When adding the DMSO stock to the medium, vortex or pipette up and down immediately and vigorously to ensure rapid and uniform dispersion. This can prevent the formation of localized high concentrations that can trigger precipitation.

  • Pre-warm the medium. Adding the DMSO stock to a pre-warmed medium (e.g., 37°C) can sometimes improve solubility compared to adding it to a cold medium.

Q3: Is it possible to prepare an aqueous stock solution of this compound?

A3: Due to the highly lipophilic nature of this compound and many other A3 adenosine receptor antagonists, preparing a purely aqueous stock solution is generally not feasible as it exhibits very poor water solubility. A stock solution in an organic solvent like DMSO is necessary.

Q4: How should I store my this compound stock solution?

A4: Store your this compound stock solution in DMSO at -20°C or -80°C for long-term stability. Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.

Data Presentation

Table 1: Solubility and Physicochemical Properties of this compound

PropertyValue/InformationSource
Solubility in DMSO 10 mM
Aqueous Solubility Poor/Low
Lipophilicity High (characteristic of A3AR antagonists)
Recommended Stock Solvent 100% DMSO
Recommended Final DMSO Concentration < 1%

Experimental Protocols

Protocol for Preparing a Working Solution of this compound in Aqueous Buffer

This protocol provides a step-by-step guide to minimize the risk of precipitation.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Your desired aqueous buffer (e.g., PBS, Tris-HCl, HBSS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare a 10 mM Stock Solution in DMSO: a. Calculate the amount of this compound powder needed to make a 10 mM stock solution. (Molecular Weight of this compound: 341.75 g/mol ) b. Carefully weigh the this compound powder and add it to a sterile microcentrifuge tube. c. Add the calculated volume of 100% DMSO to the tube. d. Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming (to room temperature if stored cold) may assist in dissolution.

  • Prepare Intermediate Dilutions (if necessary): a. Depending on your desired final concentration, it may be necessary to make one or more serial dilutions of your 10 mM stock solution in 100% DMSO. This will help in achieving a low final DMSO concentration in your working solution.

  • Prepare the Final Working Solution: a. Add the appropriate volume of your desired aqueous buffer to a new sterile tube. b. While vortexing the aqueous buffer, add the required volume of the this compound DMSO stock (or intermediate dilution) dropwise to the buffer. c. Continue to vortex for another 30 seconds to ensure the compound is well-dispersed. d. Visually inspect the solution for any signs of precipitation. If the solution appears cloudy or contains visible particles, it is likely that the solubility limit has been exceeded.

Example Calculation:

To prepare 1 mL of a 10 µM working solution of this compound in PBS with a final DMSO concentration of 0.1%:

  • Start with a 10 mM stock solution of this compound in DMSO.

  • The required dilution factor is 10,000 µM / 10 µM = 1000.

  • Volume of 10 mM stock needed = 1000 µL / 1000 = 1 µL.

  • Volume of PBS = 1000 µL - 1 µL = 999 µL.

  • Final DMSO concentration = (1 µL / 1000 µL) * 100% = 0.1%.

Mandatory Visualizations

A3 Adenosine Receptor Signaling Pathway

A3AR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm A3AR A3 Adenosine Receptor Gi Gi/Go A3AR->Gi Gq Gq A3AR->Gq alternative AC Adenylyl Cyclase Gi->AC PLC Phospholipase C Gq->PLC cAMP cAMP AC->cAMP IP3 IP3 PLC->IP3 DAG DAG PLC->DAG ATP ATP ATP->AC PIP2 PIP2 PIP2->PLC Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C DAG->PKC Adenosine Adenosine (Agonist) Adenosine->A3AR This compound This compound (Antagonist) This compound->A3AR

Caption: A3 Adenosine Receptor Signaling Pathways.

Experimental Workflow for Preparing this compound Working Solutions

MRS1186_Workflow start Start: this compound Powder stock Prepare 10 mM Stock in 100% DMSO start->stock intermediate Prepare Intermediate Dilution in 100% DMSO (Optional) stock->intermediate If high dilution is needed working Prepare Final Working Solution in Aqueous Buffer stock->working Direct Dilution intermediate->working end Ready for Experiment working->end

References

Validation & Comparative

MRS1186 Versus a Field of A3 Adenosine Receptor Antagonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the A3 adenosine receptor (A3AR) antagonist MRS1186 with other prominent alternatives. The following analysis is supported by experimental data on binding affinity and functional potency, alongside detailed methodologies for the key experiments cited.

The A3 adenosine receptor, a G protein-coupled receptor, has emerged as a significant therapeutic target for a range of conditions, including inflammatory diseases, glaucoma, and cancer. Consequently, the development of selective A3AR antagonists has been an area of intense research. This guide focuses on this compound and contextualizes its performance against other well-established A3AR antagonists such as MRE3008F20, VUF-5574, and MRS1523.

Quantitative Comparison of A3AR Antagonists

CompoundHuman A3AR Ki (nM)Human A1AR Ki (nM)Human A2AAR Ki (nM)Human A2BAR Ki (nM)
This compound 7.66 Not ReportedNot ReportedNot Reported
MRE3008F201.8>10,000>10,000>10,000
VUF-55744.03>10,000>10,000>10,000
MRS152343.915,6002,050Not Reported
DPTN1.65162121230

Note: Data for MRE3008F20, VUF-5574, MRS1523, and DPTN are from a single comparative study, ensuring consistency for these compounds. The data for this compound is from a separate source. The lack of complete selectivity data for this compound is a notable gap in the current literature.

In-Depth Look at Experimental Methodologies

To ensure a thorough understanding of the presented data, this section details the typical experimental protocols used to characterize A3AR antagonists.

Radioligand Binding Assay

This assay is fundamental for determining the binding affinity (Ki) of a compound for a specific receptor.

Objective: To measure the ability of a test compound to displace a radiolabeled ligand from the A3 adenosine receptor.

Materials:

  • Cell Membranes: Membranes prepared from cells recombinantly expressing the human A3 adenosine receptor (e.g., HEK293 or CHO cells).

  • Radioligand: Typically [125I]AB-MECA (N6-(4-Amino-3-iodobenzyl)-5'-N-methylcarboxamidoadenosine), a high-affinity A3AR agonist.

  • Test Compounds: this compound and other A3AR antagonists.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled A3AR agonist (e.g., IB-MECA) to determine non-specific binding.

  • Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: A cell harvester and glass fiber filters.

  • Scintillation Counter: To measure radioactivity.

Procedure:

  • Cell membranes are incubated with the radioligand and varying concentrations of the test compound.

  • The incubation is carried out at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.

  • The reaction is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.

  • The filters are washed with ice-cold assay buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is quantified using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • The IC50 value is then converted to a Ki value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

cAMP Accumulation Assay

This functional assay measures the ability of an antagonist to block the agonist-induced inhibition of cyclic AMP (cAMP) production, a key signaling pathway for the A3AR.

Objective: To determine the functional potency (IC50) of an A3AR antagonist.

Materials:

  • Whole Cells: Intact cells expressing the human A3 adenosine receptor.

  • Agonist: A selective A3AR agonist such as IB-MECA or Cl-IB-MECA.

  • Adenylate Cyclase Activator: Forskolin, to stimulate cAMP production.

  • Test Compounds: this compound and other A3AR antagonists.

  • cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., using HTRF, AlphaScreen, or ELISA technology).

Procedure:

  • Cells are pre-incubated with varying concentrations of the antagonist.

  • The A3AR agonist is then added to the cells.

  • Forskolin is added to stimulate adenylate cyclase, leading to an increase in intracellular cAMP levels. The Gi-coupled A3AR, when activated by an agonist, will inhibit this process.

  • After a specific incubation period, the cells are lysed, and the intracellular cAMP concentration is measured using a cAMP assay kit.

  • The ability of the antagonist to reverse the agonist-induced inhibition of cAMP accumulation is quantified.

  • The concentration of the antagonist that produces 50% of the maximal response (IC50) is calculated.

Visualizing the Molecular Landscape

To better understand the context of this compound's action, the following diagrams illustrate the A3 receptor signaling pathway and a typical experimental workflow for antagonist evaluation.

A3AR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Adenosine Adenosine A3AR A3 Adenosine Receptor Adenosine->A3AR Activates A3AR_Antagonist This compound / Other Antagonists A3AR_Antagonist->A3AR Blocks Gi_protein Gi Protein A3AR->Gi_protein Activates AC Adenylyl Cyclase Gi_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Downstream_Effects Downstream Cellular Effects cAMP->Downstream_Effects Mediates

A3 Adenosine Receptor Signaling Pathway

Experimental_Workflow cluster_binding Binding Affinity Determination cluster_functional Functional Potency Determination cluster_analysis Comparative Analysis A Prepare Cell Membranes (with A3AR) B Incubate with Radioligand and Test Compound A->B C Filter and Wash B->C D Measure Radioactivity C->D E Calculate Ki Value D->E K Compare Ki and IC50 values of this compound with other antagonists E->K F Culture Whole Cells (with A3AR) G Pre-incubate with Antagonist F->G H Add Agonist and Forskolin G->H I Measure cAMP Levels H->I J Calculate IC50 Value I->J J->K

A Comparative Guide to A3 Adenosine Receptor Antagonists: MRS1186 versus VUF5574

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Prominent A3AR Blockers

The A3 adenosine receptor (A3AR), a G protein-coupled receptor, has emerged as a significant therapeutic target for a range of pathologies, including inflammatory diseases, cancer, and glaucoma. The development of selective antagonists for this receptor is a key area of research. This guide provides a detailed comparison of two widely studied A3AR antagonists, MRS1186 and VUF5574, focusing on their binding affinity, selectivity, and functional potency, supported by available experimental data.

At a Glance: Key Performance Metrics

ParameterThis compoundVUF5574
Binding Affinity (Ki) for human A3AR 7.66 nM4.03 nM
Receptor Subtype Selectivity Selective for A3AR (details below)Highly selective for human A3AR
Species Selectivity Active at rat A3ARLargely inactive at rat and mouse A3AR (Ki > 10 µM)
Functional Assay Performance Data not available in comparative studiesEffective antagonist in cAMP assays

Binding Affinity and Potency

Both this compound and VUF5574 exhibit high affinity for the human A3 adenosine receptor, with Ki values in the low nanomolar range. VUF5574 demonstrates a slightly higher affinity at 4.03 nM compared to this compound at 7.66 nM[1]. This suggests that, under identical conditions, VUF5574 may bind to the A3AR more readily than this compound.

Receptor Selectivity Profile

A critical attribute for any targeted therapeutic is its selectivity for the intended receptor over other related receptors, which minimizes off-target effects.

This compound: While comprehensive data on the selectivity of this compound against all human adenosine receptor subtypes from a single study is limited, available information indicates a degree of selectivity for the A3AR. Studies on rat receptors have shown Ki values of 283 nM for the A1 receptor and 106 nM for the A2A receptor. When compared to its human A3AR affinity (7.66 nM), this suggests a selectivity of approximately 37-fold over the rat A1 receptor and 14-fold over the rat A2A receptor. It is important to note that species differences in receptor structure can influence binding affinities.

VUF5574: VUF5574 is reported to be a highly selective antagonist for the human A3AR[1]. One study demonstrated that at a concentration of 1 µM, VUF5574 was ineffective at blocking the A1, A2A, and A2B adenosine receptors, highlighting its specificity for the A3 subtype[2][3]. A significant distinguishing characteristic of VUF5574 is its pronounced species selectivity. It is largely inactive at rodent A3ARs, with Ki values greater than 10 µM for both rat and mouse receptors[4]. This makes VUF5574 a valuable tool for specifically studying the human A3AR in translational research models but limits its utility in preclinical studies involving wild-type rats or mice.

Functional Antagonism

The ultimate measure of an antagonist's utility is its ability to block the functional response triggered by an agonist. This is commonly assessed through cAMP (cyclic adenosine monophosphate) accumulation assays, as the A3AR is a Gi-coupled receptor, and its activation leads to an inhibition of adenylyl cyclase, thereby decreasing intracellular cAMP levels.

This compound: Specific IC50 values for this compound in functional cAMP assays are not readily available in the reviewed literature, which precludes a direct comparison of its functional potency with VUF5574.

VUF5574: VUF5574 has been shown to be an effective antagonist in functional assays. In a cAMP accumulation assay using Chinese Hamster Ovary (CHO) cells stably expressing the human A3AR, 10 µM of VUF5574 was used to effectively antagonize the effects of an A3AR agonist. While a specific IC50 value from this study is not provided, its use at this concentration to achieve blockade confirms its functional antagonist activity.

Experimental Methodologies

The data presented in this guide are primarily derived from two key experimental techniques: radioligand binding assays and functional cAMP assays.

Radioligand Binding Assay Protocol

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

  • Membrane Preparation: Cell membranes are prepared from cell lines (e.g., HEK293 or CHO) that have been genetically engineered to express a high density of the target adenosine receptor subtype (A1, A2A, A2B, or A3).

  • Incubation: The cell membranes are incubated with a specific radioligand (a radioactive molecule that is known to bind to the receptor, such as [¹²⁵I]I-AB-MECA for A3AR) and varying concentrations of the unlabeled test compound (this compound or VUF5574).

  • Competition: The test compound competes with the radioligand for binding to the receptor.

  • Separation and Counting: The reaction is terminated by rapid filtration, separating the membrane-bound radioligand from the unbound. The radioactivity on the filters is then measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

cAMP Functional Assay Protocol

This assay measures the ability of an antagonist to block the agonist-induced inhibition of cAMP production.

  • Cell Culture: CHO or HEK293 cells stably expressing the human A3AR are cultured.

  • Pre-incubation with Antagonist: The cells are pre-incubated with varying concentrations of the antagonist (this compound or VUF5574) for a defined period.

  • Agonist and Forskolin Stimulation: An A3AR agonist (e.g., NECA or Cl-IB-MECA) is added to the cells, along with forskolin, a direct activator of adenylyl cyclase. The agonist, by activating the Gi-coupled A3AR, will attempt to inhibit the forskolin-stimulated increase in cAMP.

  • Cell Lysis and cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a variety of methods, such as competitive enzyme-linked immunosorbent assay (ELISA) or homogenous time-resolved fluorescence (HTRF) assays.

  • Data Analysis: The ability of the antagonist to reverse the agonist-induced inhibition of cAMP production is quantified. The concentration of the antagonist that restores 50% of the maximal agonist effect (IC50) is calculated, which represents its functional potency.

Visualizing the A3AR Signaling Pathway and Experimental Workflow

To better understand the context of these experiments, the following diagrams illustrate the A3AR signaling pathway and a typical experimental workflow.

A3AR_Signaling cluster_membrane Cell Membrane A3AR A3AR G_protein Gi/o A3AR->G_protein Activates AC Adenylyl Cyclase cAMP cAMP (decreased) AC->cAMP Converts ATP to cAMP G_protein->AC Inhibits Agonist Adenosine (Agonist) Agonist->A3AR Activates Antagonist This compound or VUF5574 Antagonist->A3AR Blocks ATP ATP PKA PKA cAMP->PKA Activates Response Cellular Response PKA->Response Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional cAMP Functional Assay B1 Prepare membranes expressing hA3AR B2 Incubate membranes with Radioligand ([¹²⁵I]I-AB-MECA) + Test Compound B1->B2 B3 Separate bound from unbound radioligand (Filtration) B2->B3 B4 Quantify radioactivity B3->B4 B5 Calculate Ki value B4->B5 F1 Culture cells expressing hA3AR F2 Pre-incubate cells with Antagonist (this compound/VUF5574) F1->F2 F3 Stimulate with Agonist + Forskolin F2->F3 F4 Lyse cells and measure cAMP levels F3->F4 F5 Calculate IC50 value F4->F5

References

Validating the Selectivity of MRS1186: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a pharmacological tool is paramount. This guide provides an objective comparison of MRS1186, a known adenosine A3 receptor (A3R) antagonist, with other alternative compounds. The information presented is supported by experimental data to aid in the critical evaluation and selection of the most appropriate tool for your research needs.

Unveiling the Selectivity Profile of this compound

Alternative Selective A3 Adenosine Receptor Antagonists

For researchers seeking alternatives to this compound, several other selective A3R antagonists have been characterized. This guide focuses on two such compounds: DPTN and MRS1523.

  • DPTN: This compound is a potent antagonist for the human A3R with a Ki of 1.65 nM. Its selectivity profile has been well-documented across human adenosine receptor subtypes, with Ki values of 162 nM for A1, 121 nM for A2A, and 230 nM for A2B receptors.[1] This demonstrates a high degree of selectivity for the A3R.

  • MRS1523: Another potent and selective antagonist, MRS1523, displays a Ki of 18.9 nM for the human A3 receptor.[2][3]

Quantitative Comparison of Binding Affinities

To facilitate a clear comparison, the following table summarizes the available binding affinity (Ki) data for this compound and its alternatives at human and rat adenosine receptors. All values are presented in nanomolar (nM).

CompoundReceptor SubtypeSpeciesKi (nM)
This compound A3 Human 7.66
A1Rat283
A2ARat106
DPTN A3 Human 1.65
A1Human162
A2AHuman121
A2BHuman230
MRS1523 A3 Human 18.9

Data for this compound at human A1, A2A, and A2B receptors is not yet available in the reviewed literature.

Experimental Protocols: Methodologies for Selectivity Validation

The determination of a compound's selectivity profile relies on robust and well-defined experimental protocols. The two primary assays utilized for this purpose are the radioligand binding assay and the functional cAMP assay.

Radioligand Binding Assay

This assay directly measures the binding affinity of a compound to a specific receptor.

RadioligandBindingAssay Membrane Membrane Preparation (with target receptor) Incubation Incubation Membrane->Incubation Radioligand Radioligand (e.g., [125I]I-AB-MECA for A3R) Radioligand->Incubation TestCompound Test Compound (e.g., this compound) TestCompound->Incubation Filtration Filtration (to separate bound and free radioligand) Incubation->Filtration Measurement Quantification of Radioactivity Filtration->Measurement Analysis Data Analysis (IC50 and Ki determination) Measurement->Analysis

Radioligand Binding Assay Workflow

Protocol:

  • Membrane Preparation: Membranes are prepared from cells stably expressing the human adenosine receptor subtype of interest (A1, A2A, A2B, or A3).

  • Incubation: The cell membranes are incubated with a specific radioligand (e.g., [³H]DPCPX for A1, [³H]ZM241385 for A2A, or [¹²⁵I]I-AB-MECA for A3) and varying concentrations of the test compound (e.g., this compound).

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50). The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay measures the functional consequence of receptor binding, specifically the inhibition of adenylyl cyclase activity for Gi-coupled receptors like the A3R.

cAMPAssay Cells Cells Expressing A3 Receptor Incubation Incubation Cells->Incubation Forskolin Forskolin (Adenylyl cyclase activator) Forskolin->Incubation Agonist A3R Agonist (e.g., IB-MECA) Agonist->Incubation Antagonist Test Antagonist (e.g., this compound) Antagonist->Incubation Lysis Cell Lysis Incubation->Lysis Measurement cAMP Measurement (e.g., HTRF) Lysis->Measurement Analysis Data Analysis (IC50 determination) Measurement->Analysis

cAMP Functional Assay Workflow

Protocol:

  • Cell Culture: Cells stably expressing the human A3 adenosine receptor are cultured in appropriate media.

  • Incubation: The cells are pre-incubated with the test antagonist (e.g., this compound) at various concentrations.

  • Stimulation: The cells are then stimulated with a known A3R agonist (e.g., IB-MECA) in the presence of forskolin (an adenylyl cyclase activator) to induce cAMP production.

  • Cell Lysis: The cells are lysed to release the intracellular cAMP.

  • cAMP Measurement: The concentration of cAMP is determined using a suitable detection method, such as Homogeneous Time-Resolved Fluorescence (HTRF).

  • Data Analysis: The data is analyzed to determine the concentration of the antagonist that inhibits 50% of the agonist-induced effect on cAMP levels (IC50).

Signaling Pathway of the A3 Adenosine Receptor

The A3 adenosine receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gi/o pathway.

A3R_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Adenosine (Agonist) A3R A3 Receptor Agonist->A3R Binds to G_protein Gi/o Protein A3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP ATP ATP ATP->cAMP Converted by AC PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response PKA->CellularResponse Phosphorylates targets

A3 Adenosine Receptor Signaling Pathway

Upon agonist binding, the A3R activates the inhibitory G-protein (Gi/o). This leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP). The reduction in cAMP levels subsequently modulates the activity of protein kinase A (PKA) and other downstream effectors, leading to various cellular responses. Antagonists like this compound block this signaling cascade by preventing the initial agonist binding to the receptor.

Conclusion

References

MRS1186: A Potent Antagonist with High Selectivity for the Human A3 Adenosine Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the cross-reactivity of a pharmacological tool is paramount. This guide provides a comprehensive comparison of MRS1186's binding affinity for various adenosine receptor subtypes, highlighting its notable selectivity for the human A3 adenosine receptor (hA3AR).

This compound is a well-characterized antagonist of the human A3 adenosine receptor, exhibiting a high binding affinity with a Ki value of 7.66 nM.[1] Its selectivity profile against other human adenosine receptor subtypes is a critical aspect for its use in research and as a potential therapeutic agent. This guide summarizes the available quantitative data, details the experimental protocols used for these determinations, and provides visual representations of key biological pathways and experimental workflows.

Comparative Binding Affinity of this compound

The selectivity of this compound for the human A3 adenosine receptor over other adenosine receptor subtypes is a key feature. The following table summarizes the binding affinities (Ki) of this compound for human and rat adenosine receptors.

Receptor SubtypeSpeciesKi (nM)
A3 Human 7.66 [1]
A1Rat283
A2ARat106

Experimental Protocols

The determination of binding affinities (Ki values) is typically performed using radioligand binding assays. Below is a detailed methodology for a standard adenosine receptor binding assay, based on common practices in the field.

Radioligand Binding Assay for Adenosine Receptors

1. Membrane Preparation:

  • Membranes are prepared from cell lines stably expressing the specific human adenosine receptor subtype (e.g., HEK-293 or CHO cells).

  • Cells are harvested, washed, and then homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

  • The resulting supernatant is then centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in the assay buffer.

2. Binding Assay:

  • The assay is typically performed in a 96-well plate format.

  • Each well contains a mixture of the cell membranes, a specific radioligand for the receptor subtype, and varying concentrations of the competing ligand (in this case, this compound).

  • Radioligands:

    • A1 Receptor: [³H]-DPCPX (1,3-dipropyl-8-cyclopentylxanthine)

    • A2A Receptor: [³H]-CGS 21680 (2-[p-(2-carboxyethyl)phenethylamino]-5'-N-ethylcarboxamidoadenosine)

    • A3 Receptor: [¹²⁵I]-AB-MECA (N⁶-(4-amino-3-iodobenzyl)adenosine-5'-N-methyluronamide)

  • Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled agonist or antagonist (e.g., 10 µM NECA - 5'-N-Ethylcarboxamidoadenosine).

  • The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a set period (e.g., 60-120 minutes) to reach equilibrium.

3. Separation and Detection:

  • After incubation, the bound and free radioligand are separated by rapid filtration through glass fiber filters using a cell harvester.

  • The filters are washed with cold assay buffer to remove any unbound radioligand.

  • The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.

4. Data Analysis:

  • The data is analyzed using non-linear regression analysis to determine the IC50 value (the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand).

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathway and Experimental Workflow Diagrams

To further illustrate the context of this compound's action and the methods used to characterize it, the following diagrams are provided.

A3_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound A3R A3 Receptor This compound->A3R Antagonist Adenosine Adenosine Adenosine->A3R Agonist G_protein Gi/o Protein A3R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition PLC Phospholipase C G_protein->PLC Activation cAMP cAMP IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_release Ca²⁺ Release IP3_DAG->Ca_release PKC_activation PKC Activation IP3_DAG->PKC_activation Downstream Downstream Cellular Effects Ca_release->Downstream PKC_activation->Downstream

A3 Adenosine Receptor Signaling Pathway

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation & Detection cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (Cells expressing receptor) Incubation Incubation: Membranes + Radioligand + this compound Membrane_Prep->Incubation Radioligand Radioligand (e.g., [¹²⁵I]-AB-MECA) Radioligand->Incubation MRS1186_Dilutions Serial Dilutions of this compound MRS1186_Dilutions->Incubation Filtration Rapid Filtration (Separates bound from free) Incubation->Filtration Scintillation Scintillation Counting (Measures radioactivity) Filtration->Scintillation IC50_Calc IC50 Determination (Non-linear regression) Scintillation->IC50_Calc Ki_Calc Ki Calculation (Cheng-Prusoff equation) IC50_Calc->Ki_Calc

Radioligand Binding Assay Workflow

References

Comparative Analysis of A3 Adenosine Receptor (A3AR) Antagonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of A3 adenosine receptor (A3AR) antagonists, supported by experimental data. The A3AR is a promising therapeutic target for a range of conditions, including inflammatory diseases, cancer, and glaucoma. Antagonists of this receptor have the potential to modulate inflammatory responses and inhibit cancer cell proliferation.[1][2] This guide summarizes key quantitative data, details common experimental protocols, and visualizes critical pathways and workflows to aid in the selection and evaluation of A3AR antagonists.

Performance Comparison of A3AR Antagonists

The selection of an appropriate A3AR antagonist for research or therapeutic development is critically dependent on its affinity, selectivity, and species-specific activity. The following table summarizes the binding affinities (Ki) of several widely studied A3AR antagonists across human, mouse, and rat orthologs of the four adenosine receptor subtypes (A1, A2A, A2B, and A3). This comparative data is essential for interpreting experimental results and predicting in vivo efficacy.

CompoundHuman A1AR Ki (nM)Human A2AAR Ki (nM)Human A2BAR Ki (nM)Human A3AR Ki (nM)Mouse A3AR Ki (nM)Rat A3AR Ki (nM)Selectivity (hA1/hA3)Selectivity (hA2A/hA3)Selectivity (hA2B/hA3)
DPTN 162[3][4]121[3]2301.659.618.5398.273.3139.4
MRS1220 305 (rat)52 (rat)>10000.65>10000>10000~469 (rat A1)~80 (rat A2A)>1538
MRS1523 >1000>1000>100043.9349216>22.8>22.8>22.8
MRE3008F20 >1000>1000>1000>10000>10000>10000---
PSB-11 >1000>1000>1000>100006360>10000---
VUF5574 >1000>1000>10004.03>10000>10000>248>248>248

Note: Data is compiled from multiple sources and experimental conditions may vary. Direct comparison should be made with caution. The selectivity is calculated as the ratio of Ki values (Ki of other receptor / Ki of hA3AR). A higher value indicates greater selectivity for the A3AR.

Key Experimental Protocols

Accurate and reproducible experimental data are the foundation of drug discovery. This section details the methodologies for key assays used to characterize A3AR antagonists.

Radioligand Binding Assay

This assay is the gold standard for determining the affinity of a ligand for its receptor. It involves the use of a radiolabeled ligand that binds specifically to the receptor of interest.

Objective: To determine the binding affinity (Ki) of a test compound for the A3AR.

Materials:

  • Cell Membranes: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human A3AR (CHO-hA3AR) are commonly used.

  • Radioligand: [¹²⁵I]I-AB-MECA (N⁶-(4-amino-3-iodobenzyl)adenosine-5′-N-methyluronamide) is a frequently used high-affinity agonist radioligand for A3AR.

  • Non-specific Binding Control: A high concentration of a known A3AR ligand (e.g., 10 µM NECA) is used to determine non-specific binding.

  • Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.

  • Test Compounds: A3AR antagonists at various concentrations.

  • Filtration Apparatus: A cell harvester to separate bound from free radioligand.

  • Scintillation Counter: To measure radioactivity.

Procedure:

  • Incubation: In a 96-well plate, combine the CHO-hA3AR cell membranes, the radioligand ([¹²⁵I]I-AB-MECA, typically at a concentration near its Kd), and varying concentrations of the test antagonist. For total binding, no antagonist is added. For non-specific binding, a saturating concentration of a non-labeled ligand is added.

  • Equilibration: Incubate the mixture, usually for 60-90 minutes at room temperature, to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The inhibition constant (Ki) of the test antagonist is then calculated from the IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay measures the ability of an antagonist to block the agonist-induced inhibition of cyclic adenosine monophosphate (cAMP) production, a key downstream signaling event of A3AR activation.

Objective: To determine the functional potency (IC50) of an A3AR antagonist.

Materials:

  • Cells: CHO cells stably expressing the human A3AR (CHO-hA3AR).

  • A3AR Agonist: A known A3AR agonist, such as Cl-IB-MECA, is used to stimulate the receptor.

  • Adenylyl Cyclase Stimulator: Forskolin is used to increase basal cAMP levels.

  • Test Compounds: A3AR antagonists at various concentrations.

  • cAMP Assay Kit: Commercially available kits (e.g., LANCE cAMP kit) are used to measure intracellular cAMP levels.

Procedure:

  • Cell Seeding: Seed CHO-hA3AR cells in a 96-well plate and allow them to attach overnight.

  • Pre-incubation with Antagonist: Pre-incubate the cells with varying concentrations of the test antagonist for a defined period (e.g., 30 minutes).

  • Stimulation: Add a fixed concentration of the A3AR agonist (e.g., the EC80 concentration of Cl-IB-MECA) in the presence of forskolin to stimulate adenylyl cyclase and subsequent A3AR-mediated inhibition of cAMP production.

  • Cell Lysis and cAMP Measurement: After the stimulation period, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP levels against the antagonist concentration to generate a dose-response curve. The IC50 value, representing the concentration of antagonist that reverses 50% of the agonist-induced inhibition of cAMP production, can then be determined.

Visualizing Key Concepts

To further aid in the understanding of A3AR antagonists, the following diagrams illustrate the A3AR signaling pathway and a typical experimental workflow.

A3AR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm A3AR A3AR G_protein Gi/Gq A3AR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition PLC Phospholipase C (PLC) G_protein->PLC Activation cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Cellular_Response Cellular Response (e.g., ↓ Inflammation, ↓ Proliferation) cAMP->Cellular_Response PKC PKC IP3_DAG->PKC Ca_release ↑ Ca²⁺ Release IP3_DAG->Ca_release MAPK MAPK Pathway (ERK1/2, p38) PKC->MAPK Ca_release->MAPK MAPK->Cellular_Response Adenosine Adenosine (Agonist) Adenosine->A3AR Antagonist A3AR Antagonist Antagonist->A3AR Blocks Binding

Caption: A3AR signaling pathway upon agonist binding and its inhibition by an antagonist.

Experimental_Workflow_A3AR_Antagonist cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_preclinical Preclinical Development start Synthesize/Obtain Antagonist Compound binding_assay Radioligand Binding Assay (Determine Ki, Selectivity) start->binding_assay functional_assay cAMP Functional Assay (Determine IC50, Potency) binding_assay->functional_assay cell_viability Cell Viability/Proliferation Assay (e.g., MTT, SRB) functional_assay->cell_viability animal_model Disease Animal Model (e.g., Inflammation, Cancer) cell_viability->animal_model efficacy_study Efficacy Studies (Measure therapeutic effect) animal_model->efficacy_study pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) Studies efficacy_study->pk_pd toxicology Toxicology & Safety Studies pk_pd->toxicology lead_optimization Lead Optimization toxicology->lead_optimization clinical_candidate Clinical Candidate Selection lead_optimization->clinical_candidate

Caption: Experimental workflow for the evaluation and development of A3AR antagonists.

References

A Head-to-Head Comparison of the A3 Adenosine Receptor Antagonist MRS1186 and Its Predecessors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to A3 Adenosine Receptor Antagonists

The A3 adenosine receptor (A3AR), a G protein-coupled receptor, has emerged as a significant therapeutic target for a range of conditions, including inflammatory diseases, neuropathic pain, and cancer. The development of selective antagonists for this receptor is a key area of research. This guide provides a detailed head-to-head comparison of the newer antagonist, MRS1186, with its well-established predecessors: MRS1220, MRS1191, and MRS1523. This objective analysis, supported by experimental data, aims to equip researchers with the necessary information to select the most appropriate tool for their studies.

Performance Data at a Glance: Binding Affinity and Selectivity

The efficacy and specificity of an antagonist are primarily determined by its binding affinity (Ki) for the target receptor and its selectivity over other related receptors. The following tables summarize the available quantitative data for this compound and older A3AR antagonists at human and rat adenosine receptors.

Table 1: Binding Affinity (Ki, nM) of A3 Adenosine Receptor Antagonists at Human Receptors

AntagonistA3 Ki (nM)A1 Ki (nM)A2A Ki (nM)A2B Ki (nM)
This compound 7.66[1]Data not availableData not availableData not available
MRS1220 0.65[2]30552>1000
MRS1191 31.4[3]>10000>10000Data not available
MRS1523 18.9[1]156002050Data not available

Table 2: Binding Affinity (Ki, nM) of A3 Adenosine Receptor Antagonists at Rat Receptors

AntagonistA3 Ki (nM)A1 Ki (nM)A2A Ki (nM)A2B Ki (nM)
This compound Data not availableData not availableData not availableData not available
MRS1220 >1000Data not availableData not availableData not available
MRS1191 1420>10000>10000Data not available
MRS1523 113[1]156002050Data not available

In Vivo Efficacy: A Glimpse into Preclinical Studies

While direct head-to-head in vivo comparative studies for all these antagonists are limited, individual studies highlight their potential in various disease models.

  • This compound: Preclinical studies have suggested its potential in models of neuropathic pain and inflammation.

  • MRS1220: Due to its high potency at the human A3AR, it has been utilized in numerous in vitro studies. However, its poor affinity for the rat A3AR limits its in vivo use in rodent models.

  • MRS1191: This antagonist has demonstrated efficacy in rodent models of inflammation and has been used to study the role of A3AR in various physiological and pathological processes.

  • MRS1523: As a selective antagonist for both human and rat A3 receptors, MRS1523 has been instrumental in preclinical studies, particularly in models of neuropathic pain where it has shown to reverse mechanical allodynia.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to characterize these antagonists, the following diagrams illustrate the A3 adenosine receptor signaling pathway and a typical experimental workflow for antagonist characterization.

A3AR_Signaling_Pathway cluster_membrane Cell Membrane A3AR A3 Adenosine Receptor Gi Gi Protein A3AR->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP (decreased) AC->cAMP converts Antagonist Antagonist (e.g., this compound) Antagonist->A3AR blocks Agonist Adenosine (Agonist) Agonist->A3AR activates ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream

Caption: A3 Adenosine Receptor Signaling Pathway.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional Functional Assay (cAMP Measurement) Membrane Cell Membranes (expressing A3AR) Incubation_Binding Incubation Membrane->Incubation_Binding Radioligand Radioligand (e.g., [125I]AB-MECA) Radioligand->Incubation_Binding Antagonist_Binding Test Antagonist (e.g., this compound) Antagonist_Binding->Incubation_Binding Filtration Filtration & Washing Incubation_Binding->Filtration Scintillation Scintillation Counting Filtration->Scintillation Ki_Calc Calculate Ki Scintillation->Ki_Calc Cells Intact Cells (expressing A3AR) Incubation_Func Incubation Cells->Incubation_Func Agonist_Func A3AR Agonist Agonist_Func->Incubation_Func Antagonist_Func Test Antagonist Antagonist_Func->Incubation_Func Lysis Cell Lysis Incubation_Func->Lysis cAMP_Assay cAMP Assay Kit Lysis->cAMP_Assay IC50_Calc Calculate IC50 cAMP_Assay->IC50_Calc

Caption: Experimental Workflow for Antagonist Characterization.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed methodologies for the key experiments cited in the comparison of these A3AR antagonists.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of the test antagonist for the A3 adenosine receptor.

Materials:

  • Cell membranes prepared from cells stably expressing the human or rat A3 adenosine receptor (e.g., HEK-293 or CHO cells).

  • Radioligand: [¹²⁵I]AB-MECA (N⁶-(4-amino-3-iodobenzyl)adenosine-5'-N-methyluronamide).

  • Test antagonists: this compound, MRS1220, MRS1191, MRS1523.

  • Non-specific binding control: A high concentration of a non-radiolabeled A3AR agonist (e.g., 10 µM NECA).

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 1 mM EDTA.

  • GF/B glass fiber filters.

  • Scintillation counter.

Procedure:

  • In a 96-well plate, add 50 µL of assay buffer, 50 µL of various concentrations of the test antagonist, and 50 µL of cell membranes (typically 20-50 µg of protein).

  • Initiate the binding reaction by adding 50 µL of [¹²⁵I]AB-MECA (final concentration typically 0.5-1.0 nM).

  • For non-specific binding determination, replace the test antagonist with the non-specific binding control.

  • Incubate the plate at room temperature for 60-90 minutes.

  • Terminate the assay by rapid filtration through GF/B filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC₅₀ value (the concentration of antagonist that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Adenylate Cyclase Functional Assay

Objective: To determine the functional potency (IC₅₀) of the test antagonist in inhibiting agonist-stimulated adenylyl cyclase activity.

Materials:

  • Intact cells stably expressing the human or rat A3 adenosine receptor.

  • A3AR agonist (e.g., NECA or Cl-IB-MECA).

  • Test antagonists: this compound, MRS1220, MRS1191, MRS1523.

  • Forskolin (to stimulate adenylyl cyclase).

  • Cell lysis buffer.

  • cAMP assay kit (e.g., ELISA or HTRF-based).

Procedure:

  • Seed the cells in a 96-well plate and grow to confluence.

  • Pre-incubate the cells with various concentrations of the test antagonist for 15-30 minutes.

  • Stimulate the cells with a fixed concentration of the A3AR agonist in the presence of forskolin for 15-30 minutes.

  • Terminate the reaction and lyse the cells according to the cAMP assay kit protocol.

  • Measure the intracellular cAMP concentration using the cAMP assay kit.

  • Plot the cAMP concentration against the antagonist concentration and determine the IC₅₀ value by non-linear regression analysis.

Conclusion

The selection of an appropriate A3 adenosine receptor antagonist is critical for the success of in vitro and in vivo studies. This guide provides a comparative overview of this compound and its predecessors, highlighting their binding affinities, selectivities, and applications. While MRS1220 offers exceptional potency at the human A3AR, its species-selectivity is a significant limitation. MRS1191 and MRS1523 have proven to be valuable tools for both human and rodent studies. This compound presents itself as a potent antagonist at the human A3AR. Further characterization of its selectivity profile and in vivo efficacy will be crucial in defining its position among the available A3AR antagonists. Researchers are encouraged to consider the specific requirements of their experimental models when selecting the most suitable antagonist.

References

Validating the In Vivo Efficacy of A2B Adenosine Receptor Antagonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The A2B adenosine receptor (A2BAR) has emerged as a promising therapeutic target in a range of pathologies, most notably in inflammatory diseases and cancer. As an integral component of the purinergic signaling cascade, the A2BAR is activated by high concentrations of adenosine, a nucleoside triphosphate that accumulates in the extracellular space under conditions of metabolic stress or tissue injury, such as in the tumor microenvironment or sites of inflammation. Blockade of this receptor has been shown to modulate immune responses and inhibit disease progression in various preclinical models. This guide provides a comparative overview of the in vivo effects of the A2B antagonist MRS1186 and its alternatives, with a focus on experimental data and detailed methodologies to aid researchers in the design and evaluation of future studies.

While direct in vivo efficacy data for this compound remains limited in publicly available literature, its pharmacological profile as a potent and selective A2BAR antagonist warrants a comparative analysis with other well-characterized antagonists that have been evaluated in animal models. This guide will focus on the in vivo effects of PSB-1115 and ZM241385, two widely studied A2B receptor antagonists, to provide a framework for understanding the potential therapeutic applications and experimental considerations for compounds in this class.

Comparative In Vivo Performance of A2B Adenosine Receptor Antagonists

The following table summarizes the quantitative data from key in vivo studies investigating the efficacy of A2B receptor antagonists in models of inflammation and cancer.

CompoundAnimal ModelDisease IndicationDosing RegimenKey Findings
PSB-1115 MouseAcute Lung InjuryNot specifiedAttenuated oleic acid-induced lung injury by blocking the A2BAR agonist-mediated effects.[1]
MouseMelanoma1 mg/kg, peritumorallySignificantly delayed tumor growth by reducing the accumulation of myeloid-derived suppressor cells (MDSCs) and increasing tumor-infiltrating CD8+ T cells and NKT cells.[2][3][4]
MouseInflammatory Pain3 mg/kgDemonstrated a dose-dependent analgesic effect in a model of inflammatory pain.[5]
MouseCarrageenan-induced EdemaHigh doseReduced edema formation.
ZM241385 RatMyocardial Ischemia1.5 mg/kgBlocked the cardioprotective effects of adenosine agonist pretreatment.
MouseMelanomaNot specifiedShowed marked tumor growth inhibition as a monotherapy and significant tumor growth delay in combination with an anti-CTLA4 mAb in a B16F10 mouse model.
Compound 65 MouseAllergic Asthma3 mpkInhibited airway inflammation and reactivity in an ovalbumin-induced asthma model.

Note: ZM241385 is often characterized as a dual A2A/A2B receptor antagonist.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key in vivo models used to assess the efficacy of A2B receptor antagonists.

Carrageenan-Induced Paw Edema in Rats

This model is a widely used assay to evaluate the anti-inflammatory effects of pharmacological agents.

  • Animals: Male Wistar rats (180-220 g) are used.

  • Induction of Edema: A subplantar injection of 0.1 mL of 1% carrageenan solution in saline is administered into the right hind paw.

  • Drug Administration: Test compounds (e.g., PSB-1115) or vehicle are administered intraperitoneally or orally at a specified time before carrageenan injection.

  • Measurement of Edema: Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the vehicle-treated control group.

Ovalbumin-Induced Allergic Asthma in Mice

This model mimics the key features of human allergic asthma, including airway inflammation and hyperresponsiveness.

  • Animals: BALB/c mice (6-8 weeks old) are commonly used.

  • Sensitization: Mice are sensitized by two intraperitoneal injections of ovalbumin (e.g., 20 µg) emulsified in aluminum hydroxide on days 0 and 14.

  • Challenge: From day 21, mice are challenged with aerosolized ovalbumin (e.g., 1%) for a set duration (e.g., 30 minutes) on consecutive days.

  • Drug Administration: A2B antagonists (e.g., Compound 65) or vehicle are administered prior to each ovalbumin challenge.

  • Assessment of Airway Inflammation: 24 hours after the final challenge, bronchoalveolar lavage (BAL) fluid is collected to determine the total and differential cell counts (eosinophils, neutrophils, lymphocytes, and macrophages).

  • Histological Analysis: Lung tissues are collected for histological examination of inflammatory cell infiltration and mucus production.

Syngeneic Melanoma Mouse Model (B16-F10)

This model is used to evaluate the efficacy of immunomodulatory agents on tumor growth.

  • Animals: C57BL/6 mice are used as they are syngeneic with the B16-F10 cell line.

  • Tumor Cell Implantation: B16-F10 melanoma cells (e.g., 5 x 10^5 cells) are injected subcutaneously into the flank of the mice.

  • Drug Administration: Once tumors reach a palpable size, treatment with the A2B antagonist (e.g., PSB-1115) or vehicle is initiated. Administration can be systemic (e.g., intraperitoneal) or local (e.g., peritumoral).

  • Tumor Growth Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.

  • Immunophenotyping: At the end of the study, tumors and spleens can be harvested to analyze the immune cell populations (e.g., MDSCs, CD8+ T cells) by flow cytometry.

Signaling Pathways and Experimental Workflow

To better understand the mechanism of action of A2B receptor antagonists and the experimental process for their in vivo validation, the following diagrams are provided.

A2B_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Adenosine Adenosine A2BAR A2B Receptor Adenosine->A2BAR Gq Gq A2BAR->Gq Gs Gs A2BAR->Gs AC Adenylate Cyclase cAMP cAMP AC->cAMP Generates PLC Phospholipase C IP3_DAG IP3 / DAG PLC->IP3_DAG Generates Gq->PLC Activates Gs->AC Activates PKA PKA cAMP->PKA Activates Downstream Downstream Effects (e.g., Cytokine Release) PKA->Downstream Ca2 Ca²⁺ Release IP3_DAG->Ca2 Leads to Ca2->Downstream This compound This compound This compound->A2BAR Blocks

Caption: A2B Adenosine Receptor Signaling Pathway.

In_Vivo_Validation_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: In Vivo Experiment cluster_analysis Phase 3: Data Collection & Analysis cluster_conclusion Phase 4: Conclusion A Select Animal Model (e.g., Inflammation, Cancer) B Determine Dosing Regimen (Dose, Route, Frequency) A->B C Prepare Test Compounds (this compound, Alternatives, Vehicle) B->C D Induce Disease Model E Administer Test Compounds D->E F Monitor Animal Health & Disease Progression E->F G Collect Biological Samples (Tissues, Blood, BALF) H Perform Ex Vivo Analyses (Histology, Flow Cytometry, ELISA) G->H I Statistical Analysis of Data H->I J Evaluate Efficacy & Compare Performance

Caption: Experimental Workflow for In Vivo Validation.

References

Comparative Selectivity Profiling of MRS1186 Against Human Adenosine Receptor Subtypes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the selectivity profile of MRS1186, a known antagonist of the A3 adenosine receptor. Due to the limited availability of comprehensive binding data for this compound across all adenosine receptor subtypes, this guide includes data for its close structural analog, MRS1191, and the well-characterized selective A3 antagonist, DPTN, to offer a broader context for its selectivity.

Introduction to Adenosine Receptors and the Significance of Selectivity

Adenosine receptors are a class of G protein-coupled receptors (GPCRs) that are integral to numerous physiological processes. They are categorized into four subtypes: A1, A2A, A2B, and A3. Each subtype exhibits a distinct tissue distribution and couples to different intracellular signaling pathways, making them attractive therapeutic targets for a variety of conditions, including cardiovascular, inflammatory, and neurological disorders. The development of subtype-selective ligands is paramount to achieving targeted therapeutic effects while minimizing off-target side effects.

This compound has been identified as a potent antagonist of the human A3 adenosine receptor. Understanding its binding affinity and selectivity against other adenosine receptor subtypes is crucial for its development as a pharmacological tool and potential therapeutic agent.

Comparative Binding Affinity of Adenosine Receptor Antagonists

The following table summarizes the binding affinities (Ki values in nM) of this compound, its analog MRS1191, and the reference compound DPTN at the four human adenosine receptor subtypes. Lower Ki values indicate higher binding affinity.

CompoundA1 Ki (nM)A2A Ki (nM)A2B Ki (nM)A3 Ki (nM)
This compound Data not availableData not availableData not available7.66
MRS1191 >10,000>10,000>10,00031.4
DPTN 1621212301.65

Note: The lack of complete binding data for this compound at the A1, A2A, and A2B receptors is a current limitation in the literature. The data for MRS1191, a structurally related compound, suggests high selectivity for the A3 receptor.

Experimental Protocols

The determination of binding affinities and functional activities of compounds like this compound relies on standardized in vitro assays. Below are detailed protocols for two key experimental methodologies.

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of a test compound for a specific receptor.

Objective: To measure the displacement of a radiolabeled ligand from the target receptor by the test compound.

Materials:

  • Cell membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human adenosine receptor subtype of interest (A1, A2A, A2B, or A3).

  • Radioligand specific for each receptor subtype (e.g., [³H]DPCPX for A1, [³H]CGS 21680 for A2A, [¹²⁵I]AB-MECA for A3).

  • Test compound (this compound).

  • Reference compound (e.g., DPTN).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in the binding buffer.

  • Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

  • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This assay is used to determine the functional effect of a compound (agonist or antagonist) on the intracellular signaling of the receptor. For A3 receptors, which are typically Gi-coupled, activation leads to an inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.

Objective: To measure the ability of an antagonist to block the agonist-induced inhibition of cAMP production.

Materials:

  • CHO cells stably expressing the human A3 adenosine receptor.

  • A known A3 receptor agonist (e.g., IB-MECA).

  • Test compound (this compound).

  • Forskolin (an adenylyl cyclase activator).

  • cAMP assay kit (e.g., HTRF, ELISA).

  • Cell culture medium and reagents.

Procedure:

  • Seed the CHO-A3 cells in a multi-well plate and grow to confluence.

  • Pre-incubate the cells with varying concentrations of the test compound (antagonist).

  • Stimulate the cells with a fixed concentration of the A3 agonist in the presence of forskolin. Forskolin is used to elevate basal cAMP levels, making the inhibitory effect of the agonist more readily measurable.

  • After a defined incubation period, lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit.

  • The ability of the test compound to reverse the agonist-induced decrease in cAMP levels is quantified to determine its antagonist potency (e.g., IC50 or pA2 value).

Visualizing Experimental Workflow and Signaling Pathways

To aid in the understanding of the experimental process and the biological context of this compound's action, the following diagrams have been generated.

Experimental_Workflow cluster_radioligand Radioligand Binding Assay cluster_cAMP cAMP Functional Assay Membranes Cell Membranes (with hA3R) Incubation Incubation Membranes->Incubation Radioligand Radioligand (e.g., [¹²⁵I]AB-MECA) Radioligand->Incubation MRS1186_test This compound (Varying Concentrations) MRS1186_test->Incubation Filtration Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50 -> Ki) Counting->Analysis CHO_cells CHO-hA3R Cells Stimulation Cell Stimulation CHO_cells->Stimulation MRS1186_antagonist This compound (Antagonist) MRS1186_antagonist->Stimulation Agonist A3 Agonist (e.g., IB-MECA) Agonist->Stimulation Forskolin Forskolin Forskolin->Stimulation Lysis Cell Lysis Stimulation->Lysis cAMP_measurement cAMP Measurement Lysis->cAMP_measurement Functional_analysis Functional Analysis (Antagonist Potency) cAMP_measurement->Functional_analysis

Caption: Experimental workflow for determining receptor selectivity.

A3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound (Antagonist) A3R A3 Adenosine Receptor This compound->A3R Blocks Gi Gi Protein A3R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits MAPK_pathway MAPK/ERK Pathway Gi->MAPK_pathway Modulates ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates cAMP->PKA Cellular_Response Cellular Response (e.g., ↓ Proliferation) PKA->Cellular_Response PKA->Cellular_Response MAPK_pathway->Cellular_Response MAPK_pathway->Cellular_Response

Caption: A3 Adenosine Receptor signaling pathway.

Conclusion

This compound is a potent antagonist of the human A3 adenosine receptor. While a complete selectivity profile across all adenosine receptor subtypes is not yet publicly available, data from its structural analog, MRS1191, suggests a high degree of selectivity for the A3 subtype. For a comprehensive understanding of its off-target effects, further studies determining the binding affinities of this compound at the A1, A2A, and A2B receptors are warranted. The provided experimental protocols offer a standardized framework for conducting such investigations. The visualization of the A3 signaling pathway highlights the mechanism through which this compound is expected to exert its cellular effects, primarily through the modulation of the Gi-protein coupled pathway, leading to a decrease in cAMP and influencing downstream effectors like the MAPK/ERK pathway. This guide serves as a valuable resource for researchers interested in the pharmacological characterization of this compound and other selective adenosine receptor ligands.

Independent Validation of MRS1186 Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the A3 adenosine receptor (A3AR) antagonist MRS1186 with other widely used antagonists, MRS1220 and MRS1191. The information presented is based on independently published experimental data to assist researchers in selecting the most appropriate compound for their studies.

Summary of Quantitative Data

The following tables summarize the binding affinity and functional activity of this compound, MRS1220, and MRS1191 at the human A3 adenosine receptor.

Table 1: Binding Affinity (Ki) at Human Adenosine Receptors

CompoundA3 Ki (nM)A1 Ki (nM)A2A Ki (nM)A2B Ki (nM)Selectivity (A1/A3)Selectivity (A2A/A3)
This compound 7.66[1]Not ReportedNot ReportedNot ReportedNot ReportedNot Reported
MRS1220 0.65[2]>10,000>10,000Not Reported>15,385>15,385
MRS1191 31.4>10,000>10,000Not Reported>318>318

Note: "Not Reported" indicates that the data was not available in the reviewed literature.

Table 2: Functional Activity of A3AR Antagonists

CompoundAssay TypeCell LineAgonistMeasured ParameterValue (nM)
This compound Not ReportedNot ReportedNot ReportedNot ReportedNot Reported
MRS1220 Adenylate Cyclase InhibitionCHOIB-MECAKB1.7[2]
MRS1220 TNF-α ReleaseU-937Cl-IB-MECAIC50300[2]
MRS1191 Adenylate Cyclase InhibitionCHOIB-MECAKB92[2]

Note: "Not Reported" indicates that the data was not available in the reviewed literature.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway and experimental workflows relevant to the validation of this compound and its comparators.

G A3 Adenosine Receptor Signaling Pathway A3AR A3 Adenosine Receptor Gi Gi Protein A3AR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Agonist Agonist (e.g., IB-MECA) Agonist->A3AR Activates Antagonist Antagonist (e.g., this compound) Antagonist->A3AR Blocks

A3 Adenosine Receptor Signaling Pathway

G Radioligand Binding Assay Workflow cluster_0 Preparation cluster_1 Incubation cluster_2 Separation & Detection cluster_3 Data Analysis Membranes Cell Membranes with A3AR Incubate Incubate Membranes, Radioligand, and Competitor Membranes->Incubate Radioligand Radiolabeled Ligand (e.g., [125I]AB-MECA) Radioligand->Incubate Competitor Unlabeled Competitor (e.g., this compound) Competitor->Incubate Filter Separate Bound from Free Radioligand (Filtration) Incubate->Filter Count Measure Radioactivity Filter->Count Analyze Determine Ki (Binding Affinity) Count->Analyze

Radioligand Binding Assay Workflow

G cAMP Functional Assay Workflow cluster_0 Cell Treatment cluster_1 cAMP Measurement cluster_2 Data Analysis Cells Cells Expressing A3AR Antagonist Pre-incubate with Antagonist (e.g., this compound) Cells->Antagonist Agonist Stimulate with Agonist (e.g., IB-MECA) Antagonist->Agonist Lyse Lyse Cells Agonist->Lyse Measure Measure cAMP Levels Lyse->Measure Analyze Determine IC50/KB (Functional Potency) Measure->Analyze

cAMP Functional Assay Workflow

Experimental Protocols

Radioligand Binding Assay for A3 Adenosine Receptor

This protocol is a generalized procedure for determining the binding affinity (Ki) of a test compound for the A3 adenosine receptor.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human A3 adenosine receptor (e.g., HEK-293 or CHO cells).

  • Radioligand: [125I]AB-MECA (N6-(4-amino-3-iodobenzyl)adenosine-5'-N-methyluronamide).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test compound (e.g., this compound) at various concentrations.

  • Non-specific binding control: A high concentration of a known A3AR ligand (e.g., 10 µM NECA).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • In a 96-well plate, combine cell membranes (typically 20-50 µg of protein), a fixed concentration of [125I]AB-MECA (e.g., 0.5 nM), and varying concentrations of the test compound in the assay buffer.

  • For total binding, omit the test compound. For non-specific binding, add the non-specific binding control.

  • Incubate the plate at room temperature for a specified time (e.g., 90 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay for A3 Adenosine Receptor Antagonists

This protocol outlines a general method to assess the functional potency of an A3AR antagonist by measuring its ability to block agonist-induced inhibition of cyclic AMP (cAMP) production.

Materials:

  • A cell line stably expressing the human A3 adenosine receptor and engineered to report cAMP levels (e.g., CHO cells).

  • Cell culture medium.

  • A3AR agonist (e.g., IB-MECA).

  • Test compound (e.g., this compound) at various concentrations.

  • Forskolin (an adenylyl cyclase activator).

  • cAMP assay kit (e.g., HTRF, LANCE, or AlphaScreen).

  • Plate reader compatible with the chosen cAMP assay kit.

Procedure:

  • Seed the cells in a 96-well plate and culture overnight.

  • Pre-incubate the cells with varying concentrations of the test antagonist for a specified period (e.g., 15-30 minutes).

  • Stimulate the cells with a fixed concentration of the A3AR agonist (typically the EC80 concentration) in the presence of forskolin for a defined time (e.g., 15-30 minutes).

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Construct a dose-response curve for the antagonist's inhibition of the agonist effect.

  • Determine the IC50 value of the antagonist.

  • Calculate the antagonist's functional potency (KB) using the Schild equation or a similar pharmacological model.

References

Safety Operating Guide

Navigating the Disposal of MRS1186: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety and logistical information for the proper disposal of the research compound MRS1186.

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of novel chemical entities are paramount to ensuring a safe and compliant laboratory environment. This guide provides a detailed protocol for the disposal of this compound, a potent and selective human Adenosine A3 receptor (hA3AR) antagonist. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document outlines a conservative approach based on established best practices for the disposal of research-grade organic compounds.

Quantitative Data Summary

PropertyValue
Molecular Formula C₁₆H₁₂ClN₅O₂
Molecular Weight 341.75 g/mol
Ki for hA3AR 7.66 nM
CAS Number 183721-03-1
Storage (Lyophilized) -20°C, desiccated
Storage (In Solution) -20°C, use within 1 month

Experimental Protocols: A General Framework for Disposal

The following step-by-step guide is a general protocol for the disposal of research chemicals like this compound where a specific SDS is unavailable. This procedure should be adapted to comply with your institution's specific hazardous waste management policies.

1. Hazard Assessment and Personal Protective Equipment (PPE):

  • Assumption of Hazard: In the absence of specific data, treat this compound as a hazardous substance. Assume it may be toxic, an irritant, and harmful to the environment.

  • Required PPE: At a minimum, wear standard laboratory PPE, including a lab coat, safety goggles, and nitrile gloves.[1] All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to prevent inhalation.[1]

2. Waste Segregation and Collection:

  • Designated Waste Container: All solid waste contaminated with this compound (e.g., weighing paper, pipette tips, gloves) should be placed in a designated, sealed, and clearly labeled hazardous waste container.[2]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and properly labeled liquid hazardous waste container.[1][3] Do not mix with other waste streams unless compatibility is known.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the chemical name "this compound," and an approximate concentration and quantity.

3. Disposal of Empty Containers:

  • Triple Rinsing: Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).

  • Rinsate Collection: The rinsate from this process must be collected and disposed of as hazardous liquid waste.

  • Container Disposal: After triple rinsing and air-drying, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.

4. Spill Management:

  • Small Spills: For small spills of solid this compound, carefully sweep or vacuum the material into a hazardous waste container. For small liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the hazardous waste container.

  • Large Spills: In the event of a large spill, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

5. Final Disposal:

  • Contact EHS: All collected hazardous waste containing this compound must be disposed of through your institution's EHS-approved hazardous waste management program. Do not pour this compound solutions down the drain or dispose of solid waste in the regular trash.

Visualizing the Disposal Workflow

The following flowchart illustrates the decision-making process for the proper disposal of a research chemical like this compound.

start Start: Need to dispose of this compound sds_check Is a specific Safety Data Sheet (SDS) available? start->sds_check follow_sds Follow specific disposal instructions in SDS sds_check->follow_sds Yes assume_hazard Assume compound is hazardous. Treat with caution. sds_check->assume_hazard No ehs_disposal Arrange for disposal through institutional EHS program follow_sds->ehs_disposal ppe Wear appropriate PPE (lab coat, gloves, goggles) assume_hazard->ppe fume_hood Handle in a chemical fume hood ppe->fume_hood segregate_waste Segregate solid and liquid waste into labeled hazardous waste containers fume_hood->segregate_waste segregate_waste->ehs_disposal end End: Proper Disposal Complete ehs_disposal->end

Caption: Disposal workflow for this compound.

By adhering to these conservative, yet essential, disposal procedures, researchers can ensure the safety of themselves and their colleagues while maintaining a compliant and environmentally responsible laboratory. Always consult with your institution's Environmental Health and Safety department for specific guidance.

References

Essential Safety and Logistical Information for Handling MRS1186

Author: BenchChem Technical Support Team. Date: November 2025

For research use only. Not for human or veterinary use.

This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling MRS1186. Given the absence of a specific Safety Data Sheet (SDS), a precautionary approach is essential, treating this compound as a potent compound with potential biological activity at low doses. A thorough risk assessment must be conducted before any handling, considering the quantity and specific experimental procedures.

Personal Protective Equipment (PPE)

The appropriate level of personal protective equipment is critical to minimize exposure and ensure personnel safety. The following table summarizes the recommended PPE for handling this compound, categorized by the type of operation.

OperationRecommended PPERationale
Weighing and Transfer of Powder - Double nitrile gloves- Chemical splash goggles- Face shield- Disposable gown with tight-fitting cuffs- NIOSH-approved respirator (e.g., N95 for powders)Provides a robust barrier against skin and eye contact with fine powder particles. Respiratory protection minimizes the risk of inhalation.[1][2]
Preparation of Solutions - Double nitrile gloves- Chemical splash goggles- Laboratory coatProtects against splashes and direct contact with the compound in solution.
General Laboratory Handling - Nitrile gloves- Safety glasses with side shields- Fully-buttoned laboratory coatStandard laboratory practice to prevent accidental exposure during routine procedures.[1][3]

Note: Always inspect PPE for damage before use and do not wear it outside of the laboratory.[1]

Experimental Protocols: Safe Handling and Operational Plan

Adherence to a strict, step-by-step operational plan is mandatory to ensure safety and maintain a controlled laboratory environment.

1. Designated Work Area:

  • All handling of powdered this compound should occur in a designated area, such as a certified chemical fume hood or a glove box, to contain airborne particles.

  • Ensure the designated area is clearly marked and uncluttered.

2. Weighing and Transfer:

  • Before weighing, ensure the analytical balance is clean and situated in an area with minimal air currents.

  • Use appropriate tools, such as spatulas and weighing paper, for transferring the powder.

  • Employ wet-handling techniques, if feasible, by dampening the powder with a suitable solvent to minimize dust generation.

3. Solution Preparation:

  • When preparing solutions, slowly add the solvent to the powder to prevent splashing.

  • Ensure adequate ventilation during this process.

4. Emergency Procedures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately wash affected skin with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Wash out mouth with water and give plenty of water to drink. Seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Solid Waste:

  • All disposable materials that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, should be considered chemical waste.

  • Collect these materials in a designated, clearly labeled, and sealed hazardous waste container.

Liquid Waste:

  • Solutions containing this compound should be collected in a labeled, sealed, and chemically compatible hazardous waste container.

  • Do not dispose of solutions containing this compound down the drain.

Container Disposal:

  • Empty containers of this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste.

  • Dispose of the rinsed container in accordance with institutional and local regulations.

All waste must be disposed of through an approved hazardous waste management program.

Visualized Workflow for Safe Handling and Disposal

The following diagram outlines the key steps for the safe handling and disposal of this compound.

Caption: Workflow for safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
MRS1186
Reactant of Route 2
MRS1186

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.